3-(Bromomethyl)-2-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDPMALJLPDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596595 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111108-72-6 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 3-(bromomethyl)-2-chloropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis, serving as a key intermediate for introducing the 2-chloro-3-pyridylmethyl moiety into a wide range of molecular scaffolds. Its bifunctional nature, featuring a reactive bromomethyl group and a modifiable chloro-substituted pyridine ring, allows for sequential and site-selective chemical transformations. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its common precursor, 2-chloro-3-methylpyridine. We delve into the causality behind the experimental design, focusing on the principles of free-radical bromination. Furthermore, this document establishes a self-validating framework for the unequivocal characterization of the target compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis Strategy: Free-Radical Bromination
The conversion of the chemically stable methyl group of 2-chloro-3-methylpyridine into the reactive bromomethyl group is most efficiently achieved through a free-radical substitution reaction. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[1][2]
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): Direct bromination with molecular bromine (Br₂) can lead to undesired side reactions, including electrophilic aromatic substitution on the pyridine ring. NBS is preferred because it serves as a source for a consistent, low concentration of bromine radicals (Br•) and molecular bromine in the reaction medium.[3][4] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction, thus minimizing competitive pathways and enhancing selectivity for the benzylic position.
-
Radical Initiator (AIBN or Benzoyl Peroxide): The homolytic cleavage of the N-Br bond in NBS requires an initial energy input to generate the first bromine radicals. A chemical radical initiator, such as Azobisisobutyronitrile (AIBN), is used to initiate this chain reaction upon thermal decomposition.
-
Anhydrous Solvent (Carbon Tetrachloride or Cyclohexane): The reaction must be conducted under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of NBS and the desired product, reducing the yield and complicating purification.[2] Carbon tetrachloride is a traditional solvent for this reaction due to its inertness, though safer alternatives like cyclohexane are now more common.
Synthetic Workflow
The synthesis follows a clear progression from the starting material to the purified final product.
Sources
Physicochemical properties of 3-(bromomethyl)-2-chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 111108-72-6), a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a bifunctional reagent, its unique electronic and steric properties, governed by the pyridine nitrogen, the 2-chloro substituent, and the 3-bromomethyl group, offer a platform for complex molecular engineering. This document delves into its core physicochemical properties, spectroscopic signature, reactivity profile, and established protocols for its characterization and safe handling. The insights provided herein are curated to empower researchers in leveraging this versatile intermediate for the synthesis of novel chemical entities.
Molecular Structure and Chemical Identifiers
This compound is a substituted pyridine ring where the strategic placement of a chloro group at the C2 position and a bromomethyl group at the C3 position creates two distinct reactive centers. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the molecule's overall reactivity.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 111108-72-6 | [1] |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molecular Weight | 206.47 g/mol | [2] |
| InChIKey | SAHDPMALJLPDBE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)CBr |[3] |
Physicochemical Properties
The physical state and solubility are fundamental parameters guiding the design of experimental conditions, including reaction solvent selection and purification strategies.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments |
|---|---|---|
| Appearance | White to off-white solid | General observation for related compounds.[2] |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Predicted: 237.9 ± 25.0 °C | Prediction for the isomer 3-bromo-2-(chloromethyl)pyridine.[2] |
| Density | Predicted: 1.631 ± 0.06 g/cm³ | Prediction for the isomer 3-bromo-2-(chloromethyl)pyridine.[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred from structure; typical for halogenated organic intermediates. |
| Storage | Store in freezer (-20°C) under an inert atmosphere. | Recommended for preserving stability and preventing degradation.[2] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its two electrophilic sites. This allows for sequential, regioselective functionalization, a highly desirable attribute in multi-step synthesis.
Caption: Major reaction pathways for this compound.
Nucleophilic Substitution at the Bromomethyl Group (Sₙ2)
The bromomethyl group is analogous to a benzylic bromide. It is highly activated towards Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is typically facile and proceeds under mild conditions, allowing for the selective introduction of substituents at the C3-methyl position while preserving the 2-chloro group for subsequent transformations.
Nucleophilic Aromatic Substitution at the 2-Chloro Group (SₙAr)
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). Its reactivity is significantly enhanced by the adjacent pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4] This makes the C2 position more electrophilic and prone to attack by strong nucleophiles, often requiring more forcing conditions (e.g., heat) than the Sₙ2 reaction.[4][5] This electronic activation is the dominant factor determining regioselectivity, allowing for the selective substitution of the 2-chloro group.[4]
This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective substitutions by carefully choosing the nucleophile and reaction conditions.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available in the cited results, the expected spectral characteristics can be expertly inferred.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-CH₂Br) in the region of 4.5-4.8 ppm. The three aromatic protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns dictated by their positions relative to each other and the nitrogen atom.
-
¹³C NMR: The carbon spectrum would show six distinct signals. The methylene carbon (-CH₂Br) would appear around 30-35 ppm. The five carbons of the pyridine ring would have chemical shifts in the aromatic region (120-150 ppm), with the carbon bearing the chlorine (C2) being significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry (MS): The mass spectrum provides unequivocal evidence of the elemental composition. Due to the natural isotopic abundances of chlorine (~75% ³⁵Cl, ~25% ³⁷Cl) and bromine (~50% ⁷⁹Br, ~50% ⁸¹Br), the molecular ion region will exhibit a characteristic isotopic cluster.[6][7] The spectrum will show a signal for the molecular ion (M⁺) containing ³⁵Cl and ⁷⁹Br, an M+2 peak of nearly equal intensity (from ³⁵Cl and ⁸¹Br or ³⁷Cl and ⁷⁹Br), and a smaller M+4 peak (from ³⁷Cl and ⁸¹Br). This unique pattern is a powerful diagnostic tool for identifying compounds containing both chlorine and bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching frequencies would appear in the fingerprint region (typically below 800 cm⁻¹).
Experimental Protocols for Quality Control
A self-validating system of protocols ensures the identity, purity, and stability of this compound for downstream applications.
Workflow for Material Characterization
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- 2. 122851-69-8 CAS MSDS (3-bromo-2-(chloromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2-chloropyridine
This guide provides a comprehensive framework for the spectroscopic analysis of 3-(bromomethyl)-2-chloropyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Given the limited availability of published, collated spectroscopic data for this specific compound, this document focuses on the predictive analysis of its spectral characteristics and establishes robust, self-validating protocols for its empirical characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and verify the structure of this compound.
Introduction: The Significance of Spectroscopic Analysis
This compound is a functionalized heterocyclic compound that can serve as a valuable building block in the synthesis of more complex molecules. The presence of three distinct reactive sites—the chloro and bromo substituents on the pyridine ring and the bromomethyl group—makes it a versatile intermediate. However, the precise arrangement of these functional groups is critical to its intended reactivity.
Unambiguous structural confirmation is therefore a prerequisite for its use in any synthetic route. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecule's atomic and electronic structure. This guide will delve into the theoretical underpinnings of the expected spectroscopic data for this compound and provide detailed methodologies for acquiring and interpreting this data.
Predicted Spectroscopic Data and Interpretation
In the absence of a comprehensive, publicly available dataset, we can predict the spectroscopic signatures of this compound based on established principles of organic spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the two protons of the bromomethyl group. The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Located between two other protons (H-5 and H-6), leading to splitting by both. |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Coupled to both H-4 and H-6. |
| H-6 | ~8.4 - 8.6 | Doublet of doublets (dd) | 1H | Deshielded due to its proximity to the electronegative nitrogen atom. |
| -CH₂Br | ~4.6 - 4.8 | Singlet (s) | 2H | Protons on the bromomethyl group are chemically equivalent and have no adjacent protons to couple with. |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 152 | Attached to both the electronegative nitrogen and chlorine atoms, leading to significant deshielding. |
| C-3 | ~130 - 132 | Attached to the bromomethyl group. |
| C-4 | ~125 - 127 | Aromatic carbon. |
| C-5 | ~138 - 140 | Aromatic carbon. |
| C-6 | ~148 - 150 | Deshielded due to its proximity to the nitrogen atom. |
| -CH₂Br | ~30 - 35 | Aliphatic carbon attached to an electronegative bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C and C=N (aromatic ring) | 1400 - 1600 | Stretching |
| C-Cl | 700 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic pattern for the molecular ion peak.[1]
The molecular ion region is expected to show a cluster of peaks due to the different combinations of isotopes. The most abundant peak will correspond to the molecule containing ³⁵Cl and ⁷⁹Br.
Predicted Molecular Ion Peaks:
-
M+: Corresponding to [C₆H₅³⁵Cl⁷⁹BrN]⁺
-
M+2: A combination of [C₆H₅³⁷Cl⁷⁹BrN]⁺ and [C₆H₅³⁵Cl⁸¹BrN]⁺
-
M+4: Corresponding to [C₆H₅³⁷Cl⁸¹BrN]⁺
The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.
Predicted Fragmentation Pattern:
A likely fragmentation pathway would involve the loss of a bromine radical from the bromomethyl group, leading to a stable benzylic-type carbocation.
Experimental Protocols for Spectroscopic Analysis
The following protocols are designed to yield high-quality spectroscopic data for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solution samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Instrumentation and Parameters:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or the pure solvent) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Parameters:
-
Use a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI-MS: Infuse the sample solution directly into the ion source.
-
For EI-MS (often coupled with Gas Chromatography - GC-MS): Inject a solution of the sample into the GC, which will separate it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).
-
Workflow for Structural Elucidation
The following workflow illustrates the logical process of using the acquired spectroscopic data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis with detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity of any research or development program that utilizes this compound.
References
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MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-3-chloropyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(bromomethyl)-3-chloropyridine (C6H5BrClN). Retrieved from [Link]
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NIST. (n.d.). 3-Bromopyridine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H5BrClN). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-2-chloropyridine
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-(bromomethyl)-2-chloropyridine, a pivotal intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this reactive compound. By elucidating the chemical properties, potential degradation pathways, and recommended handling protocols, this guide aims to ensure the integrity of the compound and the safety of laboratory personnel. The information presented herein is a synthesis of established chemical principles and data from authoritative safety and technical sources.
Introduction: The Synthetic Versatility and Inherent Reactivity of this compound
This compound is a valued building block in organic synthesis due to its dual reactive sites: a labile bromomethyl group and a chloro-substituted pyridine ring. This unique arrangement allows for sequential and regioselective functionalization, making it a key precursor in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3]
However, the very features that make this compound synthetically useful also contribute to its inherent instability. The electron-withdrawing nature of the pyridine ring and the chloro substituent, combined with the excellent leaving group ability of the bromide, renders the benzylic-like position highly susceptible to nucleophilic attack. Understanding and mitigating the factors that contribute to its degradation are paramount for ensuring reproducible experimental outcomes and maintaining the purity of synthetic intermediates.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN | [3][4] |
| Molecular Weight | 192.44 g/mol | [3][4] |
| Appearance | White to yellow crystalline powder, crystals, or flakes | [3] |
| Melting Point | 54-57 °C (lit.) | [3] |
| Boiling Point | 97 °C at 10 mmHg | [3] |
| Solubility | Soluble in many organic solvents. Reacts with water and other protic solvents. | Inferred from reactivity |
| pKa (Predicted) | -0.63 ± 0.10 | [2] |
Inferred Degradation Pathways
While specific, long-term degradation studies on this compound are not extensively published, its degradation pathways can be reliably inferred from the known reactivity of its functional groups. The primary modes of degradation are anticipated to be hydrolysis, nucleophilic substitution by other ambient nucleophiles, and, to a lesser extent, thermal and photodegradation.
Hydrolysis and Solvolysis: The Primary Degradation Concern
The most significant and immediate stability concern for this compound is its susceptibility to hydrolysis and, more broadly, solvolysis. The bromomethyl group is analogous to a benzylic bromide, which is known to undergo facile nucleophilic substitution reactions.[5]
In the presence of water, even atmospheric moisture, the compound can hydrolyze to form 2-chloro-3-(hydroxymethyl)pyridine and hydrobromic acid. This process is autocatalytic, as the generated acid can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack and potentially promoting other side reactions.
The mechanism is likely SN1-like, proceeding through a relatively stable benzylic-type carbocation, or SN2, depending on the solvent and nucleophile concentration.[6][7][8][9]
Caption: Inferred hydrolysis degradation pathway.
Similarly, other nucleophilic solvents, such as alcohols, will lead to the formation of corresponding ethers (alcoholysis).[7]
Thermal Decomposition
While solid this compound is relatively stable at room temperature when kept dry, elevated temperatures can promote its decomposition. The thermal decomposition of benzylic halides can proceed through radical mechanisms, leading to a complex mixture of products.[10][11][12][13][14] For this compound, homolytic cleavage of the C-Br bond would generate a stabilized pyridyl-methyl radical. This radical could then undergo dimerization, reaction with other molecules, or further fragmentation.
Photodegradation
Halogenated pyridines, in general, are susceptible to photodegradation.[15] UV irradiation can induce the homolytic cleavage of the C-Br or C-Cl bonds, initiating radical chain reactions. While less of a concern under standard laboratory lighting, prolonged exposure to direct sunlight or other UV sources should be avoided. The degradation products in such cases can be numerous and difficult to characterize. Studies on other chloropyridines have shown that photodegradation can lead to the formation of various byproducts, some of which may be more toxic than the parent compound.[16]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above and ensure the long-term purity and integrity of this compound, the following storage and handling protocols are strongly recommended. These are based on guidelines from safety data sheets and best practices for handling reactive chemical intermediates.
Storage Conditions
Core Principle: The primary goal is to rigorously exclude moisture and minimize thermal and light exposure.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. | Reduces the rate of hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture and oxygen, which can participate in degradation. |
| Container | Keep container tightly closed. Use a container with a secure, moisture-proof seal. | Prevents ingress of moisture from the air. |
| Light | Protect from light. Store in an amber vial or in a dark cabinet. | Minimizes the risk of photodegradation. |
| Location | Store in a well-ventilated, dry area away from incompatible materials. | Ensures safety in case of accidental release and prevents contact with substances that could accelerate decomposition. |
Handling Procedures
Due to its corrosive and irritant nature, proper personal protective equipment (PPE) and handling techniques are mandatory.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat is required.
-
-
Dispensing: When weighing and dispensing the solid, do so in a dry environment. If possible, use a glove box or glove bag with a dry atmosphere. Minimize the time the container is open to the atmosphere.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of moisture.
Stability and Purity Assessment
Regular assessment of the purity of this compound, especially for material that has been stored for an extended period, is crucial for reliable and reproducible synthetic results. Stability testing protocols, as outlined in pharmaceutical development guidelines, provide a framework for such assessments.[17][18][19][20][21]
Experimental Protocol for a Short-Term Stability Study
This protocol describes a basic workflow to assess the stability of the compound under accelerated conditions.
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A Comprehensive Technical Guide to 3-(Bromomethyl)-2-chloropyridine (CAS No. 111108-72-6): Synthesis, Properties, and Applications
This technical guide provides an in-depth analysis of 3-(bromomethyl)-2-chloropyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, elucidates its physicochemical properties, and explores its applications, particularly in the pharmaceutical industry.
Introduction and Strategic Importance
This compound (CAS No. 111108-72-6) is a substituted pyridine derivative of significant interest due to its bifunctional nature. The presence of a reactive bromomethyl group at the 3-position and a chlorine atom at the 2-position provides orthogonal reactivity, enabling selective, stepwise functionalization. This characteristic makes it a valuable intermediate in the synthesis of complex molecular architectures, most notably as a precursor in the industrial production of the proton pump inhibitor Esomeprazole. Understanding the synthetic pathways to this molecule and its inherent chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of 2-chloro-3-methylpyridine. This reaction, a variation of the Wohl-Ziegler bromination, leverages the relative stability of the benzylic-type radical formed on the methyl group of the pyridine ring.
Underlying Principles and Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals are highly reactive.
-
Propagation: A propagation cycle ensues where a bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3-methylpyridine. This abstraction is regioselective for the methyl group due to the resonance stabilization of the resulting pyridyl-methyl radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (formed in situ) to regenerate a bromine radical, thus continuing the chain reaction. The use of NBS is critical as it maintains a low, steady concentration of bromine radicals, which minimizes competing electrophilic aromatic bromination.[1]
-
Termination: The reaction concludes when radicals combine to form stable, non-radical species.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of radical bromination.[1]
Materials:
-
2-Chloro-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove any residual HBr, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
Tabulated Physicochemical Properties
| Property | Value | Source |
| CAS Number | 111108-72-6 | N/A |
| Molecular Formula | C₆H₅BrClN | N/A |
| Molecular Weight | 206.47 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 54-57 °C | |
| Boiling Point | 262.5 ± 25.0 °C (Predicted) | N/A |
| Density | 1.663 ± 0.06 g/cm³ (Predicted) | N/A |
| Storage | 2-8°C, under inert atmosphere | N/A |
Spectroscopic Characterization
Accurate spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the bromomethyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.5 ppm. The benzylic protons of the -CH₂Br group are expected to appear as a singlet around 4.5-5.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the pyridine ring and the bromomethyl group. The carbon of the -CH₂Br group is expected to have a chemical shift in the range of 30-40 ppm.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[2] The fragmentation pattern is likely to involve the loss of a bromine radical, leading to a prominent peak at [M-Br]⁺.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two halogen-containing functional groups.
-
Nucleophilic Substitution at the Bromomethyl Group: The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophile for introducing the 2-chloro-3-pyridylmethyl moiety into various molecules. This is the key reaction in the synthesis of Esomeprazole, where it reacts with a mercaptobenzimidazole derivative.[3]
-
Reactivity of the 2-Chloro Group: The chlorine atom on the pyridine ring is less reactive towards nucleophilic aromatic substitution (SNAr) than the bromomethyl group is towards SN2-type reactions. However, it can undergo substitution with strong nucleophiles under more forcing conditions. It is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of carbon and nitrogen substituents at the 2-position.[4]
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its preparation via radical bromination of 2-chloro-3-methylpyridine is an efficient and scalable process. The distinct reactivity of its functional groups allows for a wide range of chemical transformations, making it a crucial component in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important compound.
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Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. [Link]
-
3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. PubChem. [Link]
-
Electrophilic and radical bromination of bromo derivatives via NBS. Journal of the Chilean Chemical Society. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
- CN104402867A - Preparation method of esomeprazole impurities H and B.
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]
-
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-
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-
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-
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The Strategic Utility of 3-(Bromomethyl)-2-chloropyridine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous approved therapeutics and its ability to engage in critical biological interactions. Within the vast arsenal of pyridine-based building blocks, 3-(bromomethyl)-2-chloropyridine emerges as a reagent of significant strategic value. Its unique bifunctional nature, featuring a highly reactive bromomethyl group poised for nucleophilic substitution and a chlorine-substituted pyridine core amenable to further elaboration, offers a versatile platform for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug discovery. As your senior application scientist, my objective is to not only present established protocols but to also elucidate the underlying chemical principles that govern its utility, thereby empowering researchers to harness its full potential in the quest for novel therapeutic agents.
Core Principles of Reactivity: A Tale of Two Electrophilic Sites
The synthetic utility of this compound is rooted in the distinct reactivity of its two electrophilic centers: the benzylic-like carbon of the bromomethyl group and the C2-carbon of the pyridine ring.
The bromomethyl group at the 3-position is the more reactive site for classical nucleophilic substitution (SN2) reactions. The carbon-bromine bond is polarized, rendering the methylene carbon highly susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent 2-chloropyridine ring further enhances this electrophilicity. This allows for the facile and often high-yielding introduction of various side chains, a crucial step in building molecular diversity and exploring structure-activity relationships (SAR).
The chlorine atom at the 2-position, while less reactive than the bromomethyl group towards direct SN2 displacement, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions. The electron-withdrawing effect of the pyridine nitrogen activates the C2 position for such transformations.
This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a powerful tool for the convergent synthesis of complex drug candidates.
Synthetic Workflow: From Precursor to Key Intermediate
The journey to harnessing the potential of this compound begins with the synthesis of its precursor, 2-chloro-3-(hydroxymethyl)pyridine. This is typically achieved through the reduction of 2-chloronicotinic acid or its esters.[1]
Diagram 1: Synthetic Pathway to this compound
Sources
A Technical Guide to 3-(Bromomethyl)-2-chloropyridine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
Abstract: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic scaffold.[1][2] Among the myriad of building blocks available to the synthetic chemist, 3-(bromomethyl)-2-chloropyridine has emerged as a particularly valuable and versatile precursor. Its strategic placement of two distinct reactive handles—a highly electrophilic bromomethyl group and a chloro-substituted pyridine ring amenable to cross-coupling—provides a modular platform for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of medicinally relevant scaffolds such as imidazo[1,2-a]pyridines, thieno[2,3-b]pyridines, and pyrido[1,2-a]pyrimidines. We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and showcase the logical workflows that underpin modern drug discovery efforts.
Core Concepts: Understanding the Reactivity of this compound
The synthetic power of this compound stems from the differentiated reactivity of its two halogenated positions. This allows for sequential, controlled functionalization, a cornerstone of efficient molecular construction.
-
The Bromomethyl Group (C3-Position): This primary benzylic-like halide is a potent electrophile, highly susceptible to nucleophilic attack via an SN2 mechanism. Its reactivity is enhanced by the stability of the transition state, making it an ideal handle for introducing a wide range of nucleophiles (N, S, O-based) as the first step in a cyclization sequence.
-
The Chloro Group (C2-Position): The chlorine atom on the electron-deficient pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SNAr) than the bromomethyl group is to SN2 attack.[3][4] However, it serves as an excellent electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] This allows for the introduction of carbon-carbon and carbon-nitrogen bonds at a later stage in the synthesis.
This orthogonal reactivity is the key to the precursor's utility, enabling chemists to build complex scaffolds in a planned and predictable manner.
Caption: Differentiated reactivity of this compound.
Synthesis of Imidazo[1,2-a]pyridines: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, found in commercial drugs like Zolpidem. The most common synthesis is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8] By employing this compound, we can readily access the 6-chloro-substituted variant of this important heterocycle.
Mechanistic Pathway
The reaction proceeds via a two-step sequence:
-
Initial Alkylation: The nucleophilic exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the bromomethyl group in an SN2 fashion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Aromatization: Under the influence of a mild base, the endocyclic pyridine nitrogen attacks the newly formed side chain, leading to a dihydro-imidazo[1,2-a]pyridine intermediate. Subsequent dehydration (aromatization) yields the stable, fused heterocyclic product.
Caption: Mechanistic workflow for imidazo[1,2-a]pyridine synthesis.
Experimental Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine
This protocol describes the reaction using 2-amino-5-chloropyridine, which is structurally analogous to the product formed from an initial reaction with this compound. The principle remains the same for building the imidazole ring. A more direct, albeit multi-step, approach from our title precursor would first involve conversion of the bromomethyl group to a carbonyl. However, the following protocol illustrates the core cyclization chemistry.
Materials:
-
2-Amino-5-chloropyridine (1.29 g, 10.0 mmol)
-
2-Bromoacetophenone (1.99 g, 10.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.26 g, 15.0 mmol)
-
Ethanol, anhydrous (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To the 100 mL round-bottom flask, add 2-amino-5-chloropyridine (10.0 mmol) and anhydrous ethanol (50 mL). Stir until the solid is fully dissolved.
-
Add sodium bicarbonate (15.0 mmol) to the solution.
-
Add 2-bromoacetophenone (10.0 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of cold deionized water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-chloro-2-phenylimidazo[1,2-a]pyridine.
| Substrate (2-Aminopyridine) | Electrophile | Product | Typical Yield (%) |
| 2-Aminopyridine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 85-95 |
| 2-Amino-5-methylpyridine | 2-Bromoacetophenone | 6-Methyl-2-phenylimidazo[1,2-a]pyridine | 80-90 |
| 2-Amino-5-chloropyridine | 2-Bromoacetophenone | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 82-92 |
Synthesis of Thieno[2,3-b]pyridines: Bioisosteres of Indoles
Thieno[2,3-b]pyridines are considered bioisosteres of indoles and are of significant interest in medicinal chemistry due to their wide range of biological activities.[9][10][11] The synthesis of this scaffold from this compound can be achieved via a multi-step sequence, typically involving the construction of the thiophene ring onto the pyridine core.
Synthetic Strategy: The Gewald Aminothiophene Synthesis Adaptation
A plausible and powerful route is an adaptation of the Gewald synthesis. This involves the reaction of a ketone or aldehyde with a cyanomethylene compound and elemental sulfur. We can leverage our precursor to build the necessary intermediate.
-
Thiol Formation: The bromomethyl group is first displaced by a sulfur nucleophile (e.g., thiourea followed by hydrolysis, or sodium hydrosulfide) to generate 2-chloro-3-(mercaptomethyl)pyridine.
-
S-Alkylation: The resulting thiol is then alkylated with an α-halonitrile, such as 2-chloroacetonitrile, to form an S-alkylated intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler): In the presence of a base (e.g., sodium ethoxide), the active methylene group (adjacent to the nitrile) is deprotonated. The resulting carbanion attacks the pyridine ring, displacing the chlorine at the C2 position in a Thorpe-Ziegler type cyclization to form the fused thieno[2,3-b]pyridine.
Caption: Conceptual workflow for Thieno[2,3-b]pyridine synthesis.
Experimental Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile (Illustrative)
This protocol outlines the key cyclization step of the strategy.
Materials:
-
2-Chloro-3-cyanomethylthiopyridine (Intermediate from Step 2) (1.98 g, 10.0 mmol)
-
Sodium Ethoxide (NaOEt) (0.75 g, 11.0 mmol)
-
Ethanol, anhydrous (50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol or use a commercially available solution.
-
In a 100 mL round-bottom flask, dissolve the 2-chloro-3-cyanomethylthiopyridine intermediate (10.0 mmol) in anhydrous ethanol (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the sodium ethoxide solution (11.0 mmol) to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to pH ~7.
-
The product may precipitate. If so, collect by vacuum filtration. If not, remove the ethanol under reduced pressure and extract the product from the aqueous residue using ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Outlook: Pyrido[1,2-a]pyrimidines and Beyond
The versatility of this compound extends to other important heterocyclic systems. For instance, pyrido[1,2-a]pyrimidines, known for a range of biological activities including antiasthmatic and anticancer properties, can be targeted.[12][13] A potential synthetic route involves:
-
Oxidation: Oxidation of the bromomethyl group to an aldehyde (2-chloro-pyridine-3-carbaldehyde).
-
Condensation: Reaction of this aldehyde with a 2-aminopyridine and a compound containing an active methylene group (e.g., malononitrile) in a multi-component reaction, which can lead to the formation of the fused pyrimidine ring.[12]
The chloro group at the C2 position remains a valuable handle for late-stage functionalization. After the formation of the core heterocyclic scaffold (e.g., imidazo[1,2-a]pyridine or thieno[2,3-b]pyridine), the chlorine can be substituted using palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or amino groups, rapidly generating a library of diverse compounds for structure-activity relationship (SAR) studies.[5][14][15]
| Reaction Type | Coupling Partner | Reagents/Catalyst | Resulting Bond |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-C (Aryl) |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | C-N |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |
Conclusion
This compound is a powerful and versatile precursor in modern organic synthesis. Its orthogonal reactivity allows for the strategic and controlled construction of a wide array of medicinally relevant fused heterocycles. By understanding the fundamental principles of its reactivity—preferential SN2 substitution at the bromomethyl group followed by potential intramolecular cyclization or late-stage cross-coupling at the chloro position—researchers and drug development professionals can unlock its full potential. The methodologies outlined in this guide provide a robust framework for leveraging this precursor to accelerate the discovery of novel therapeutic agents.
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- Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review | Request PDF. ResearchGate.
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- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar.
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- Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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A Technical Guide to Quantum Chemical Calculations on 3-(Bromomethyl)-2-chloropyridine: From Structural Optimization to Reactivity Prediction
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-(bromomethyl)-2-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodology. We will navigate the complete computational workflow, from initial structure preparation and geometry optimization to the analysis of key electronic properties that govern molecular reactivity. The protocols detailed herein are structured to be self-validating, ensuring scientific rigor and trustworthy results. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This guide emphasizes the causality behind methodological choices, empowering the reader to not only execute these calculations but also to interpret the results with confidence.
Introduction: The "Why" and "How" of Modeling this compound
Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for pharmaceuticals and agrochemicals.[1][2][3] The subject of this guide, this compound, is a prime example of a reactive intermediate whose utility is defined by the interplay of its functional groups: the electron-deficient pyridine ring, the reactive bromomethyl group, and the chloro substituent.[4][5][6] The differential reactivity of the C-Br and C-Cl bonds, combined with the influence of the nitrogen heteroatom, makes this molecule a rich subject for theoretical investigation.
Understanding the molecule's three-dimensional structure, stability, and sites of reactivity is paramount for designing efficient synthetic routes and predicting its interactions in a biological context. While experimental methods provide invaluable data, quantum chemical calculations offer a powerful complementary approach. They allow us to build a predictive model from first principles, visualizing properties that are difficult or impossible to measure directly.
This guide will focus on Density Functional Theory (DFT), a computational method that offers an exceptional balance of accuracy and computational cost for molecules of this size.[1][7][8] We will walk through a complete, validated workflow to determine the molecule's ground-state geometry and probe its electronic landscape to predict its chemical behavior.
Theoretical Foundations: A Practical Overview of DFT
At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. For any multi-electron system, this is an intractable problem without approximations. DFT provides an elegant and efficient solution by reformulating the problem in terms of the molecule's electron density, a more manageable property than the complex many-electron wavefunction.
The accuracy of a DFT calculation hinges on two critical choices: the functional and the basis set .
-
The Functional: This is a mathematical approximation that defines the exchange-correlation energy, a key quantum mechanical term. For organic molecules containing halogens, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a robust and widely-used choice, providing reliable results for geometries and electronic properties.[7][9][10]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. For a molecule containing heavy atoms like bromine and chlorine, a Pople-style basis set such as 6-311++G(d,p) is a suitable starting point.[9][11] It is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and polarization functions (d,p) to allow for non-spherical electron distributions, which is crucial for accurately modeling bonds.
A Validated Computational Protocol
This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs as an example. The principles, however, are transferable to other quantum chemistry software packages.
Step 1: Initial Structure Generation
Before any calculation can be performed, a plausible 3D starting structure is required. This can be built using any molecular editor, such as GaussView or the open-source Avogadro software. Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth convergence to the energy minimum.
Step 2: Geometry Optimization
The first computational step is to find the most stable arrangement of atoms in space—the molecule's ground-state geometry. This is achieved by finding the coordinates that correspond to a minimum on the potential energy surface.
Protocol:
-
Construct the Input File: Create a text file (e.g., molecule.com) with the following structure.
-
Explain the Keywords:
-
Execution: Run the calculation using the Gaussian software. The program will iteratively adjust the molecular geometry until it finds a stationary point where the forces on all atoms are effectively zero.
Step 3: Frequency Analysis (Protocol Self-Validation)
A successful optimization finds a stationary point, but this could be an energy minimum or a transition state (a saddle point). A frequency calculation is a critical self-validation step to confirm the nature of the stationary point.[14]
Protocol:
-
Construct the Input File: Use the optimized geometry from the previous step.
-
Explain the Keywords:
-
Interpretation:
-
Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies .[15]
-
Identification of Transition State: The presence of one imaginary frequency indicates a transition state.[15] If this occurs, the geometry must be perturbed along the direction of the imaginary mode and re-optimized.
-
Thermodynamic Data: This calculation also yields important thermodynamic properties, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 4: Analysis of Electronic Properties
With a validated ground-state structure, we can now calculate the electronic properties that dictate reactivity. This is typically done within the same frequency calculation job or as a separate single-point energy calculation on the final geometry. To obtain detailed population analysis, we add the Pop=NBO keyword.
Protocol Keyword Modification: #p B3LYP/6-311++G(d,p) Freq Pop=NBO Geom=Check Guess=Read
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[16]
-
HOMO: Represents the ability to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.[17][18]
-
LUMO: Represents the ability to accept electrons (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.[17][18]
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16][19]
The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface.[20][21] It provides an intuitive visualization of charge distribution and is invaluable for predicting intermolecular interactions.[20][22]
-
Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas (e.g., lone pairs on the nitrogen atom). These are sites favorable for electrophilic attack.[23]
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms). These are sites favorable for nucleophilic attack.[23]
NBO analysis transforms the complex molecular orbitals into a picture that aligns with the chemist's intuitive Lewis structure of localized bonds and lone pairs.[24][25] It provides quantitative insights into:
-
Atomic Charges: A more chemically meaningful assignment of partial charges to each atom.
-
Hybridization: The specific spd character of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions: It quantifies stabilizing interactions, such as hyperconjugation, by measuring the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.[24][26] This is calculated using second-order perturbation theory and reveals the subtle electronic effects that contribute to the molecule's overall stability.[7][24]
Data Presentation and Visualization
Quantitative Data Summary
The following tables present hypothetical yet representative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| C2-Cl Bond Length | 1.745 Å | Standard single bond length |
| C3-C(Me) Bond Length | 1.510 Å | Standard C-C single bond |
| C(Me)-Br Bond Length | 1.968 Å | Typical C-Br bond length |
| Pyridine Ring Planarity | < 0.5° deviation | The ring is essentially planar |
| HOMO Energy | -6.85 eV | Electron-donating potential |
| LUMO Energy | -0.95 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 5.90 eV | Indicates moderate reactivity |
| Dipole Moment | 2.15 Debye | The molecule is polar |
Table 2: Selected NBO Analysis Results
| Atom | NBO Charge (e) | Key Donor-Acceptor Interaction | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| N1 | -0.485 | LP(1) N1 -> π*(C2-C3) | 5.21 |
| C2 | +0.150 | - | - |
| Cl | -0.125 | LP(3) Cl -> σ*(C2-N1) | 1.88 |
| C3 | -0.198 | - | - |
| C(Me) | +0.055 | - | - |
| Br | -0.080 | LP(3) Br -> σ*(C(Me)-C3) | 2.15 |
Mandatory Visualizations
Visual workflows are essential for understanding the logic and relationships within a computational project. The following diagrams were created using the Graphviz DOT language.
Caption: Computational workflow for quantum chemical analysis.
Caption: Relationship between molecular structure and predicted properties.
Conclusion
This guide has outlined a robust and scientifically sound methodology for the quantum chemical analysis of this compound. By following this validated protocol—from geometry optimization and frequency validation to the in-depth analysis of its electronic properties—researchers can gain profound insights into the molecule's inherent structure and reactivity. The calculated properties, such as the HOMO-LUMO gap, MEP surface, and NBO charges, provide a powerful predictive framework for understanding how this molecule will behave in synthetic and biological environments. These computational techniques are an indispensable tool in modern chemical research, accelerating the process of discovery and enabling the rational design of novel molecules with desired properties.
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A Technical Guide to the Thermochemical Analysis of 3-(Bromomethyl)-2-chloropyridine
Abstract: This technical guide provides a comprehensive framework for the thermochemical analysis of 3-(bromomethyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The stability and energetic properties of such intermediates are critical for process safety, reaction optimization, and the development of robust manufacturing protocols. This document outlines a dual approach, combining rigorous experimental techniques—including rotating-bomb combustion calorimetry, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and the Knudsen effusion method—with high-accuracy computational chemistry. By integrating experimental data with theoretical calculations, researchers and drug development professionals can gain a deep, validated understanding of the molecule's thermochemical landscape. Detailed protocols, the rationale behind methodological choices, and data interpretation strategies are presented to ensure scientific integrity and practical applicability.
Introduction: The "Why" of Thermochemical Analysis
In the trajectory of drug development and specialty chemical manufacturing, the journey from a promising lead compound to a market-ready product is paved with critical data. Among the most vital, yet often overlooked, are the fundamental thermochemical properties of synthetic intermediates. This compound is a prime example of a versatile building block where a thorough understanding of its energetics is not merely academic but essential for safety and efficiency.
The presence of both chlorine and bromine substituents on a reactive pyridine scaffold presents unique challenges. The energy released during synthesis or potential decomposition (enthalpy of formation) dictates reactor design and thermal management strategies to prevent runaway reactions. The compound's thermal stability, melting point, and decomposition temperature, readily determined by techniques like TGA and DSC, are crucial for defining safe handling, storage, and processing temperatures.[1][2] Furthermore, gas-phase data, such as the enthalpy of sublimation, are indispensable for validating computational models that can predict the behavior of related, yet-to-be-synthesized molecules, thereby accelerating development timelines. This guide provides the scientific rationale and practical methodologies to acquire and interpret this critical dataset.
Physicochemical Foundation
Synthesis and Characterization
While multiple synthetic routes to halogenated pyridines exist, a common laboratory-scale synthesis of the parent compound, 3-bromo-2-chloropyridine, involves the diazotization of 3-amino-2-chloropyridine.[3] The bromomethyl group can then be introduced via radical bromination of 3-methyl-2-chloropyridine. Post-synthesis, rigorous purification via recrystallization or column chromatography is mandatory. Purity should be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Core Properties of the Analyte
A summary of the fundamental physicochemical properties of the parent compound, 3-bromo-2-chloropyridine, is essential for context. The properties for the target molecule, this compound, would be determined as part of the analysis.
| Property | Value (for 3-bromo-2-chloropyridine) | Source |
| CAS Number | 52200-48-3 | [4] |
| Molecular Formula | C₅H₃BrClN | [4] |
| Molecular Weight | 192.44 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 54-57 °C | |
| Boiling Point | 219.8 °C at 760 mmHg |
Experimental Thermochemistry: The Empirical Foundation
Direct measurement of thermochemical properties provides the benchmark against which all computational models are validated. For halogenated organic compounds, specialized techniques are required to handle the corrosive nature of the combustion products.
Enthalpy of Formation via Rotating-Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is the cornerstone of thermochemical data. For halogenated compounds, it is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).
Causality & Experimental Choice: Standard bomb calorimetry is unsuitable for organohalogen compounds because the combustion products (HCl, HBr, etc.) would corrode the bomb and dissolve in the small amount of water present, leading to incomplete combustion and inaccurate energy measurements. A rotating-bomb calorimeter , as described in studies of chloropyrimidines and other halogenated heterocycles, is the authoritative standard.[5][6] In this apparatus, the bomb contains a reducing solution (e.g., arsenious trioxide) and is rotated after combustion to ensure all halogen acids are quantitatively reduced and dissolved, allowing for precise correction and calculation of the true combustion energy.
Experimental Protocol:
-
Sample Preparation: A pellet of the high-purity solid (approx. 1 g) is weighed accurately. A small amount of paraffin oil with a known combustion energy is often added to ensure complete ignition.
-
Bomb Charging: The crucible containing the sample is placed in the bomb. A known volume of a reducing solution (e.g., As₂O₃ in NaOH solution) is added to the bomb's bottom.
-
Assembly & Pressurization: The bomb is sealed and pressurized with high-purity oxygen (approx. 30 atm).
-
Combustion: The bomb is submerged in a precisely known volume of water in the calorimeter's insulated jacket. The sample is ignited, and the temperature rise of the water is monitored with high precision.
-
Post-Combustion Rotation & Analysis: The bomb is rotated for an extended period to ensure complete absorption and reaction of the combustion gases with the internal solution. The final solution is then analyzed (e.g., via titration) to quantify the amounts of HCl and HBr formed.
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are then applied for the fuse wire, paraffin oil, nitric acid formation, and, most importantly, the formation of halogen acids to determine the standard enthalpy of combustion. The enthalpy of formation is then derived using Hess's Law.
Thermal Stability Profile via TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a rapid and accurate assessment of a material's thermal stability, melting point, and decomposition profile.[1][7]
Causality & Experimental Choice: TGA measures mass loss as a function of temperature, clearly indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting (endothermic peak) and decomposition (often an exothermic event). Performing these analyses under an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative side reactions that would not be relevant to most chemical processing conditions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an inert crucible (e.g., aluminum).
-
Instrumentation: The sample is placed in the TGA/DSC instrument.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a steady flow of nitrogen gas over a relevant temperature range (e.g., 30 °C to 500 °C).
-
Data Analysis:
-
DSC Thermogram: The onset temperature of the sharp endothermic peak indicates the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
TGA Thermogram: The temperature at which significant mass loss begins is the onset of decomposition. The derivative of the TGA curve (DTG) shows the temperature of maximum decomposition rate.[7]
-
Enthalpy of Sublimation via Knudsen Effusion
To compare experimental solid-state data with gas-phase computational results, the enthalpy of sublimation (ΔsubH°) must be determined. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[8][9][10]
Causality & Experimental Choice: This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.[9][10] By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[8][11]
Experimental Protocol:
-
Setup: The sample is placed in a "Knudsen cell," a container with a small, well-defined orifice, which is housed in a high-vacuum chamber. The cell's temperature is precisely controlled.
-
Measurement: The rate of mass loss from the cell is measured over time using a highly sensitive microbalance.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Calculation: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line whose slope is equal to -ΔsubH°/R, where R is the gas constant.
Computational Thermochemistry: The Predictive Engine
High-level quantum chemical calculations provide a powerful complement to experimental work, offering insights into molecular properties and enabling the prediction of thermochemistry for related compounds.
High-Accuracy Composite Methods (G4 Theory)
Causality & Experimental Choice: Standard computational methods often fail to achieve "chemical accuracy" (typically defined as ±1 kcal/mol or ~4 kJ/mol) for thermochemical properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, were developed to systematically approximate a very high-level calculation by combining results from several less computationally expensive steps.[12][13] This approach corrects for deficiencies in basis sets and electron correlation treatments, providing reliable predictions of gas-phase enthalpies of formation.[14][15]
Computational Workflow: The G4 method involves a series of calculations to arrive at a final, highly accurate energy.[12][13]
Caption: Isodesmic reaction for error cancellation.
Data Synthesis and Interpretation
The true power of this dual approach lies in the synthesis of both experimental and computational data.
| Property | Experimental Value (kJ/mol) | Computational Value (kJ/mol) |
| ΔfH°(solid, 298 K) | From Rotating-Bomb Calorimetry | N/A |
| ΔsubH°(298 K) | From Knudsen Effusion | N/A (Can be estimated) |
| ΔfH°(gas, 298 K) | (ΔfH°(solid) + ΔsubH°) | From G4 + Isodesmic Reaction |
Interpretation:
-
A strong agreement (within 5-10 kJ/mol) between the experimental and computational gas-phase enthalpy of formation provides a high degree of confidence in both results.
-
Discrepancies may point to experimental challenges (e.g., sample impurities) or limitations in the computational model, requiring further investigation.
-
The validated computational model can then be used to reliably predict the thermochemical properties of derivatives of this compound, guiding future synthetic efforts and prioritizing candidates with favorable stability profiles.
Conclusion
A comprehensive thermochemical analysis of this compound is not a trivial undertaking, but it is a necessary one for robust process development and safety. By systematically applying the specialized experimental techniques of rotating-bomb calorimetry and Knudsen effusion, alongside rigorous thermal analysis (TGA/DSC), a solid empirical foundation can be established. Augmenting this data with high-accuracy computational methods like G4 theory, refined through isodesmic reaction schemes, provides a powerful, predictive, and validated understanding of the molecule's energetic landscape. This integrated approach empowers researchers, scientists, and drug development professionals to make data-driven decisions, mitigating risks and accelerating the path to innovation.
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Zipse, H. (n.d.). Isodesmic Reactions. Group of Prof. Hendrik Zipse, LMU München. Available at: [Link]
-
Kumar, A., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research, 68(2), 488-497. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridine. PubChem Compound Database. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the N-alkylation of Indoles using 3-(bromomethyl)-2-chloropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic N-Alkylation of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole scaffold is a critical step in the development of new chemical entities. While C-H functionalization at the C2 and C3 positions is common due to the inherent nucleophilicity of these sites, N-alkylation of the indole nitrogen offers a distinct vector for molecular elaboration, profoundly influencing the steric and electronic properties of the molecule. This modification can significantly impact a compound's biological activity, pharmacokinetic profile, and patentability.
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of indoles using the versatile bifunctional reagent, 3-(bromomethyl)-2-chloropyridine. This reagent is particularly valuable as it introduces a 2-chloropyridine moiety, a common pharmacophore that can serve as a handle for further diversification through cross-coupling reactions. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Reaction Mechanism and Scientific Rationale
The N-alkylation of indole with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a strong base in a polar aprotic solvent.
Step 1: Deprotonation of Indole
The reaction is initiated by the deprotonation of the indole N-H by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH). This step is crucial as it generates the highly nucleophilic indolate anion. The choice of base is critical; strong bases are required to overcome the moderate acidity of the indole proton (pKa ≈ 17 in DMSO).
Step 2: Nucleophilic Attack and Displacement
The resulting indolate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the new N-C bond.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like NaH are preferred to ensure complete and rapid deprotonation of the indole, minimizing the concentration of the less reactive neutral indole and thus reducing the potential for side reactions.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the cation of the base (e.g., Na+) without strongly solvating the indolate anion, thereby maintaining its high nucleophilicity.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the exothermic reaction of the base with the solvent and indole. The subsequent alkylation is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Protocols
Protocol 1: Standard N-Alkylation of Indole with this compound
This protocol outlines a general procedure for the N-alkylation of unsubstituted indole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Indole | ReagentPlus®, ≥99% | Sigma-Aldrich |
| This compound | 97% | Combi-Blocks |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Thermo Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine (saturated aqueous NaCl) | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
DMF is a potential teratogen. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Insight: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the indole anion solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-chloropyridin-3-yl)methyl)-1H-indole.
Visualization of the Experimental Workflow:
Caption: Workflow for the N-alkylation of indole.
Data Presentation and Expected Outcomes
The following table provides representative data for the N-alkylation of various substituted indoles with different alkylating agents, extrapolated from common literature findings.[2][3] Yields for the reaction with this compound are expected to be in a similar range under optimized conditions.
| Indole Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | Benzyl bromide | NaH | DMF | RT | 2 | >90 |
| 5-Nitroindole | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 85 |
| 2-Methylindole | Ethyl iodide | KOH | DMSO | RT | 6 | 88 |
| Indole (Predicted) | This compound | NaH | DMF | RT | 2-4 | 80-95 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incomplete deprotonation of indole. | Ensure the use of anhydrous solvent and fresh, high-quality NaH. Allow sufficient time for deprotonation. |
| Inactive alkylating agent. | Check the purity of this compound. It can degrade over time. | |
| Formation of C3-Alkylated Byproduct | Incomplete deprotonation leading to reaction with neutral indole. | Use a stronger base or ensure complete deprotonation before adding the alkylating agent. |
| Reaction conditions favoring kinetic C3-alkylation. | While less common with strong bases, consider using a more polar aprotic solvent like DMF to favor N-alkylation. | |
| Quaternization of Pyridine Nitrogen | Although unlikely with the indolate anion, highly reactive conditions could potentially lead to this side reaction. | Maintain a controlled temperature and avoid a large excess of the alkylating agent. |
Mechanism Visualization
Caption: SN2 mechanism for indole N-alkylation.
References
- Reddy, K. K., & Rao, N. V. S. (1968). Alkylation and Aralkylation of N-Heterocycles—III. Methylation and Benzylation of 5 (or 6)-Chloro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(5), 292-299.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(02), 208-212.
- Zhu, M.-H., Yu, C.-L., Feng, Y.-L., Usman, M., Zhong, D., Wang, X., Nesnas, N., & Liu, W.-B. (2019). A consecutive detosylation/alkylation transformation of tosylated indoles and phenols with alkoxides/alcohols as the alkylation reagents features mild reaction conditions, high ipso-selectivity, and good functional group tolerance. Organic Letters, 21(18), 7073-7077.
Sources
- 1. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Application Notes & Protocols: 3-(Bromomethyl)-2-chloropyridine as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs, particularly in oncology.[1] Kinase inhibitors, which modulate signal transduction pathways, frequently incorporate this heterocycle to engage in critical hydrogen bonding and other interactions within the ATP-binding pocket of the target kinase. 3-(Bromomethyl)-2-chloropyridine has emerged as a high-value, bifunctional building block for the synthesis of such inhibitors. Its utility stems from two key reactive sites: a highly electrophilic bromomethyl group, ideal for facile nucleophilic substitution (SN2) reactions, and a 2-chloro substituent, which serves as a handle for late-stage functionalization via cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for the rapid construction of diverse chemical libraries to probe structure-activity relationships (SAR). This guide provides an in-depth analysis of the reagent's reactivity, detailed experimental protocols for its incorporation into kinase inhibitor scaffolds, and strategies for subsequent diversification.
Rationale and Chemical Reactivity
The strategic value of this compound lies in its predictable and orthogonal reactivity. Understanding the causality behind its reaction pathways is critical for successful synthesis design.
-
Primary Reaction Site (C3-Methyl): The SN2 Pathway: The bromomethyl group is the primary site of reactivity. The carbon is sp³-hybridized and analogous to a benzylic carbon, making it highly susceptible to SN2 attack by a wide range of nucleophiles. Bromine is an excellent leaving group, facilitating reactions under mild conditions. This pathway is typically employed to tether the pyridine moiety to a core kinase-binding scaffold, often through a nitrogen, oxygen, or sulfur linkage. The electron-withdrawing nature of the pyridine ring and the 2-chloro substituent further activates this position towards nucleophilic attack.[2]
-
Secondary Reaction Site (C2): The SNAr/Cross-Coupling Handle: The chlorine atom at the C2 position is significantly less reactive in an SN2 context. However, its position alpha to the ring nitrogen makes the C2 carbon electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, often requiring heat.[3][4] More commonly, the C2-Cl bond is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][5] This secondary reactivity is invaluable for late-stage functionalization, enabling the exploration of the "solvent-front" region of the kinase ATP-binding site to enhance potency and selectivity.
The following diagram illustrates the dual reactivity of this key building block.
Caption: Reactivity pathways of this compound.
Application & Protocols: Synthesis of a PI3K/mTOR Inhibitor Precursor
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, making it a key target in oncology.[6] Many PI3K inhibitors utilize a core heterocycle substituted with a morpholine group and an additional aromatic moiety. The following protocol details the synthesis of a key intermediate by coupling this compound with a hypothetical, yet representative, aminopyrazole core.
Protocol 1: SN2 Coupling with an Amine Nucleophile
This protocol describes the alkylation of an amine with this compound. The choice of a mild inorganic base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the amine nucleophile (or neutralize any HCl salt) but not so strong as to promote side reactions. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent for its high polarity, which aids in dissolving the reagents and accelerating the SN2 reaction rate.[2]
Materials:
-
4-Amino-1H-pyrazole-3-carbonitrile (or other amine-containing core)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine core (e.g., 4-amino-1H-pyrazole-3-carbonitrile) (1.0 equivalent) and anhydrous K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to a concentration of approximately 0.1 M with respect to the amine. Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% EtOAc in hexanes. The reaction is generally complete within 2-6 hours, as indicated by the consumption of the starting amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Typical Reaction Conditions
The SN2 coupling is versatile and can be adapted for various nucleophiles. The following table summarizes typical conditions.
| Nucleophile (Nu-H) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Rationale / Notes |
| Primary/Secondary Amine | K₂CO₃ or Cs₂CO₃ (2-3) | DMF, MeCN | 25 - 60 | 2 - 8 | Mild inorganic bases are sufficient and prevent over-alkylation. |
| Phenol | K₂CO₃ or Cs₂CO₃ (1.5-2) | DMF, Acetone | 40 - 80 | 4 - 12 | Cesium carbonate is often more effective for less acidic phenols. |
| Thiol | K₂CO₃ or DIPEA (1.5-2) | THF, DMF | 25 - 50 | 1 - 4 | Thiols are highly nucleophilic; reactions are typically fast at RT. |
| Alcohol (Primary) | NaH (1.2) | THF, DMF | 0 - 25 | 2 - 6 | Requires a strong base like NaH to form the alkoxide. Must be conducted under strictly anhydrous conditions. |
Experimental Workflow and Visualization
A systematic workflow is essential for reproducible results in medicinal chemistry. The diagram below outlines the key stages from reaction setup to final product characterization, as detailed in Protocol 1.
Caption: General workflow for synthesis using this compound.
Late-Stage Diversification at the C2-Position
Once the core is assembled, the 2-chloro position can be functionalized to optimize the compound's properties. A Suzuki-Miyaura cross-coupling is a powerful method to introduce new aryl or heteroaryl groups.[3]
Brief Protocol Concept: Suzuki Coupling
-
Combine the product from Protocol 1 (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) in a solvent like 1,4-dioxane/water.
-
Degas the mixture thoroughly and heat to 80-110 °C until the starting material is consumed.
-
Perform an aqueous work-up and purify by chromatography to yield the C2-arylated final product.
This late-stage modification is crucial for fine-tuning inhibitor selectivity and potency by introducing substituents that can form additional interactions in the kinase active site.
Biological Context: Kinase Signaling Pathways
The synthesized inhibitors are designed to interfere with specific signaling cascades. For instance, PI3K inhibitors block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR, ultimately inhibiting cell growth and proliferation.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of kinase inhibitors. Its well-defined, orthogonal reactivity allows for a robust and modular approach to drug discovery. The primary SN2 reaction provides a reliable method for constructing the core molecule, while the secondary C2-chloro handle enables extensive late-stage diversification to optimize biological activity. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this building block in their kinase inhibitor programs.
References
- BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives.
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12.
- Giraud, F., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(11), 20598-622.
- Fallah, Z., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14289-14365.
- Khan, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 633-651.
- Lee, S., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 139(29), 10031-10039.
- Kumar, A., et al. (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 351(12), e1800188.
- Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(23), 5747.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 3-(Aminomethyl)-2-chloropyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 3-(Aminomethyl)-2-chloropyridine Scaffolds
In the landscape of modern medicinal and agrochemical research, the 3-(aminomethyl)-2-chloropyridine scaffold stands out as a critical structural motif. Its inherent bifunctionality, featuring a nucleophilic aminomethyl group and an electrophilic chlorosubstituted pyridine ring, offers a versatile platform for the synthesis of a diverse array of complex molecules.[1][2][3] These derivatives are key intermediates in the development of novel pharmaceuticals, including kinase inhibitors and anti-ulcer agents, as well as potent insecticides.[1][4] The strategic placement of the chlorine atom at the 2-position and the aminomethyl group at the 3-position allows for selective and sequential functionalization, enabling the construction of extensive compound libraries for drug discovery and lead optimization.[5]
This technical guide provides a comprehensive overview of the synthetic routes to 3-(aminomethyl)-2-chloropyridine derivatives, with a focus on the underlying chemical principles and practical, field-proven protocols. We will delve into the common synthetic pathways, the rationale behind the selection of reagents and reaction conditions, and the critical safety considerations essential for handling the associated chemical entities.
Synthetic Strategy Overview: A Two-Step Approach
The most prevalent and efficient pathway to 3-(aminomethyl)-2-chloropyridine derivatives commences with the synthesis of the key intermediate, 2-chloro-3-cyanopyridine. This is subsequently followed by the reduction of the nitrile functionality to the desired primary amine. This two-step approach provides a reliable and scalable method for accessing the target scaffold.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-cyanopyridine
The synthesis of 2-chloro-3-cyanopyridine can be approached from several starting materials, with the choice often dictated by commercial availability and laboratory capabilities.
Method A: From 3-Cyanopyridine N-oxide
A common and effective method involves the chlorination of 3-cyanopyridine N-oxide. This transformation can be achieved using various chlorinating agents.
-
Rationale: The N-oxide functionality activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by a chloride source. The subsequent loss of the oxygen atom from the N-oxide yields the desired 2-chloropyridine derivative.
A patent describes a method using bis(trichloromethyl)carbonate (triphosgene) as a safe and efficient chlorinating agent, avoiding the generation of highly polluting waste associated with other reagents like sulfur dioxide or phosphorus-containing compounds.[6]
Method B: From 2-Chloropyridine
Direct cyanation of 2-chloropyridine at the 3-position is a more challenging transformation due to the electronic nature of the pyridine ring. However, specific methodologies have been developed to achieve this.
-
Rationale: This route requires the activation of the 3-position or the use of specialized catalytic systems to facilitate the introduction of the cyano group. While potentially more direct, achieving high regioselectivity can be a significant hurdle.
Part 2: Reduction of 2-Chloro-3-cyanopyridine to 3-(Aminomethyl)-2-chloropyridine
The reduction of the nitrile group in 2-chloro-3-cyanopyridine to a primary amine is the pivotal step in this synthetic sequence. Several reliable methods are available, each with its own set of advantages and considerations.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[7]
-
Principle: This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carbon-nitrogen triple bond of the nitrile.
-
Catalyst Selection: The choice of catalyst is crucial for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[7][8] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide.[7] Rhodium catalysts in a two-phase solvent system have also been shown to be highly effective and can eliminate the need for ammonia.[9]
-
Reaction Conditions: Factors such as solvent, pH, temperature, and hydrogen pressure significantly influence the reaction's outcome.[7] For instance, performing the hydrogenation in the presence of an acid can help to minimize the formation of secondary amines by protonating the intermediate imine and the product primary amine, thereby reducing their nucleophilicity. A process described in a patent utilizes 5% palladium on charcoal in methanol with concentrated hydrochloric acid under a hydrogen atmosphere.[10][11]
| Parameter | Recommended Range/Condition | Rationale |
| Catalyst | Raney Nickel, 5-10% Pd/C | High activity and selectivity for primary amine formation.[7] |
| Solvent | Methanol, Ethanol | Good solubility for the substrate and compatible with hydrogenation conditions. |
| Additive | Hydrochloric Acid, Ammonia | Acidic conditions protonate the product amine, preventing side reactions.[10][11] Ammonia can also suppress secondary amine formation. |
| Hydrogen Pressure | 1-10 bar | Sufficient for efficient reduction; higher pressures may be required for less reactive substrates.[12] |
| Temperature | 20-80 °C | Mild conditions are often sufficient and help to minimize side reactions. |
Table 1: Typical Conditions for Catalytic Hydrogenation of 2-Chloro-3-cyanopyridine.
Caption: Catalytic hydrogenation workflow.
Method 2: Chemical Reduction with Metal Hydrides
For smaller-scale syntheses or when catalytic hydrogenation equipment is unavailable, chemical reduction using metal hydrides offers a powerful alternative.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[13][14][15]
-
Mechanism: The reaction proceeds through the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[15] This is followed by a second hydride attack on the intermediate imine anion.[13][15] An aqueous workup is then required to protonate the resulting dianion and yield the primary amine.[13][14]
-
Causality of Experimental Choices:
-
Anhydrous Solvent (e.g., THF, Diethyl Ether): LiAlH₄ reacts violently with water and other protic solvents. Therefore, strictly anhydrous conditions are paramount for safety and to prevent the decomposition of the reagent.
-
Inert Atmosphere (e.g., Nitrogen, Argon): This prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Temperature: The initial addition of LiAlH₄ and the substrate is typically performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction. The reaction is then often allowed to warm to room temperature to ensure completion.
-
Careful Quenching: The unreacted LiAlH₄ must be quenched cautiously at the end of the reaction. A common and safe procedure involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[16] This procedure generates a granular precipitate of aluminum salts that can be easily filtered off.
-
| Reagent/Condition | Specification | Rationale/Precaution |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful but requires careful handling due to its high reactivity with water.[16] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and capable of solvating the reactants. Must be rigorously dried. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents decomposition of LiAlH₄ by atmospheric moisture. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and ensures completion. |
| Workup | Sequential addition of H₂O, NaOH(aq), H₂O | A standardized and safe method for quenching excess LiAlH₄ and precipitating aluminum salts.[16] |
Table 2: Key Parameters for LiAlH₄ Reduction of 2-Chloro-3-cyanopyridine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Chloro-3-cyanopyridine
Materials:
-
2-Chloro-3-cyanopyridine
-
Methanol (reagent grade)
-
5% Palladium on Carbon (50% wet)
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
-
Nitrogen gas
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in methanol.
-
Carefully add 5% palladium on carbon (typically 1-5 mol% of Pd metal) to the solution.
-
Add concentrated hydrochloric acid (1.0-1.2 eq) to the mixture.
-
Seal the vessel and purge the system with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) and commence stirring.
-
Maintain the reaction at room temperature or heat as required, monitoring the uptake of hydrogen.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-2-chloropyridine hydrochloride.
Protocol 2: LiAlH₄ Reduction of 2-Chloro-3-cyanopyridine
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloro-3-cyanopyridine
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Water
-
15% Sodium Hydroxide solution
-
Celite®
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
CAUTIOUSLY quench the reaction by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-2-chloropyridine. Further purification may be achieved by chromatography or crystallization.
Safety and Handling Precautions
Working with 2-chloropyridine derivatives and potent reducing agents like LiAlH₄ necessitates strict adherence to safety protocols.
-
2-Chloropyridine and its derivatives: These compounds are generally toxic and irritants.[17][18][19][20][21] Avoid contact with skin and eyes, and do not inhale vapors.[18][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][19][21]
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. Handle only in an inert, dry atmosphere. Ensure there are no sources of water nearby. A Class D fire extinguisher should be available.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Always purge the system thoroughly with an inert gas before and after the reaction.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of 3-(aminomethyl)-2-chloropyridine derivatives. The choice between catalytic hydrogenation and chemical reduction will depend on the scale of the synthesis, available equipment, and specific requirements of the target molecule. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this valuable scaffold will remain an active area of research. Future work may focus on flow chemistry applications for safer and more controlled hydrogenations, as well as the development of novel, non-precious metal catalysts to enhance the sustainability of these processes.
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Nitriles to Amines: LiAlH4 Reduction - JoVE. [Link]
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Nitrile reduction - Wikipedia. [Link]
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
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Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]
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Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. [Link]
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Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. [Link]
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Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [Link]
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2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS - Loba Chemie. [Link]
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Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 - Scite.ai. [Link]
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3-Chloro-2-cyanopyridine Manufacturer & Supplier China - Pipzine Chemicals. [Link]
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Preparation of Cyanopyridines by Direct Cyanation. [Link]
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Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. [Link]
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2-Chloropyridine - Wikipedia. [Link]
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What are the applications of 2 - Chloropyridine? - Blog. [Link]
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Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents - PubMed. [Link]
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Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]
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Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1 - Googleapis.com. [Link]
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Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-(Bromomethyl)-2-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted synthesis of highly functionalized pyridine derivatives is therefore a critical endeavor in modern drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]
This guide provides a comprehensive experimental framework for the Suzuki-Miyaura coupling of 3-(bromomethyl)-2-chloropyridine derivatives. This substrate class presents a unique synthetic challenge and opportunity, featuring three distinct reactive sites: a C(sp²)-Cl bond at the 2-position, a C(sp²)-Br bond at the 3-position, and a C(sp³)-Br bond within the bromomethyl substituent. Understanding and controlling the chemoselectivity of the coupling reaction is paramount to leveraging this versatile building block for the synthesis of complex molecular architectures.
The Principle of Chemoselectivity: A Tale of Two Bonds
The success of a selective Suzuki-Miyaura coupling with this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step, oxidative addition, involves the insertion of the active Pd(0) catalyst into the carbon-halogen bond.
The bond dissociation energies of carbon-halogen bonds follow the general trend C-I > C-Br > C-Cl.[4] Consequently, the C(sp²)-Br bond at the 3-position of the pyridine ring is significantly more susceptible to oxidative addition than the more robust C(sp²)-Cl bond at the 2-position.[3][5] This inherent difference in reactivity forms the basis for achieving a highly regioselective coupling at the C3 position, leaving the C2 chloro and C3 bromomethyl groups intact for subsequent functionalization.
A critical consideration for this specific substrate is the potential for the C(sp³)-Br bond of the bromomethyl group to compete in the oxidative addition step. While benzylic bromides are known to participate in Suzuki couplings, their reactivity relative to aryl bromides is highly dependent on the specific catalyst system and reaction conditions.[6][7][8] By carefully selecting a catalyst system that favors C(sp²)-Br activation, selective coupling at the pyridine ring can be achieved.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process central to its synthetic utility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed methodologies for performing the regioselective Suzuki-Miyaura coupling of this compound derivatives. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.[6]
Protocol 1: Conventional Heating
This protocol is suitable for general laboratory synthesis and optimization.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, the desired arylboronic acid, and the base.
-
Add the palladium catalyst and, if necessary, the ligand to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[3]
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound derivative (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.6 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent mixture (e.g., 4:1 1,4-dioxane/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[9]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions reported for the Suzuki coupling of the closely related 3-bromo-2-chloropyridine, which serve as an excellent starting point for optimization.[3][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
Troubleshooting and Considerations
While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.
-
Low Yields:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this by sterically shielding the metal center.
-
Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic, especially in the presence of excess water or at elevated temperatures.[6] Using anhydrous solvents and carefully controlling the amount of water can minimize this issue.
-
Incomplete Reaction: If the reaction stalls, increasing the temperature or switching to a more active catalyst system may be necessary.
-
-
Side Reactions:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often exacerbated by the presence of oxygen.[6] Ensuring a strictly inert atmosphere is crucial.
-
Reaction at the Bromomethyl Group: While less favorable under conditions optimized for C(sp²)-Br activation, coupling at the C(sp³)-Br bond is a potential side reaction. If this is observed, lowering the reaction temperature or screening different ligands to enhance selectivity may be required.
-
Analytical and Purification Techniques
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
-
Purification:
-
Column Chromatography: The most common method for purifying the final product. The choice of eluent will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product.
-
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound derivatives is a powerful strategy for the synthesis of functionalized pyridines. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and carefully selecting the reaction conditions, chemists can achieve high yields of the desired 3-aryl-2-chloro- (bromomethyl)pyridine products. These intermediates are valuable precursors for further synthetic transformations, opening avenues for the creation of novel compounds with potential applications in drug discovery and materials science.
References
-
Fujihara, T., et al. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 15(32), 6756-6760. [Link]
-
Gerbino, D. C., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 17(10), 12556-12596. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Rao, M. L. N., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1546. [Link]
-
Kanno, K., et al. (2014). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5854-5864. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
So, C. M., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(36), 8440-8443. [Link]
-
Nechaev, M. S., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions, 42(22), 8086-8096. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4238. [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry. [Link]
-
Ghaffar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]
-
ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mastering the Synthesis of 2,3-Disubstituted Pyridines: Application Notes for Palladium-Catalyzed Cross-Coupling of 3-(Bromomethyl)-2-chloropyridine
Introduction: The Strategic Value of 2,3-Disubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and pharmaceutical sciences, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] Its presence can enhance the pharmacological and pharmacokinetic properties of a molecule, including metabolic stability and cell permeability.[1] Among the vast landscape of pyridine derivatives, 2,3-disubstituted pyridines represent a particularly valuable class of compounds, frequently appearing as key structural motifs in a range of therapeutic agents.[3][4] The precise and efficient synthesis of these molecules is therefore a critical endeavor for researchers in drug discovery and development.
3-(Bromomethyl)-2-chloropyridine has emerged as a versatile and strategic building block for accessing this important chemical space. Its unique arrangement of two distinct reactive centers—a C(sp²)-Cl bond at the 2-position and a C(sp³)-Br bond on the benzylic-like methyl group at the 3-position—opens the door for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful substrate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key cross-coupling reactions, and offer insights into achieving high chemoselectivity.
Understanding Chemoselectivity: A Tale of Two Halides
The success of any synthetic strategy involving this compound hinges on the ability to selectively target one of the two carbon-halogen bonds. In the realm of palladium-catalyzed cross-coupling reactions, the relative reactivity of these bonds is primarily dictated by their bond dissociation energies and the ease with which they undergo oxidative addition to the palladium(0) catalyst.[5]
Generally, the reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-OTf > C-Cl.[6] Based on this principle, for a substrate like 3-bromo-2-chloropyridine, the initial reaction is expected to occur preferentially at the more reactive C-Br bond.[5][6][7] However, our substrate of interest, this compound, presents a more nuanced challenge: the competition between a C(sp²)-Cl bond and a C(sp³)-Br bond.
While the C-Cl bond on the pyridine ring is typically less reactive, the C-Br bond is on a benzylic-like carbon, which is known to be highly reactive in its own right in palladium-catalyzed reactions.[8][9] The specific outcome will be highly dependent on the reaction conditions, particularly the choice of palladium catalyst, ligand, and base. For the purpose of this guide, we will explore protocols that aim to selectively functionalize the C(sp²)-Cl bond, a common and highly useful transformation. It is crucial to note that optimization may be required to minimize potential side reactions at the bromomethyl group.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures.[10][11] For this compound, this reaction offers a direct route to introduce a variety of aryl and heteroaryl substituents at the 2-position.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) active species.[12] The cycle commences with the oxidative addition of the aryl halide (in this case, the C-Cl bond of our substrate) to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent (e.g., a boronic acid) in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[13]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloropyridines.[14][15][16]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-(bromomethyl)pyridine.
Expert Insights:
The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition of the relatively unreactive C-Cl bond.[14] The use of a phosphate base like K₃PO₄ is often beneficial in Suzuki couplings of heteroaryl chlorides. The biphasic toluene/water solvent system is effective for many Suzuki reactions.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, providing a direct route to synthesize substituted alkynes.[17][18] This reaction is particularly valuable for installing alkynyl moieties that can serve as handles for further synthetic transformations, such as click chemistry or cyclization reactions.
Reaction Principle
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[1] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[18]
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of related chloro- and bromopyridines.[17][19]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-(bromomethyl)pyridine.
Expert Insights:
The use of a copper(I) co-catalyst is standard in Sonogashira reactions, although copper-free conditions have been developed. Triethylamine serves as both the base and often as a solvent. For less reactive substrates, a stronger base such as diisopropylethylamine (DIPEA) may be beneficial. It is crucial to use anhydrous and deoxygenated solvents to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as other nitrogen nucleophiles. For this compound, this provides a direct method for the synthesis of 2-amino-3-(bromomethyl)pyridine derivatives.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related chloropyridines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(bromomethyl)pyridine derivative.
Expert Insights:
The choice of ligand is crucial in Buchwald-Hartwig amination, and bulky, electron-rich biarylphosphine ligands like XPhos are often highly effective for coupling with less reactive aryl chlorides. Strong, non-nucleophilic bases such as sodium tert-butoxide are typically required. The reaction should be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cross-coupling of chloropyridine derivatives with various coupling partners, providing a reference for expected outcomes with this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 70-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | Et₃N (3) | DMF | 60 | 8 | 72-96 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 60-85 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant 2,3-disubstituted pyridines. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can selectively functionalize the 2-position of the pyridine ring. A thorough understanding of the principles of chemoselectivity and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this application note serve as a robust starting point for scientists and professionals in drug discovery and development to unlock the synthetic potential of this important intermediate.
References
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. sci-hub.box [sci-hub.box]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Bromomethyl)-2-chloropyridine in Solid-Phase Organic Synthesis
Introduction: The 2-Chloropyridinylmethyl Group as a Versatile Traceless Linker
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is paramount, dictating the conditions for both immobilization and, more critically, the final cleavage of the target molecule from the solid support. An ideal linker should be stable to a wide range of reaction conditions yet cleavable under specific, mild protocols that do not compromise the integrity of the synthesized compound. 3-(Bromomethyl)-2-chloropyridine and its chloride analog, 2-chloro-3-(chloromethyl)pyridine, are valuable reagents for introducing the 2-chloropyridinylmethyl linker, a versatile anchor for a variety of nucleophiles.
This linker system is particularly attractive for its potential in "traceless" synthesis. In a traceless synthesis, the point of attachment to the resin is a native atom of the target molecule, and upon cleavage, no residual linker functionality remains on the product.[1][2] The 2-chloropyridinylmethyl group can serve this purpose by anchoring molecules through heteroatoms (O, S, N), with subsequent cleavage strategies designed to release the molecule while leaving behind a desired functional group, or simply a proton. The presence of the chloro group at the 2-position of the pyridine ring electronically influences the stability and reactivity of the benzylic-type linkage, offering a nuanced alternative to standard benzyl or trityl-based linkers.[3]
This guide provides a comprehensive overview of the synthesis of the parent reagent, detailed protocols for the immobilization of phenols, thiols, and amines, and methodologies for the subsequent cleavage of the target molecules from the solid support.
Synthesis of this compound
The synthesis of halomethylpyridines is a crucial first step. A common and effective method for the bromination of a methyl group benzylic to a pyridine ring is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Protocol 1: Radical Bromination of 2-Chloro-3-methylpyridine
This protocol describes the synthesis of this compound from commercially available 2-chloro-3-methylpyridine.
Materials:
-
2-Chloro-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyridine (1.0 eq.) in CCl₄.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of BPO or AIBN (e.g., 0.02 eq.).
-
Heat the mixture to reflux and irradiate with a UV lamp (e.g., a 250W sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the pure product.
Immobilization of Nucleophiles onto a Solid Support
The primary application of this compound in SPOS is to alkylate resin-bound nucleophiles or to first functionalize a resin to create a "pre-loaded" support. The latter is often achieved by reacting a resin such as hydroxymethyl-polystyrene with this compound. However, a more direct approach involves the reaction of a nucleophilic substrate with a chloromethylated or bromomethylated resin. Merrifield resin (chloromethylated polystyrene) is a common starting point. The principles described here are directly applicable when using a resin that has been pre-functionalized with the 2-chloro-3-(bromomethyl)pyridine moiety.
Immobilization of Phenols (O-Alkylation)
The immobilization of phenols proceeds via a Williamson ether synthesis. A non-nucleophilic base is crucial to deprotonate the phenol without competing in the alkylation reaction.
Protocol 2: Immobilization of a Phenolic Compound
Materials:
-
Merrifield Resin (chloromethylated polystyrene, 1% DVB)
-
Phenolic substrate
-
Sodium iodide (NaI) (catalytic)
-
Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 eq., based on loading capacity) in DMF for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve the phenolic substrate (3.0 eq.) and a catalytic amount of NaI in DMF.
-
Add DIPEA (5.0 eq.) to the solution of the phenol.
-
Drain the DMF from the swollen resin and add the solution containing the phenoxide.
-
Agitate the mixture at 50-60 °C for 12-24 hours. Monitor the reaction using a test cleavage of a small resin sample.
-
After completion, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), MeOH (3x), and finally DCM (3x).
-
Dry the resin under high vacuum.
Immobilization of Thiols (S-Alkylation)
The immobilization of thiols is analogous to that of phenols but can often proceed under milder conditions due to the higher nucleophilicity of the thiolate anion.
Protocol 3: Immobilization of a Thiol Compound
Materials:
-
Merrifield Resin
-
Thiol substrate
-
DIPEA or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous DMF
-
DCM, MeOH
Procedure:
-
Swell the Merrifield resin (1.0 eq.) in DMF for 1 hour.
-
Dissolve the thiol substrate (2.0 eq.) in DMF.
-
Add DIPEA (3.0 eq.) to the thiol solution and stir for 10 minutes to generate the thiolate.
-
Drain the DMF from the swollen resin and add the thiolate solution.
-
Agitate the mixture at room temperature for 6-12 hours.
-
Wash the resin as described in Protocol 2, step 6.
-
Dry the resin under high vacuum.
Immobilization of Amines (N-Alkylation)
Primary and secondary amines can be readily alkylated. A hindered base is used to scavenge the HBr produced.
Protocol 4: Immobilization of an Amine Compound
Materials:
-
Merrifield Resin
-
Primary or secondary amine substrate
-
DIPEA
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
DCM, MeOH
Procedure:
-
Swell the Merrifield resin (1.0 eq.) in DMF for 1 hour.
-
Dissolve the amine substrate (3.0 eq.) in DMF.
-
Add DIPEA (5.0 eq.) to the amine solution.
-
Drain the DMF from the swollen resin and add the amine solution.
-
Agitate the mixture at 40-50 °C for 12-18 hours.
-
Wash the resin as described in Protocol 2, step 6.
-
Dry the resin under high vacuum.
Table 1: Summary of Typical Immobilization Conditions
| Nucleophile | Substrate (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) |
| Phenol | 3.0 | DIPEA (5.0) | DMF | 50-60 | 12-24 |
| Thiol | 2.0 | DIPEA (3.0) | DMF | RT | 6-12 |
| Amine | 3.0 | DIPEA (5.0) | DMF/NMP | 40-50 | 12-18 |
Cleavage Protocols
The cleavage of the 2-chloropyridinylmethyl linker is the key step to releasing the synthesized molecule. The choice of cleavage strategy depends on the nature of the heteroatom linkage (O, S, or N) and the desired final product.
Cleavage of Resin-Bound Thioethers (C-S Bond Cleavage)
Based on analogous systems, the thioether linkage can be cleaved oxidatively. This method is particularly useful as it can be performed under mild conditions. The oxidation of the thioether to a sulfone activates the benzylic position for nucleophilic displacement.[4]
Protocol 5: Oxidative Cleavage of Thioethers
Materials:
-
Resin-bound thioether
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Dimethyldioxirane (DDO) solution in acetone
-
Dichloromethane (DCM)
-
A nucleophile (e.g., water, ammonia, primary/secondary amine) in a suitable solvent (e.g., DMF, THF)
Procedure:
-
Swell the resin-bound thioether in DCM.
-
Add a solution of m-CPBA (5-10 eq.) in DCM.
-
Agitate the mixture at room temperature for 4-8 hours to effect oxidation to the sulfone.
-
Wash the resin thoroughly with DCM to remove excess oxidant.
-
Swell the resin-bound sulfone in a suitable solvent like DMF or THF.
-
Add a solution of the desired nucleophile (e.g., 2M ammonia in THF for aminolysis, or aqueous THF for hydrolysis).
-
Agitate the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with fresh solvent and combine the filtrates.
-
Concentrate the combined filtrates and purify the product as required.
Cleavage of Resin-Bound Aryl Ethers (C-O Bond Cleavage)
The cleavage of aryl ethers, particularly those of a benzylic nature, typically requires reductive or strongly acidic conditions.
Protocol 6: Reductive Cleavage of Aryl Ethers (Proposed)
This protocol is based on the standard hydrogenolysis of benzyl ethers. Its success may depend on the catalyst's ability to access the resin-bound substrate and the stability of the pyridine ring to hydrogenation.
Materials:
-
Resin-bound aryl ether
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ammonium formate (HCOONH₄) or Hydrogen gas (H₂)
-
Methanol (MeOH) or THF
Procedure (Transfer Hydrogenolysis):
-
Swell the resin-bound ether in a 1:1 mixture of MeOH/THF.
-
Add Pd/C (approx. 0.2 eq. by weight relative to the resin) and ammonium formate (10 eq.).
-
Heat the mixture to reflux for 4-12 hours, monitoring by test cleavage.
-
Cool, filter the resin and catalyst, and wash thoroughly with MeOH/THF.
-
Combine the filtrates, concentrate, and purify the product.
Alternative (Direct Hydrogenation):
-
Suspend the resin and Pd/C in MeOH or THF in a hydrogenation vessel.
-
Pressurize the vessel with H₂ (50-100 psi).
-
Agitate at room temperature for 12-24 hours.
-
Work up as described above.
Cleavage of Resin-Bound Amines (C-N Bond Cleavage)
Cleavage of the C-N bond of the pyridinylmethyl-amine linkage is challenging and may require harsh conditions. A potential strategy involves quaternization of the pyridine nitrogen followed by a Hofmann-type elimination, though this is speculative and would require significant optimization. A more direct, albeit harsh, approach would be strong acidolysis.
Protocol 7: Strong Acid Cleavage (Proposed)
This method is non-specific and may cleave other acid-labile protecting groups.
Materials:
-
Resin-bound amine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the resin in DCM.
-
Drain the solvent and add a cleavage cocktail of TFA/TIS/DCM (e.g., 50:5:45).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and wash with fresh cleavage cocktail.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation, then purify.
Table 2: Summary of Proposed Cleavage Conditions
| Linkage | Method | Reagents | Temperature (°C) | Time (h) | Notes |
| Thioether | Oxidative | 1. m-CPBA or DDO2. Nucleophile | RT to 50 | 16-32 | Two-step process; mild conditions. |
| Ether | Reductive | Pd/C, H₂ or HCOONH₄ | RT to Reflux | 4-24 | Based on benzyl ether cleavage. |
| Amine | Acidolysis | TFA/TIS/DCM | RT | 2-4 | Harsh conditions; potential for side reactions. |
Safety and Handling
-
This compound: This is a lachrymatory and corrosive compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Use anhydrous solvents for immobilization reactions to prevent hydrolysis of the linker. DCM and CCl₄ are hazardous; handle with care.
-
Reagents: N-Bromosuccinimide is a skin and eye irritant. Strong acids like TFA are highly corrosive. Oxidizing agents like m-CPBA can be explosive when dry. Handle all chemicals according to their Safety Data Sheets (SDS).
References
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]
-
Contreras, M. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Zikmund, O., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(5), 2893-2902. [Link]
-
Krchnak, V., & Holladay, M. W. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(1), 115-206. [Link]
-
Lee, T., et al. (2020). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Organic & Biomolecular Chemistry, 18(42), 8677-8686. [Link]
-
Fuchss, T., & Seebach, D. (1999). Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Sciforum. [Link]
-
Deng, D., et al. (2019). Unusual C-O bond cleavage of aromatic ethers in ruthenium complexes bearing a 2-alkoxypyridyl fragment. Dalton Transactions, 48(36), 13614-13621. [Link]
- Preparation method of 2-methyl-3-bromopyridine. CN104945313A.
- Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
-
Gibson, C. L., et al. (2003). A traceless solid-phase synthesis of pteridines. Tetrahedron Letters, 44(6), 1267-1270. [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 399-402. [Link]
-
Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. [Link]
-
Bonkowski, B. J., et al. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Journal of Advanced Chemical Sciences, 2(4), 387-389. [Link]
-
Götze, S., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3647-3655. [Link]
-
Götze, S., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3647-3655. [Link]
-
Plaskon, A. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Dardonville, C., & Fernandez-Fernandez, C. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Tetrahedron Letters, 44(33), 6299-6302. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Benzyl ether cleavage. (2018, December 31). YouTube. [Link]
Sources
- 1. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Microwave-Assisted Reactions of 3-(Bromomethyl)-2-chloropyridine
Introduction
The 2-chloro-3-(halomethyl)pyridine scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its unique electronic and steric properties, arising from the presence of a chlorine atom at the 2-position and a reactive bromomethyl group at the 3-position, allow for selective and sequential functionalization. This dual reactivity is instrumental in the construction of complex heterocyclic systems, including, but not limited to, imidazo[1,2-a]pyridines, which are prevalent in many pharmaceutical agents.[2][3][4]
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods.[5][6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and enhanced product purity.[7][8] This technology is particularly effective for reactions involving polar molecules, which efficiently absorb microwave energy and convert it into heat.[9] This document provides a comprehensive guide to the application of microwave technology in the derivatization of 3-(bromomethyl)-2-chloropyridine, targeting researchers, scientists, and drug development professionals.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
MAOS leverages the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into thermal energy.[5] This direct heating mechanism, known as dielectric heating, is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The primary benefits of MAOS in the context of this compound chemistry include:
-
Accelerated Reaction Rates: Reactions that typically require hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts and decomposition of thermally sensitive materials, leading to cleaner reaction profiles and higher isolated yields.[7]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.[9]
-
Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of sustainable chemistry.[8]
Core Applications and Protocols
The strategic positioning of the chloro and bromomethyl groups on the pyridine ring allows for a range of transformations. The highly reactive bromomethyl group is an excellent electrophile for nucleophilic substitution, while the less reactive 2-chloro group is amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, often under more forcing conditions.
Section 1: Nucleophilic Substitution at the Bromomethyl Group
The benzylic-like reactivity of the bromomethyl group makes it highly susceptible to displacement by a wide variety of nucleophiles. Microwave irradiation can significantly accelerate these substitution reactions.
1.1 Synthesis of 3-(Aminomethyl)-2-chloropyridine Derivatives
Scientific Principle: The reaction proceeds via a standard SN2 mechanism where an amine nucleophile displaces the bromide ion. The use of microwave energy rapidly heats the polar reactants and solvent, surmounting the activation energy barrier more efficiently than conventional heating.
Experimental Protocol: Microwave-Assisted Amination
-
Materials:
-
This compound (1.0 mmol)
-
Desired primary or secondary amine (1.2 mmol)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (ACN) or Ethanol (EtOH) (3 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add this compound, the amine, and the base.
-
Add the solvent and the stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Morpholine | K₂CO₃ | ACN | 120 | 15 | 92 |
| Piperidine | DIPEA | EtOH | 120 | 10 | 95 |
| Aniline | K₂CO₃ | ACN | 140 | 25 | 78 |
Causality Explanation: The choice of a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial to prevent competition with the primary amine nucleophile. Acetonitrile and ethanol are excellent microwave-absorbing solvents and are relatively inert under these conditions.
Section 2: Synthesis of Imidazo[1,2-a]pyridines
A particularly valuable application of this compound derivatives is in the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.[2][3][4] This is typically achieved through a condensation reaction with 2-aminopyridines.
2.1 One-Pot Synthesis of 2-Substituted-3-amino-imidazo[1,2-a]pyridines
Scientific Principle: This transformation is a multi-step process that can be efficiently conducted in one pot under microwave irradiation. The reaction likely proceeds through an initial SN2 reaction between the 2-aminopyridine and an in-situ generated α-haloketone or equivalent, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.[3]
Experimental Protocol: Microwave-Assisted Imidazo[1,2-a]pyridine Formation
-
Materials:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoacetophenone (or other α-haloketone) (1.1 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol)
-
Ethanol (3 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
-
Procedure:
-
Combine 2-aminopyridine, the α-haloketone, and sodium bicarbonate in a 10 mL microwave vial.
-
Add ethanol and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 5-15 minutes.[10]
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Data Presentation:
| 2-Aminopyridine | α-Haloketone | Temperature (°C) | Time (min) | Yield (%) |
| 2-Aminopyridine | 2-Bromoacetophenone | 150 | 10 | 88 |
| 2-Amino-5-methylpyridine | 2-Chloro-2-phenylacetaldehyde | 150 | 12 | 85 |
| 2-Amino-4-chloropyridine | 3-Bromobutan-2-one | 140 | 15 | 79 |
Causality Explanation: The use of microwave irradiation dramatically accelerates the condensation and cyclization steps, which are often slow at lower temperatures.[2] Ethanol serves as an effective solvent for both the reactants and for absorbing microwave energy. Sodium bicarbonate acts as a mild base to neutralize the HBr or HCl generated during the reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group
The 2-chloro substituent of the pyridine ring is activated towards nucleophilic aromatic substitution, although it is less reactive than the bromomethyl group. SNAr reactions at this position typically require higher temperatures, making them ideal candidates for microwave-assisted synthesis.[11]
Scientific Principle: The electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack at the 2-position. The reaction proceeds through a Meisenheimer complex intermediate. Microwave heating provides the necessary thermal energy to overcome the higher activation barrier for this reaction compared to the substitution at the bromomethyl group.[12]
Experimental Protocol: Microwave-Assisted SNAr with Amines
-
Materials:
-
A 3-substituted-2-chloropyridine derivative (e.g., from Section 1) (1.0 mmol)
-
Amine nucleophile (e.g., substituted aminoethanols) (1.5 mmol)[13]
-
Potassium Fluoride (KF) or another suitable base (2.0 mmol)[11]
-
Dimethylformamide (DMF) or Water (3 mL)[11]
-
Microwave reaction vial (10 mL) with a stir bar
-
-
Procedure:
-
In a microwave vial, combine the 2-chloropyridine derivative, the amine, and the base.
-
Add the solvent and a stir bar.
-
Seal the vial and irradiate at 150-180 °C for 30-120 minutes.[11][13]
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Data Presentation:
| 2-Chloropyridine Substrate | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-Chloro-3-(morpholinomethyl)pyridine | Ethanolamine | KF | Water | 175 | 60 | 81[11] |
| 2-Chloro-3-(piperidinomethyl)pyridine | 2-(Methylamino)ethanol | K₂CO₃ | DMF | 180 | 90 | 75[13] |
Causality Explanation: Higher temperatures are generally required for SNAr reactions on 2-chloropyridines.[11] DMF is a polar aprotic solvent that is stable at high temperatures and efficiently absorbs microwave energy. Water can also be an effective and green solvent for these reactions, particularly with a base like KF.[11]
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position can also be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. These reactions are powerful tools for C-C and C-N bond formation.[14][15][16]
Scientific Principle: These reactions involve a catalytic cycle with a palladium complex, typically involving oxidative addition, transmetalation (for Suzuki), and reductive elimination steps. Microwave irradiation can significantly accelerate these catalytic cycles, leading to shorter reaction times and often allowing for the use of less reactive chloro-substrates.[17][18]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Materials:
-
A 3-substituted-2-chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
A base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol)
-
A solvent system like DMF/water or Dioxane/water (3 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
-
Procedure:
-
To a microwave vial, add the 2-chloropyridine derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
De-gas the vial and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system and a stir bar.
-
Seal the vial and irradiate at 120-150 °C for 15-45 minutes.
-
After cooling, dilute with water and extract with an organic solvent.
-
Purify the product via column chromatography.
-
Data Presentation:
| 2-Chloropyridine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Temperature (°C) | Time (min) | Yield (%) |
| 2-Chloro-3-(morpholinomethyl)pyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 140 | 20 | 89 |
| 2-Chloro-3-(piperidinomethyl)pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 130 | 30 | 85 |
Causality Explanation: The choice of ligand is critical for the success of cross-coupling reactions with less reactive chlorides. Buchwald's biaryl phosphine ligands (like SPhos) are often effective.[14] The base is required for the transmetalation step. The use of microwave heating accelerates the rate-limiting steps of the catalytic cycle.[18]
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted reactions.
Logical Relationship of Reactions
Caption: Reaction pathways of this compound.
Conclusion
This compound is a powerful and versatile building block in synthetic and medicinal chemistry. The application of microwave-assisted organic synthesis to the reactions of this substrate provides a robust platform for the rapid and efficient generation of diverse molecular scaffolds. The protocols and guidelines presented herein demonstrate the significant advantages of MAOS in terms of reduced reaction times, improved yields, and enhanced control over reaction conditions. For researchers in drug discovery and development, mastering these techniques can substantially accelerate the synthesis of novel chemical entities for biological evaluation.
References
-
Jain, D., & Tale, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. NIH. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]
-
Kim, J. G., et al. (2010). Microwave-Assisted Amination of 3-Bromo-2-chloropyridine with Various Substituted Aminoethanols. ChemInform. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Organometallic cross-coupling reactions. CEM Corporation. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
Sources
- 1. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.box [sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. Organometallic cross-coupling reactions [cem.com]
Application Notes & Protocols: Leveraging Flow Chemistry for the Synthesis of Pyridine Derivatives Using 3-(Bromomethyl)-2-chloropyridine
Abstract
3-(Bromomethyl)-2-chloropyridine is a pivotal bifunctional building block in medicinal chemistry and materials science, enabling the synthesis of a diverse array of substituted pyridine scaffolds. Its high reactivity, attributed to the benzylic-like bromide, also presents challenges in traditional batch processing, including potential for over-alkylation, exothermic events, and difficulties in precise control. This guide provides a comprehensive overview of the application of continuous flow chemistry to harness the synthetic potential of this reagent. We present detailed protocols for N-, O-, and S-alkylation reactions, demonstrating how flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates scalable synthesis. The causality behind experimental choices, detailed step-by-step workflows, and process optimization strategies are discussed to provide researchers with a robust framework for implementation.
Introduction: Why Flow Chemistry for a Reactive Pyridine Building Block?
This compound possesses two distinct reactive sites: a highly labile bromomethyl group ideal for SN2 reactions and a less reactive chloro-substituent at the 2-position, which can be functionalized via cross-coupling or nucleophilic aromatic substitution. The primary challenge in its use lies in controlling reactions at the bromomethyl position. These reactions are often fast and exothermic.
Continuous flow chemistry offers a transformative solution.[1] By confining the reaction to the small volume of a microreactor or coiled tube, we achieve:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous dissipation of heat, preventing thermal runaways and the formation of thermal degradation byproducts.[2]
-
Precise Reaction Control: Key parameters such as residence time (the duration reactants spend in the heated zone), temperature, and stoichiometry are controlled with high precision, leading to improved yield and selectivity.[3]
-
Enhanced Safety: The small internal volume of the reactor ensures that only minute quantities of reactive intermediates are present at any given time, significantly mitigating the risks associated with handling potent alkylating agents.[4]
-
Facilitated Scalability: Increasing production volume is achieved by simply running the system for a longer duration ("scaling out") rather than re-optimizing in larger, more hazardous vessels.[5]
This document will serve as a practical guide for researchers, scientists, and drug development professionals to implement flow chemistry for the alkylation of various nucleophiles using this compound.
Core Concepts & System Setup
A typical flow chemistry setup for the applications described herein is modular, consisting of pumps, a reactor, a heat source, and a back-pressure regulator.
General Experimental Workflow Diagram
The following diagram illustrates the logical flow from reagent preparation to product collection in a continuous synthesis campaign.
Caption: General workflow for continuous flow alkylation.
Causality of Component Selection
-
Pumps: HPLC pumps or syringe pumps are used to deliver precise and pulseless flow rates, ensuring a stable stoichiometric ratio of reactants entering the reactor.
-
T-Mixer: A simple T-junction is often sufficient to mix the reactant streams before they enter the reactor. Efficient mixing is crucial for fast, bimolecular reactions.
-
Reactor Tubing: Polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) tubing is commonly used due to its excellent chemical resistance and broad temperature compatibility.[6] For reactions requiring pressures above ~10 bar, stainless steel or Hastelloy capillaries are preferred.
-
Back-Pressure Regulator (BPR): A BPR is essential for safely running reactions above the solvent's atmospheric boiling point.[4] By pressurizing the system (e.g., to 10-15 bar / ~150-220 psi), it prevents solvent boiling and bubble formation, which would otherwise lead to unstable flow and potential safety hazards.
Application Protocol 1: N-Alkylation of Amines
The N-alkylation of primary and secondary amines is a cornerstone reaction in pharmaceutical synthesis.[2] Flow chemistry excels at preventing the common batch problem of over-alkylation by maintaining a precise stoichiometric ratio and minimizing reaction time.
General Reaction Scheme
Where Nu-H is a primary or secondary amine.
Detailed Flow Protocol: Synthesis of N-benzyl-N-((2-chloropyridin-3-yl)methyl)amine
This protocol details the mono-alkylation of benzylamine as a representative example.
-
Reagent Preparation:
-
Solution A (Nucleophile): In a 50 mL volumetric flask, dissolve benzylamine (1.0 equiv., e.g., 1.0 M) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equiv., 1.2 M) in anhydrous acetonitrile (ACN).
-
Solution B (Electrophile): In a separate 50 mL volumetric flask, dissolve this compound (1.0 equiv., 1.0 M) in anhydrous ACN.
-
Rationale: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions.[7] DIPEA is a hindered base that neutralizes the HBr byproduct without competing as a nucleophile.
-
-
Flow System Setup:
-
Assemble the flow reactor system using PFA tubing (e.g., 1.0 mm inner diameter).
-
Use a 10 mL reactor coil. This volume, combined with the total flow rate, will determine the residence time.
-
Set the reactor temperature using a heating module (e.g., an oil bath or a dedicated column heater).
-
Place a 10 bar (approx. 150 psi) back-pressure regulator after the reactor coil.
-
-
Reaction Execution:
-
Prime the system by pumping ACN through both lines to waste.
-
Set Pump A (Solution A) and Pump B (Solution B) to equal flow rates (e.g., 0.5 mL/min each). This establishes a 1:1 molar ratio in the reactor.
-
The total flow rate is 1.0 mL/min. For a 10 mL reactor, this corresponds to a residence time of 10 minutes .
-
Direct the output to a waste container for the first 3 residence times (30 minutes) to allow the system to reach a steady state.
-
After reaching steady state, collect the product stream in a flask containing a quench solution (e.g., saturated aqueous sodium bicarbonate).
-
-
Workup and Analysis:
-
Once collection is complete, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table of Suggested Starting Conditions for N-Alkylation
| Parameter | Value | Rationale |
| Nucleophile Conc. | 0.5 - 1.0 M | Balances reaction rate with solubility. |
| Electrophile Conc. | 0.5 - 1.0 M | Matched to nucleophile for 1:1 stoichiometry. |
| Base | DIPEA, K₂CO₃* | DIPEA for homogeneous; K₂CO₃ for packed-bed.[2] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor SN2 pathway. |
| Temperature | 60 - 100 °C | Increases reaction rate; flow allows safe heating. |
| Residence Time | 5 - 20 min | Easily screened by adjusting flow rate. |
| Pressure (BPR) | 10 bar / 150 psi | Prevents solvent boiling, ensures stable flow. |
*Note: For heterogeneous bases like K₂CO₃, a packed-bed reactor cartridge would be used instead of a simple coil.
Application Protocol 2: O-Alkylation of Phenols
The synthesis of aryl ethers via Williamson ether synthesis is readily translated to flow, providing a rapid and efficient method for protecting phenols or constructing core motifs in active molecules.[8]
Detailed Flow Protocol: Synthesis of 2-Chloro-3-(phenoxymethyl)pyridine
-
Reagent Preparation:
-
Solution A (Nucleophile): In a 50 mL volumetric flask, dissolve phenol (1.0 equiv., 1.0 M) and potassium carbonate (K₂CO₃) (1.5 equiv.) in anhydrous dimethylformamide (DMF). Note: K₂CO₃ has limited solubility; this will be a slurry. A magnetic stirrer in the reagent vessel is required.
-
Solution B (Electrophile): In a separate 50 mL volumetric flask, dissolve this compound (1.05 equiv., 1.05 M) in anhydrous DMF.
-
Rationale: DMF is an excellent solvent for this reaction, promoting the formation of the phenoxide. A slight excess of the electrophile can help drive the reaction to completion.[9]
-
-
Flow System Setup & Execution:
-
Use the same general setup as for N-alkylation (10 mL PFA reactor coil, 10 bar BPR).
-
Crucially, use a pump capable of handling slurries for Solution A.
-
Set the reactor temperature to 100 °C .
-
Set the flow rates for a 15-minute residence time (e.g., Pump A at 0.33 mL/min, Pump B at 0.33 mL/min for a total flow of 0.66 mL/min).
-
After reaching steady state, collect the product stream.
-
-
Workup and Analysis:
-
Dilute the collected effluent with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry, concentrate, and purify as described previously.
-
Table of Suggested Starting Conditions for O-Alkylation
| Parameter | Value | Rationale |
| Nucleophile Conc. | 0.5 - 1.0 M | Standard concentration range. |
| Electrophile Conc. | 0.5 - 1.05 M | Slight excess can improve conversion. |
| Base | K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases to form the phenoxide. |
| Solvent | DMF, Acetone | High-boiling polar aprotic solvents are effective.[9] |
| Temperature | 80 - 120 °C | Thermal energy is needed to drive the reaction. |
| Residence Time | 10 - 30 min | Phenoxides are slightly less nucleophilic than amines. |
| Pressure (BPR) | 10 bar / 150 psi | Required to operate above solvent boiling points. |
Application Protocol 3: S-Alkylation of Thiols
Thiols are highly potent nucleophiles, and their alkylation is typically very rapid and exothermic.[1][10] Flow chemistry is ideally suited to control these fast reactions, ensuring high conversion with minimal residence time and excellent thermal safety.
Detailed Flow Protocol: Synthesis of 2-Chloro-3-((phenylthio)methyl)pyridine
-
Reagent Preparation:
-
Solution A (Nucleophile): In a 50 mL volumetric flask, dissolve thiophenol (1.0 equiv., 0.5 M) and potassium carbonate (1.2 equiv., 0.6 M) in anhydrous acetonitrile.
-
Solution B (Electrophile): In a separate 50 mL volumetric flask, dissolve this compound (1.0 equiv., 0.5 M) in anhydrous acetonitrile.
-
Rationale: The high nucleophilicity of the thiolate anion means the reaction can often be run at lower temperatures and concentrations than O- or N-alkylation.
-
-
Flow System Setup & Execution:
-
Use the same general setup (10 mL PFA reactor coil, 10 bar BPR).
-
Set the reactor temperature to 40 °C . The reaction is often sufficiently fast without significant heating.
-
Set flow rates for a short residence time of 2-5 minutes (e.g., Pump A at 1.0 mL/min, Pump B at 1.0 mL/min for a total flow of 2.0 mL/min, yielding a 5-minute residence time).
-
Collect the product stream after reaching steady state. No quench is typically necessary.
-
-
Workup and Analysis:
-
Filter the collected effluent to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by chromatography if needed.
-
Troubleshooting and Optimization
The logical relationship between parameters and outcomes is key to efficient optimization.
Caption: A decision tree for troubleshooting common flow chemistry issues.
Conclusion
The translation of synthetic protocols for this compound from batch to continuous flow represents a significant advancement in process safety, control, and efficiency. By leveraging the inherent advantages of micro- or meso-scale reactors, chemists can safely handle this potent electrophile at elevated temperatures, achieving high yields of desired products in minutes rather than hours. The protocols and guidelines presented herein provide a validated starting point for researchers to explore the rich chemistry of this versatile building block, accelerating discovery and development in the pharmaceutical and chemical industries.
References
- Bogdan, A. R., & Dombrowski, A. W. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Journal of Medicinal Chemistry, 62(14), 6422-6468. (Link not available)
- Cazorla, C., Pfordt, É., Duclos, M.-C., Métay, E., & Lemaire, M. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. (Link not available)
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. (Link not available)
- Ley, S. V., Fitzpatrick, D. E., & Ingham, R. J. (2015). Organic synthesis in a modular robotic system controlled by a computer. Angewandte Chemie International Edition, 54(11), 3449-3453. (Link not available)
- Plouffe, B., & Lennox, A. J. (2020). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 5(11), 2135-2140. (Link not available)
- Poliakoff, M., & Clark, P. (2007). Continuous Flow Hydrogenation of a Pharmaceutical Intermediate.
- Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry—a key enabling technology for (multistep) organic synthesis. Advanced Synthesis & Catalysis, 353(10), 1543-1557. (Link not available)
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2017). Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril. ChemSusChem, 10(14), 2844-2848. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
Sources
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ester synthesis by O-alkylation [organic-chemistry.org]
- 4. Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
- 6. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-chloropyridine
Welcome to the technical support guide for the synthesis of 3-(bromomethyl)-2-chloropyridine. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the radical bromination of 2-chloro-3-methylpyridine, a critical intermediate in pharmaceutical and agrochemical industries. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your synthesis, improve yield and purity, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs): A Proactive Guide
This section addresses common queries a researcher might have before or during the initial phases of synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and effective method is the Wohl-Ziegler reaction, which involves the free-radical bromination of the methyl group of 2-chloro-3-methylpyridine.[1][2] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar, inert solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[3]
Q2: What are the most critical reaction parameters to control for a successful synthesis?
Success in this synthesis hinges on the precise control of several parameters:
-
Stoichiometry: A strict 1:1 molar ratio of 2-chloro-3-methylpyridine to NBS is crucial. An excess of NBS is a primary cause of over-bromination side reactions.
-
Initiator Concentration: Only a catalytic amount of radical initiator (typically 1-5 mol%) is required.
-
Temperature: The reaction should be maintained at the reflux temperature of the chosen solvent to ensure steady decomposition of the initiator and propagation of the radical chain reaction.
-
Exclusion of Light and Moisture: While a chemical initiator is used, extraneous UV light can lead to uncontrolled initiation. Moisture can hydrolyze both the starting material and the product.
Q3: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?
NBS is preferred for its ability to maintain a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[4][5][6] This is the key to the reaction's selectivity. High concentrations of Br₂ would favor undesirable electrophilic addition to the pyridine ring instead of the desired radical substitution at the methyl group.[4][7] NBS generates Br₂ in situ by reacting with trace amounts of HBr that are formed during the propagation step, ensuring the radical pathway predominates.[4]
Q4: What are the primary side products I should anticipate and monitor for?
The most commonly observed impurities are:
-
2-chloro-3-(dibromomethyl)pyridine: The product of over-bromination.
-
Unreacted 2-chloro-3-methylpyridine: Resulting from incomplete reaction.
-
Ring-brominated species: Although less common under radical conditions, electrophilic bromination on the pyridine ring can occur if HBr concentration becomes too high.
-
3,3'-(ethane-1,2-diyl)bis(2-chloropyridine): A dimeric impurity formed by the coupling of two benzyl-type radicals.
Section 2: Troubleshooting Guide: Common Problems and Solutions
This section is structured to provide direct answers to specific experimental problems.
Problem 1: My reaction shows low or no conversion of the starting material, 2-chloro-3-methylpyridine.
-
Potential Cause A: Inactive Radical Initiator. The initiator (AIBN, BPO) may have degraded due to improper storage or age.
-
Solution: Use a fresh batch of the radical initiator. If unsure of the quality, perform a test reaction on a small scale with a known reactive substrate. Ensure the reaction temperature is sufficient for the initiator's half-life (for AIBN in CCl₄, this is typically around 80°C).
-
-
Potential Cause B: Presence of Radical Inhibitors. Contaminants in the starting material or solvent (e.g., phenols, hydroquinones, or dissolved oxygen) can quench the radical chain reaction.
-
Solution: Ensure the solvent is thoroughly degassed by sparging with an inert gas (Nitrogen or Argon) before adding reagents. Purify the starting 2-chloro-3-methylpyridine via distillation or column chromatography if impurities are suspected.
-
Problem 2: I'm observing a significant amount of the dibrominated side product, 2-chloro-3-(dibromomethyl)pyridine.
-
Potential Cause: Excess NBS or Prolonged Reaction Time. The benzylic protons on the desired monobrominated product are also susceptible to radical abstraction and subsequent bromination. This is exacerbated by using more than one equivalent of NBS or allowing the reaction to proceed long after the starting material is consumed.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of NBS. Monitor the reaction progress closely using techniques like TLC, GC, or ¹H NMR. Quench the reaction as soon as the starting material is consumed by cooling it down and adding a mild reducing agent like sodium bisulfite.
-
| Parameter | Condition A: Standard | Condition B: Over-bromination |
| NBS (equivalents) | 1.0 - 1.05 | > 1.1 |
| Reaction Time | Monitored to completion | Extended beyond completion |
| Expected Outcome | High yield of desired product | Increased dibromo- impurity |
Problem 3: The product is degrading during aqueous workup or purification.
-
Potential Cause: Hydrolysis. The product, this compound, is a benzylic halide and is susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions. This forms the corresponding alcohol, (2-chloro-3-pyridinyl)methanol.
-
Solution: Perform the aqueous workup quickly and at low temperatures (e.g., using an ice bath). Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide. When performing extractions, minimize contact time with the aqueous layer. Ensure the organic extracts are thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation. For purification, prioritize non-aqueous methods like flash column chromatography with anhydrous solvents.
-
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is critical for effective troubleshooting.
Desired Synthetic Pathway
The synthesis proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination. The key is the selective abstraction of a hydrogen atom from the methyl group, leading to a resonance-stabilized benzylic radical.
Caption: Desired radical chain mechanism for Wohl-Ziegler bromination.
Mechanism of Dibromination Side Reaction
The desired product can re-enter the propagation cycle. The presence of the first bromine atom makes the remaining benzylic proton susceptible to abstraction, leading to the formation of a dibrominated impurity.
Caption: Pathway for the formation of the dibrominated side product.
Section 4: Recommended Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
2-chloro-3-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water if purity is questionable.
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous (or a suitable alternative like acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-methylpyridine and anhydrous CCl₄.
-
Degassing: Sparge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add NBS and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp until reflux is sustained. The reaction progress can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC analysis of small aliquots. The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Workup: a. Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄. b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: Initial washing may cause gas evolution. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Avoid excessive heat.
-
Purification: The crude product is often an oil or low-melting solid. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5372-5375. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 14.2: Radical Allylic Halogenation. Retrieved from [Link]
-
YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbons, 7(4), 54. Retrieved from [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
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- 7. scribd.com [scribd.com]
Technical Support Center: Purification of 3-(bromomethyl)-2-chloropyridine by Recrystallization
Welcome to the technical support center for the purification of 3-(bromomethyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chemical intermediate.
I. Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound.
Issue 1: The Compound Fails to Dissolve in the Hot Solvent.
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may not be a good match for the polarity of this compound.
-
Insufficient Solvent Volume: Not enough solvent has been added to dissolve the solute at the solvent's boiling point.[4]
-
Low Temperature: The solvent may not have reached a high enough temperature to facilitate dissolution.
Recommended Solutions:
-
Incremental Solvent Addition: Add small portions of the hot solvent to the crude material until it just dissolves.[3] This ensures you are using the minimum amount of solvent necessary, which is crucial for good recovery.[4]
-
Ensure Proper Heating: Make sure the solvent is at or near its boiling point to maximize the solubility of your compound.[2]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[7][8]
Possible Causes:
-
High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution is Too Concentrated: If the solution is supersaturated to a large extent, the compound may come out of solution too quickly and above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[9]
Recommended Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[7][10]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[7]
-
Charcoal Treatment: If colored impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. The charcoal is then removed by hot filtration before cooling.[2][10]
-
Solvent System Modification: If a single solvent system consistently leads to oiling out, a two-solvent system might be beneficial.[9] Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[9]
Issue 3: Poor or No Crystal Formation Upon Cooling.
Possible Causes:
-
Too Much Solvent: This is a very common reason for poor yield.[4][7] The solution is not saturated enough for crystals to form.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at a given temperature, but crystallization has not been initiated.[7]
Recommended Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[4][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[4][10]
-
-
Reduce Solvent Volume: If crystallization does not occur even with inducement, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[7][9]
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, and if necessary, cool it in an ice-water bath to further decrease the solubility of the compound.[8]
Issue 4: Low Recovery of Purified Product.
Possible Causes:
-
Excessive Solvent Use: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4]
-
Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.[8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[4]
-
Product is Moderately Soluble in Cold Solvent: Even at low temperatures, the product will have some solubility in the chosen solvent, leading to some loss.[4]
Recommended Solutions:
-
Use the Minimum Amount of Hot Solvent: This is a critical step for maximizing yield.[4]
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel, keep the filtration apparatus hot (e.g., by placing it on a steam bath), and add the solution in small portions.[8] If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Wash Crystals with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals to remove any adhering mother liquor.[4]
III. Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A good solvent for recrystallization should exhibit the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[2][3][6]
-
Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
The solvent should be non-toxic, non-flammable, and inexpensive.[1]
Q2: What are some potential impurities in crude this compound?
While the search results do not specify impurities for this compound, common impurities in similar compounds can arise from the synthetic route.[11] For example, impurities in a related compound, 2-chloropyridine-3-boronic acid, include precursor-related impurities like 2,3-dichloropyridine.[11] In the synthesis of another related compound, 2-bromo-6-chloromethylpyridine, an over-chlorinated side product, 2-chloro-6-chloromethylpyridine, can form.[12] Therefore, potential impurities in this compound could include starting materials, regioisomers, or products of side reactions.
Q3: How can I assess the purity of my recrystallized this compound?
Several analytical techniques can be used to determine the purity of the final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden the melting point range and depress the melting point. The reported melting point for a similar compound, 3-bromo-2-chloropyridine, is 54-57 °C.
-
Chromatographic Methods: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data.[13]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can often be used to identify and quantify impurities.[13]
Q4: What are the primary safety precautions when handling this compound?
Based on the safety data for this compound and related compounds, it is a hazardous substance.[14][15][16]
-
Causes severe skin burns and eye damage. [14]
-
Harmful if swallowed. [16]
-
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Work in a well-ventilated area: A chemical fume hood is recommended.[14][15]
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]
IV. Visualizing the Workflow
Recrystallization Process Flow```dot
Caption: Decision-making guide for common recrystallization problems.
V. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Sparingly soluble at room temp, highly soluble when hot. | Maximizes recovery upon cooling. [3] |
| Solvent Volume | Minimum amount of hot solvent to fully dissolve the solid. | Ensures the solution is saturated upon cooling for optimal crystal formation and yield. [4] |
| Cooling Rate | Slow and undisturbed cooling to room temperature, then ice bath. | Promotes the formation of large, pure crystals and prevents oiling out. [7][9] |
| Crystal Washing | Minimal amount of ice-cold solvent. | Removes impurities adhering to the crystal surface without significantly dissolving the product. [4] |
References
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization. University of California, Los Angeles.
- Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis Science Learning Center.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- 3-(bromomethyl)
- Recrystalliz
- Recrystallization - Single Solvent. University of Toronto.
- Recrystallization.
- Technical Support Center: Purification of Commercial 3-Bromo-2-chloropyridine. Benchchem.
- SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
- 2-(Bromomethyl)
- SAFETY DATA SHEET - 3-(Bromomethyl)benzonitrile. Sigma-Aldrich.
- 3-Bromo-2-chloropyridine. LookChem.
- 3-Bromo-2-chloropyridine 98. Sigma-Aldrich.
- Managing impurities in 2-Chloropyridine-3-boronic acid starting m
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
Over-alkylation issues with 3-(bromomethyl)-2-chloropyridine
Welcome to the technical support center for 3-(bromomethyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent in alkylation reactions. Here, we address prevalent issues, particularly over-alkylation, and provide in-depth troubleshooting strategies and detailed protocols grounded in established chemical principles.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 2-chloro-3-pyridylmethyl moiety into a wide range of molecules. This reagent is a substituted benzylic-type halide, exhibiting high reactivity in nucleophilic substitution reactions. The primary mode of reaction is an SN2 displacement of the bromide by a nucleophile. However, this high reactivity can also be a source of experimental challenges, most notably the formation of over-alkylated products.
This guide will provide a structured approach to diagnosing and resolving these issues, ensuring the selective synthesis of your desired mono-alkylated products.
Troubleshooting Guide: Over-alkylation and Side Reactions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Formation of Di- or Tri-alkylated Products with Primary and Secondary Amines
Q1: I am reacting this compound with a primary amine and obtaining a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I favor the formation of the mono-alkylated product?
A1: This is a classic case of over-alkylation, a common challenge when alkylating primary and secondary amines. The root cause is that the mono-alkylated product (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second, faster alkylation event.
Causality and Mechanistic Insights:
-
Increased Nucleophilicity: The introduction of an alkyl group to a primary amine increases the electron density on the nitrogen atom, making the resulting secondary amine a more potent nucleophile than the starting material. This leads to a competitive reaction where the product of the first alkylation reacts with the alkylating agent faster than the starting amine.
-
Reaction Kinetics: The relative rates of the first and second alkylation reactions determine the product distribution. When the rate of the second alkylation is comparable to or faster than the first, a mixture of products is inevitable.
Troubleshooting Strategies:
-
Stoichiometry Control (Excess Amine):
-
Principle: By using a large excess of the primary amine (typically 3-10 equivalents), you increase the statistical probability that a molecule of this compound will encounter and react with a molecule of the starting amine rather than the mono-alkylated product.
-
Practical Tip: While effective, this approach can be resource-intensive if the amine is valuable. The excess amine is typically removed during workup by an acid wash.
-
-
Slow Addition of the Alkylating Agent:
-
Principle: Adding the this compound solution dropwise to the reaction mixture containing the amine and a base maintains a very low instantaneous concentration of the alkylating agent. This ensures that it is more likely to react with the abundant primary amine before it can react with the newly formed secondary amine.
-
Implementation: Use a syringe pump for controlled, slow addition over several hours, especially for larger-scale reactions.
-
-
Choice of Base and Solvent:
-
Weak, Non-nucleophilic Bases: Use a base that is strong enough to neutralize the HBr formed during the reaction but is not nucleophilic itself. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often good choices. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used but require careful temperature control and inert atmosphere.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can accelerate SN2 reactions. However, in some cases, less polar solvents like THF or dichloromethane (DCM) might slow down the reaction enough to improve selectivity. It is advisable to perform a solvent screen to find the optimal conditions for your specific substrate.
-
-
Temperature Control:
-
Principle: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) will decrease the rate of both the desired and undesired alkylation reactions. This can sometimes improve selectivity by favoring the reaction with the lower activation energy, which may be the mono-alkylation.
-
Workflow for Selective Mono-N-Alkylation of a Primary Amine:
Caption: Workflow for selective mono-N-alkylation of primary amines.
Issue 2: O- vs. C-Alkylation of Phenols
Q2: I am trying to synthesize a phenyl ether by reacting a phenol with this compound, but I am observing some C-alkylation byproducts. How can I improve the O-alkylation selectivity?
A2: The phenoxide ion, generated by deprotonating a phenol, is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions. The selectivity is influenced by the reaction conditions.
Causality and Mechanistic Insights:
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophilic centers. The electrophilic carbon of the bromomethyl group is a relatively soft electrophile. According to HSAB theory, hard-hard and soft-soft interactions are favored.
-
Solvent and Counter-ion Effects: In polar aprotic solvents (like DMF or DMSO), the "hard" cation (e.g., K⁺) is well-solvated, leaving a "free" and highly reactive phenoxide ion. This favors reaction at the most electronegative site, the oxygen, leading to O-alkylation. In protic solvents (like ethanol), hydrogen bonding to the oxygen can reduce its nucleophilicity, potentially increasing the proportion of C-alkylation.
Troubleshooting Strategies:
-
Choice of Base and Solvent:
-
Base: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to generate the phenoxide. Stronger bases are generally not necessary and may promote side reactions.
-
Solvent: Employ polar aprotic solvents such as acetone, acetonitrile, or DMF. These solvents favor O-alkylation.
-
-
Temperature:
-
O-alkylation is generally favored at lower temperatures, while higher temperatures can sometimes lead to rearrangement to the thermodynamically more stable C-alkylated products. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is a good starting point.
-
Recommended Protocol for O-Alkylation of Phenols:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Phenol (1 equiv.), this compound (1.1 equiv.), Base (1.5 equiv.) | A slight excess of the alkylating agent ensures complete consumption of the phenol. |
| Base | K₂CO₃ or Cs₂CO₃ | Generates the phenoxide without being overly harsh. Cs₂CO₃ can sometimes improve yields. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents favor SN2 reactions and promote O-alkylation. |
| Temperature | Room temperature to 60 °C | Balances reaction rate with selectivity, minimizing C-alkylation. |
| Addition | Add the alkylating agent to the mixture of phenol and base. | Ensures the phenoxide is pre-formed. |
Issue 3: Over-alkylation of Thiols
Q3: When reacting this compound with a thiol, I am getting the thioether, but also a sulfonium salt byproduct. How can I prevent this?
A3: Similar to amines, the thioether product of the initial S-alkylation is still nucleophilic and can react with a second molecule of the alkylating agent to form a trialkylsulfonium salt.
Causality and Mechanistic Insights:
-
Nucleophilicity of Thioethers: While less nucleophilic than the starting thiolate, the sulfur atom in the thioether product still has a lone pair of electrons and can act as a nucleophile, especially with a reactive alkylating agent like this compound.
Troubleshooting Strategies:
-
Stoichiometry and Addition:
-
Use a slight excess of the thiol (e.g., 1.1-1.2 equivalents) to ensure the alkylating agent is fully consumed.
-
Slowly add the this compound to the solution of the thiolate.
-
-
Base and Reaction Time:
-
Use just over one equivalent of a base like K₂CO₃ or triethylamine (TEA) to deprotonate the thiol.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the sulfonium salt.
-
Logical Flow for Troubleshooting Alkylation Reactions:
Caption: A decision-making workflow for troubleshooting over-alkylation.
Frequently Asked Questions (FAQs)
Q4: Can the pyridine nitrogen of this compound be alkylated by another molecule of itself?
A4: Self-alkylation to form a pyridinium salt is a potential side reaction, especially if the reaction is run at high concentrations or temperatures for extended periods. However, the pyridine nitrogen is a relatively weak nucleophile due to the electron-withdrawing effect of the chlorine atom. In the presence of a stronger external nucleophile (like an amine, phenoxide, or thiolate), the reaction with the external nucleophile will be significantly faster and self-alkylation is usually a minor pathway.
Q5: Are there any other potential side reactions I should be aware of?
A5: Besides over-alkylation and self-alkylation, you should consider the following:
-
Elimination: Although less common for benzylic-type halides, elimination to form a methylene pyridine derivative can occur, especially if a strong, sterically hindered base is used at elevated temperatures.
-
Reaction with Solvent: In protic solvents like alcohols, solvolysis can occur where the solvent itself acts as a nucleophile, leading to the formation of an ether byproduct. This is why aprotic solvents are generally preferred.
-
Hydrolysis: If water is present in the reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. Ensure you are using anhydrous solvents and reagents if this is a concern.
Q6: How does the 2-chloro substituent affect the reactivity of the bromomethyl group?
A6: The 2-chloro substituent has an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles compared to an unsubstituted 3-(bromomethyl)pyridine.
Experimental Protocols
The following are general, illustrative protocols. They should be adapted and optimized for your specific substrates.
Protocol 1: Selective Mono-N-Alkylation of Aniline
Objective: To synthesize N-((2-chloropyridin-3-yl)methyl)aniline.
Materials:
-
Aniline (5.0 mmol, 0.46 mL)
-
This compound (1.0 mmol, 207 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add aniline and anhydrous potassium carbonate.
-
Add anhydrous DMF (5 mL) and stir the suspension.
-
Dissolve this compound in anhydrous DMF (5 mL).
-
Cool the aniline suspension to 0 °C using an ice bath.
-
Slowly add the solution of this compound dropwise to the cooled aniline suspension over 1 hour using a syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-((2-chloropyridin-3-yl)methyl)aniline.
Protocol 2: O-Alkylation of Phenol
Objective: To synthesize 2-chloro-3-(phenoxymethyl)pyridine.
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
This compound (1.1 mmol, 228 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
-
Acetonitrile, anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile (10 mL) and stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with 1 M NaOH (2 x 10 mL) to remove any unreacted phenol, and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure 2-chloro-3-(phenoxymethyl)pyridine.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Technical Support Center: Improving Yields with 3-(Bromomethyl)-2-chloropyridine
Introduction: Mastering the Reactivity of a Versatile Building Block
Welcome to the technical support guide for 3-(bromomethyl)-2-chloropyridine. This reagent is a valuable heterocyclic building block, prized for its ability to introduce a 2-chloro-3-pyridyl moiety into target molecules. Its synthetic utility is primarily derived from the highly reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.
However, harnessing this reactivity to achieve high yields requires a nuanced understanding of the molecule's multiple reactive sites. Users frequently encounter challenges such as low conversion, competitive side reactions, and complex product mixtures. This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you navigate these challenges and maximize the yield and purity of your desired product.
Core Principles of Reactivity
The chemical behavior of this compound is dominated by three key features, which can either be exploited for synthesis or become pathways for undesired side products. Understanding the balance between these pathways is critical for reaction design.
-
Primary Pathway (Desired): SN2 Reaction at the Bromomethyl Group. The C-Br bond in the bromomethyl group is analogous to a benzylic bromide. It is highly activated for SN2 (bimolecular nucleophilic substitution) reactions due to the ability of the pyridine ring to stabilize the transition state. This is the most common and desired reaction pathway.
-
Secondary Pathway: Nucleophilic Aromatic Substitution (SNAr) at C2. The chlorine atom at the 2-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution.[1][2] This pathway is generally much slower than the SN2 reaction at the bromomethyl group and typically requires stronger nucleophiles and/or higher temperatures.[3]
-
Competing Side Reaction: N-Quaternization. The pyridine nitrogen is nucleophilic and can be alkylated by another molecule of this compound, especially in the absence of a stronger, desired nucleophile or when the reaction is heated.[4] This leads to the formation of a pyridinium salt, which is often observed as an insoluble precipitate.[5]
Sources
Technical Support Center: Purification of 3-(Bromomethyl)-2-chloropyridine
Welcome to the technical support center for 3-(bromomethyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities from reactions involving this critical reagent.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical and agrochemical synthesis. Its bifunctional nature, containing both a reactive bromomethyl group and a chloro-substituted pyridine ring, allows for diverse synthetic transformations. However, the very reactivity that makes it so useful also presents challenges in its synthesis and purification. The most common synthetic route, the radical bromination of 2-chloro-3-methylpyridine, often leads to a mixture of products that can complicate downstream applications. This guide will equip you with the knowledge to identify, troubleshoot, and remove these impurities effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After my reaction, TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are the likely impurities?
Answer: The most common impurities in a this compound synthesis, particularly via radical bromination of 2-chloro-3-methylpyridine, are:
-
Unreacted Starting Material (2-chloro-3-methylpyridine): Incomplete bromination is a frequent cause of this impurity.
-
Over-brominated Byproducts: The radical bromination can be difficult to control, leading to the formation of 3-(dibromomethyl)-2-chloropyridine. In some cases, tribrominated species can also be formed.[1]
-
Hydrolysis Product (2-chloro-3-pyridinemethanol): The bromomethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles during workup or storage.
-
Reagent-Related Byproducts: If using N-bromosuccinimide (NBS) as the brominating agent, residual succinimide can be present.
Here is a summary of these common impurities:
| Impurity | Chemical Name | Source |
| A | 2-chloro-3-methylpyridine | Unreacted starting material |
| B | 3-(dibromomethyl)-2-chloropyridine | Over-bromination[1] |
| C | 2-chloro-3-pyridinemethanol | Hydrolysis of the product |
| D | Succinimide | Byproduct from NBS reagent |
Question 2: My primary impurity is the starting material, 2-chloro-3-methylpyridine. How can I remove it?
Answer: The polarity difference between this compound and 2-chloro-3-methylpyridine is generally sufficient for separation by column chromatography.
-
Expertise & Experience: The bromomethyl group significantly increases the polarity of the molecule compared to the methyl group of the starting material. Therefore, the starting material will elute first from a silica gel column.
-
Protocol: A gradient elution with a non-polar solvent system like hexane/ethyl acetate is typically effective. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it.[2] Monitor the fractions by TLC to isolate the pure product.
Question 3: I am struggling to separate the over-brominated byproduct, 3-(dibromomethyl)-2-chloropyridine, from my desired product. What should I do?
Answer: This is a common and challenging purification problem due to the similar polarities of the mono- and di-brominated products.
-
Causality: The addition of a second bromine atom to the methyl group does not drastically alter the molecule's polarity, making chromatographic separation difficult.
-
Trustworthiness: The most reliable approach is to optimize the reaction conditions to minimize the formation of the dibromo-byproduct in the first place. This can be achieved by:
-
Carefully controlling the stoichiometry of the brominating agent (e.g., NBS). Use of a slight excess should be avoided.
-
Monitoring the reaction closely by TLC or GC-MS and stopping it once the starting material is consumed but before significant amounts of the dibromo-compound appear.
-
-
Purification Strategy:
-
Column Chromatography: While challenging, a very shallow solvent gradient and a long column can sometimes resolve these compounds.
-
Crystallization: If your product is a solid, recrystallization can be an effective method to enrich the desired mono-bromo product. The dibromo-byproduct may have different solubility characteristics. Experiment with different solvent systems (e.g., hexane, ethanol/water).
-
Question 4: My final product seems to degrade over time, and I see a new, more polar spot on my TLC plate. What is happening?
Answer: The bromomethyl group is reactive and can be prone to degradation, most commonly through hydrolysis to 2-chloro-3-pyridinemethanol.
-
Mechanism: The presence of moisture or nucleophilic solvents can lead to the displacement of the bromide ion.
-
Prevention:
-
Ensure your workup is performed under anhydrous conditions where possible.
-
Store the purified product in a dry, inert atmosphere (e.g., under argon or nitrogen) and at a low temperature.
-
-
Removal: The resulting alcohol is significantly more polar than the brominated product. It can be easily removed by column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my this compound synthesis?
A: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. TLC provides a quick and easy way to visualize the disappearance of the starting material and the appearance of the product and byproducts. GC-MS can confirm the identity of the different species by their mass-to-charge ratio.
Q: Can I use an aqueous workup for my reaction?
A: While an aqueous workup is often necessary to remove inorganic salts and water-soluble impurities, it should be performed cautiously and quickly to minimize hydrolysis of the bromomethyl group. It is advisable to use cold water and immediately extract the product into an organic solvent.[3]
Q: What are the key safety precautions when working with this compound?
A: this compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound.
Methodology:
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the solvent system used for chromatography. Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Loading: Carefully load the silica slurry containing your crude product onto the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of Succinimide Impurity by Extraction
This protocol is useful if you have used N-bromosuccinimide (NBS) as your brominating agent.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Base Wash: Wash with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) to deprotonate and dissolve the succinimide.
-
Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for purifying this compound.
Caption: Decision workflow for purification strategy.
Logical Relationships in Impurity Formation
The following diagram illustrates the relationship between the starting material, the desired product, and the common impurities.
Caption: Impurity formation pathways.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
- Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. Google Patents.
- A kind of preparation method of benzyl bromide a-bromotoluene. Google Patents.
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]
- Synthetic method of 3-bromopyridine. Google Patents.
-
The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. ScienceDirect. Available at: [Link]
- Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.
- Preparation method of 2-methyl-3-bromopyridine. Google Patents.
-
3-Bromo-2-chloropyridine. PubChem. Available at: [Link]
-
2-(Bromomethyl)-3-chloropyridine. PubChem. Available at: [Link]
-
2-Bromo-3-chloro-4-methylpyridine. PubChem. Available at: [Link]
-
Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society. Available at: [Link]
-
3-Bromo-2-chloropyridine. LookChem. Available at: [Link]
-
3-Chloropyridine. PubChem. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]
-
9.4: Chlorination vs Bromination. Chemistry LibreTexts. Available at: [Link]
- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Google Patents.
-
10.2 Free Radical Chlorination vs Bromination. YouTube. Available at: [Link]
Sources
How to prevent dimerization of 3-(bromomethyl)-2-chloropyridine
Welcome to the technical support center for 3-(bromomethyl)-2-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, storage, and utilization of this highly reactive pyridine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of dimerization, ensuring the integrity of your starting material and the success of your downstream applications.
Introduction to the Challenge: The Inherent Instability of this compound
This compound is a valuable bifunctional building block in organic synthesis, featuring two reactive sites: a benzylic-like bromide and a chlorinated pyridine ring. This dual reactivity, however, is also the source of its primary challenge: a propensity to undergo self-reaction, leading to the formation of dimers and potentially higher-order oligomers. This degradation not only consumes the starting material but can also introduce impurities that complicate subsequent reactions and purifications. Understanding and mitigating this instability is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary degradation pathway is dimerization through a self-alkylation reaction. The pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This forms a pyridinium salt dimer.
Q2: What does the dimer of this compound look like?
While a definitive crystal structure of the dimer is not widely published, the most probable structure is a pyridinium salt formed via self-alkylation. The proposed dimerization mechanism is illustrated below.
Q3: What are the key factors that accelerate the dimerization of this compound?
Several factors can accelerate this degradation process:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the dimerization process.
-
Presence of Moisture: Water can facilitate the formation of pyridinium ions and may also lead to hydrolysis of the bromomethyl group, forming the corresponding alcohol, which can further react to form ethers.
-
Exposure to Light: Similar to other reactive halogenated compounds, light, especially UV radiation, can provide the energy to initiate degradation pathways.
-
Incompatible Materials: Contact with bases, metals, and strong nucleophiles can catalyze the dimerization or lead to other unwanted side reactions.
Q4: How can I detect the presence of the dimer in my sample?
The presence of the dimer and other impurities can be detected using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the more polar dimer from the monomer. The dimer will typically have a different retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can reveal the presence of new signals corresponding to the pyridinium proton and methylene bridge of the dimer, which will be shifted downfield compared to the starting material.
-
Mass Spectrometry (MS): The dimer will have a distinct molecular weight that can be identified by MS analysis.
Troubleshooting Guides
This section provides detailed protocols and recommendations to prevent the dimerization of this compound during storage and in your reactions.
Issue 1: Degradation of this compound During Storage
Root Cause: Improper storage conditions that promote self-alkylation.
Solution: Implement the following stringent storage protocol to ensure the long-term stability of the compound.
-
Temperature: Store the compound in a cool, dark environment, ideally at 2-8°C .[1] Avoid storing at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to moisture and oxygen, which can contribute to degradation.
-
Container: Use an amber glass vial with a tightly sealed cap to protect the compound from light.
-
Moisture Control: Store in a desiccator or a dry box to prevent hydrolysis of the bromomethyl group.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the kinetic rate of the dimerization reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture and oxygen-mediated degradation. |
| Light | Protection from light | Minimizes potential photodegradation. |
| Moisture | Dry environment | Prevents hydrolysis to the corresponding alcohol and subsequent ether formation. |
Issue 2: Dimer Formation During a Reaction
Root Cause: Reaction conditions that favor the self-reaction of this compound over the desired transformation.
Solution: Optimize your reaction conditions to minimize the rate of dimerization.
-
Solvent Selection:
-
Choose a non-polar, aprotic solvent to disfavor the formation of charged intermediates like the pyridinium dimer. Solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred over polar protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMF, DMSO) when dimerization is a concern.[2][3]
-
Ensure the solvent is anhydrous.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable rate of the desired reaction.
-
Consider adding the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
pH Control:
-
Avoid basic conditions if possible, as bases can deprotonate any trace water, creating a stronger nucleophile (hydroxide) that can react with the starting material. More importantly, strong bases can act as catalysts for the self-condensation. If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base.
-
-
Use of Additives:
-
For reactions that may have a radical component to their degradation, the addition of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can sometimes be beneficial, though dimerization is primarily a nucleophilic substitution process.
-
| Parameter | Recommendation | Rationale |
| Solvent | Non-polar, aprotic (e.g., Toluene, THF) | Disfavors formation of charged pyridinium dimer intermediate. |
| Temperature | Lowest effective temperature | Reduces the rate of the competing dimerization reaction. |
| Addition | Slow addition of reactant | Maintains a low concentration to minimize self-reaction. |
| pH | Avoid strong bases | Bases can catalyze the self-alkylation reaction. |
Visualization of the Dimerization Mechanism and Prevention Workflow
The following diagrams illustrate the proposed dimerization mechanism and a workflow for handling this compound to prevent this degradation.
Caption: Proposed dimerization mechanism of this compound.
Caption: Recommended workflow for handling this compound.
Analytical Methodologies
For researchers needing to verify the purity of their this compound or to quantify the extent of dimerization, the following analytical protocol provides a starting point for method development.
Protocol 3: HPLC-UV Method for Purity Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with a gradient of 5-95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Expected Results: The dimer, being a more polar pyridinium salt, is expected to elute earlier than the monomer under reverse-phase conditions. The presence of other degradation products, such as the hydrolysis product (3-hydroxymethyl-2-chloropyridine), can also be monitored.
References
- Benchchem. (2025). Stabilizing 4-Bromo-2,6-bis(bromomethyl)pyridine during storage.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- University of Colorado Boulder. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
Sources
Technical Support Center: Optimizing Solvent Conditions for 3-(bromomethyl)-2-chloropyridine
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing reactions involving 3-(bromomethyl)-2-chloropyridine. The following question-and-answer format addresses common challenges and explains the fundamental principles behind solvent selection to ensure reproducible and high-yielding results.
Section 1: Foundational Knowledge (FAQs)
Q1: What are the key reactive sites of this compound and how does this influence reaction design?
A1: this compound possesses two distinct electrophilic sites with significantly different reactivities:
-
The Bromomethyl Group (-CH₂Br): This is the primary and most reactive site. The carbon atom is sp³-hybridized and analogous to a benzylic halide. Benzylic halides are exceptionally reactive towards nucleophilic substitution because they can proceed through a stabilized transition state (for Sₙ2 reactions) or form a resonance-stabilized carbocation intermediate (for Sₙ1 reactions).[1][2] For most nucleophiles and conditions, this will be the site of reaction.
-
The 2-Chloro Group (-Cl): This chlorine is attached to an sp²-hybridized carbon of the pyridine ring. The electron-withdrawing nature of the ring nitrogen activates this position towards Nucleophilic Aromatic Substitution (SₙAr).[3][4][5] However, SₙAr reactions typically require strong nucleophiles and/or elevated temperatures to overcome the higher activation energy associated with disrupting the ring's aromaticity.[6]
Key Takeaway: Your reaction design should assume the initial substitution will occur at the bromomethyl group. Reaction at the 2-chloro position should be considered a potential side reaction under harsh conditions or with specific, highly potent nucleophiles.
Q2: How does solvent choice fundamentally control the reaction mechanism (Sₙ1 vs. Sₙ2) for this substrate?
A2: The choice of solvent is arguably the most critical parameter in directing the nucleophilic substitution mechanism for the benzylic-like bromide on this substrate. The two competing pathways, Sₙ1 and Sₙ2, are profoundly influenced by the solvent's ability to stabilize charged species.
-
Sₙ2 Reactions (Favored by Polar Aprotic Solvents): The Sₙ2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[7] This pathway is favored by strong nucleophiles.
-
Role of Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents possess large dipole moments, allowing them to dissolve ionic reagents. However, they lack acidic protons (O-H or N-H bonds).[8][9] Consequently, they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[10] This high-energy, unsolvated state of the nucleophile promotes the bimolecular Sₙ2 reaction.[11][12]
-
-
Sₙ1 Reactions (Favored by Polar Protic Solvents): The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step.[13] This pathway is favored by weak nucleophiles and substrates that form stable carbocations, such as the benzylic-like system in this compound.[1]
-
Role of Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and are excellent at hydrogen bonding.[9] They dramatically accelerate Sₙ1 reactions by stabilizing the key transition state leading to the carbocation intermediate.[1][13] Their high polarity helps to separate the charge as the leaving group departs. While they also solvate the nucleophile (which hinders Sₙ2), this effect is irrelevant to the rate of an Sₙ1 reaction, as the nucleophile is not involved in the rate-determining step.[13]
-
Q3: What are the general solubility characteristics of this compound?
A3: While extensive quantitative solubility data is not widely published, we can infer a qualitative profile based on the molecule's structure. The presence of the polar C-Cl and C-Br bonds, along with the pyridine nitrogen, makes this compound a polar molecule.
-
Polar Solvents (Aprotic & Protic): It is expected to be readily soluble in a range of polar organic solvents, including DMF, DMSO, acetonitrile, acetone, THF, ethanol, and methanol.
-
Halogenated Solvents: Good solubility is also expected in dichloromethane (DCM) and chloroform.
-
Nonpolar Solvents: It will likely have limited solubility in nonpolar solvents like hexanes, heptane, or cyclohexane. These are often suitable as anti-solvents for crystallization.
Practical Implication: Always confirm the solubility of your starting material and nucleophile in the chosen solvent at the intended reaction temperature before beginning a large-scale experiment. Poor solubility is a common cause of low or failed reactions.[14]
Section 2: Troubleshooting Guide
Q4: My reaction yield is low. What are the most common solvent-related causes?
A4: Low yield is a frequent issue. Before investigating other factors, assess your solvent system for these common pitfalls:
-
Mechanism Mismatch: You are attempting an Sₙ2 reaction (using a strong nucleophile like an azide or thiolate) but have chosen a polar protic solvent (e.g., ethanol). The solvent is "caging" and deactivating your nucleophile through hydrogen bonding, dramatically slowing the reaction.[10] Solution: Switch to a polar aprotic solvent like anhydrous DMF or acetonitrile.[12][15]
-
Poor Solubility: One or more of your reagents is not fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate. Solution: Visually inspect the reaction mixture. If solids are present, consider a solvent with higher dissolving power (e.g., switching from THF to DMF for very polar salts) or gently increasing the temperature.
-
Solvent Impurities: The presence of water in your solvent can lead to hydrolysis of the starting material, forming 3-hydroxymethyl-2-chloropyridine as a byproduct. This is especially problematic in Sₙ2 reactions where anhydrous conditions are critical. Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Q5: I'm observing significant side product formation. How can I use solvent selection to improve selectivity?
A5: Side products often arise from the solvent's direct or indirect participation in the reaction.
-
Problem: Solvolysis. If you are using a nucleophilic protic solvent (like water, methanol, or ethanol), especially under conditions that favor the Sₙ1 pathway (weak nucleophile, heat), the solvent itself can act as the nucleophile.[13] This leads to the formation of alcohol or ether byproducts.
-
Solution: If solvolysis is undesired, switch to a non-nucleophilic polar aprotic solvent like acetone, acetonitrile, or DMF.
-
-
Problem: Reaction with a Nucleophilic Solvent. Some polar aprotic solvents are themselves nucleophilic. Pyridine, for instance, is a poor choice as a solvent because its nitrogen atom can react with the bromomethyl group to form a pyridinium salt.[16]
-
Solution: Choose a non-nucleophilic solvent. DMF, DMSO, and acetonitrile are generally safe choices.
-
-
Problem: Elimination (E2) Side Products. If you are using a strong, sterically hindered base as your nucleophile, you may see the formation of an elimination byproduct. This is often more prevalent in less polar solvents.
-
Solution: Using a more polar aprotic solvent (like DMSO or DMF) can often favor the substitution (Sₙ2) pathway over elimination.
-
Q6: My starting material seems to be degrading. Could the solvent be the cause?
A6: Yes. While this compound is a reactive electrophile, it can be prone to degradation, especially at elevated temperatures. The pyridine nitrogen can catalyze decomposition pathways. Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of acid or base, to generate dimethylamine and carbon monoxide. Dimethylamine is a nucleophile that can lead to unexpected byproducts.
-
Solution:
-
Run the reaction at the lowest temperature that provides a reasonable rate.
-
If high temperatures are required (>120 °C), consider a more stable high-boiling solvent like DMSO or N-methyl-2-pyrrolidone (NMP).
-
Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Q7: How do I handle post-reaction workup with high-boiling point polar aprotic solvents like DMF or DMSO?
A7: Removing these solvents by rotary evaporation is often impractical due to their high boiling points. The standard method is an aqueous workup.
-
Procedure: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water (typically 5-10 times the volume of the DMF/DMSO). The polar solvent will partition into the aqueous layer. Extract your product from the aqueous layer using a water-immiscible organic solvent like ethyl acetate, DCM, or diethyl ether. Repeat the extraction 2-3 times to maximize recovery. Combine the organic layers and wash with brine to remove residual DMF/DMSO and water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[17]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Sₙ2 Nucleophilic Substitution
This protocol provides a representative method for reacting this compound with a generic nucleophile (Nu⁻) under conditions favoring the Sₙ2 pathway.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide) (1.1 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 - 1.5 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Via syringe, add anhydrous solvent (e.g., acetonitrile, enough to make a ~0.1 to 0.5 M solution). Stir the mixture until the nucleophile is fully dissolved.
-
In a separate vial, dissolve this compound (1.0 eq) in a small amount of the anhydrous solvent.
-
Slowly add the solution of this compound to the stirring solution of the nucleophile at room temperature (or 0 °C if the reaction is highly exothermic).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, proceed with an appropriate workup (e.g., aqueous workup as described in Q7 if using DMF/DMSO, or direct concentration if using a more volatile solvent like acetonitrile).[17]
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Systematic Solvent Screening for Reaction Optimization
When developing a new reaction, a small-scale solvent screen is invaluable.
-
Set up an array of small reaction vials (e.g., 1-dram vials), each with a stir bar.
-
In each vial, place an identical amount of your nucleophile and this compound (e.g., 0.1 mmol scale).
-
To each vial, add a different anhydrous solvent from a list of candidates (e.g., Vial 1: THF, Vial 2: Acetonitrile, Vial 3: DMF, Vial 4: DMSO, Vial 5: Ethanol).
-
Seal all vials and stir them under identical conditions (temperature, time).
-
After a set time (e.g., 2 hours), quench a small aliquot from each vial and analyze by LC-MS or ¹H NMR to determine the conversion to product and formation of byproducts.
-
Compare the results to identify the solvent that provides the best combination of reaction rate and selectivity.
Table 1: Properties of Common Solvents and Their Recommended Use
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Recommended Use with this compound |
| Polar Aprotic | ||||
| N,N-Dimethylformamide (DMF) | 153 | 37 | Polar Aprotic | Excellent for Sₙ2. Good for dissolving polar/ionic nucleophiles.[8][12] |
| Dimethyl sulfoxide (DMSO) | 189 | 47 | Polar Aprotic | Excellent for Sₙ2. Very high dissolving power. Use when others fail.[8][12] |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Excellent for Sₙ2. Easier to remove than DMF/DMSO. Good general-purpose choice.[15] |
| Acetone | 56 | 21 | Polar Aprotic | Good for Sₙ2. Lower boiling point limits reaction temperature.[8][10] |
| Tetrahydrofuran (THF) | 66 | 7.6 | "Borderline" Polar Aprotic | Fair for Sₙ2. Lower polarity may not dissolve all ionic nucleophiles. |
| Polar Protic | ||||
| Water (H₂O) | 100 | 80 | Polar Protic | Excellent for Sₙ1. Promotes carbocation formation. Will act as a nucleophile (hydrolysis).[11][13] |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic | Excellent for Sₙ1. Good for solvolysis reactions. Hinders Sₙ2.[11][13] |
| Methanol (MeOH) | 65 | 33 | Polar Protic | Excellent for Sₙ1. Similar to ethanol. Hinders Sₙ2.[11] |
| Nonpolar/Other | ||||
| Dichloromethane (DCM) | 40 | 9.1 | Aprotic | Poor choice. Generally not polar enough to facilitate Sₙ1 or dissolve Sₙ2 nucleophiles. |
| Toluene | 111 | 2.4 | Nonpolar | Not Recommended. Poor solubility for polar reagents. |
| Hexane | 69 | 1.9 | Nonpolar | Not Recommended. Poor solubility for polar reagents. |
Section 4: Visual Guides
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for initial solvent selection.
Diagram 2: Competing Sₙ1 and Sₙ2 Pathways
Caption: Influence of solvent type on reaction mechanism.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low reaction yields.
References
-
BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Link
-
Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Link
-
Chemistry LibreTexts. (2019). 7.4: 7-5 Characteristics of the Sₙ1 Reaction. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Link
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Link
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Link
-
BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Link
-
Khan Academy. Reactions at the benzylic position. Link
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?Link
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Link
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Link
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Link
-
The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. Link
-
ResearchGate. (2019). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Link
-
OpenOChem Learn. SN2 Effect of Solvent. Link
-
University of Colorado Boulder. (2013). Chem 260 SN2 Handout. Link
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Link
-
Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?Link
-
YouTube. (2019). nucleophilic aromatic substitutions. Link
-
PubMed Central (PMC). (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Link
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Link
-
Sigma-Aldrich. Technical documents on 3-bromo-2-chloropyridine. Link
-
BenchChem. (2025). Application Notes and Protocols: Reactions of (2S)-3-(bromomethyl)but-3-en-2-ol with Nucleophiles. Link
-
PubChem. 3-Bromo-2-chloropyridine. Link
-
National Technical Information Service. (1983). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Link
-
Sigma-Aldrich. 3-Bromo-2-chloropyridine 98%. Link
-
PubChem. 2-(Bromomethyl)-3-chloropyridine. Link
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Link
-
University of Calgary. (2023). Solubility of Organic Compounds. Link
-
PubMed Central (PMC). (2023). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Link
-
PubChem. 3-Chloropyridine. Link
-
National Institutes of Health (NIH). (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Link
-
Biosynth. 2-(bromomethyl)-3-chloropyridine. Link
-
Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Link
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Technical Support Center: Managing the Lability of the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the challenges associated with the highly reactive bromomethyl group. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you manage the inherent lability of this functional group in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of these compounds and have structured this resource to provide not only solutions but also the underlying chemical principles to empower your research.
Section 1: Understanding the Lability of the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a powerful synthetic handle, prized for its ability to act as a potent alkylating agent. However, this high reactivity is a double-edged sword, often leading to undesired side reactions, product degradation, and purification challenges. The lability stems from the fact that the bromine atom is a good leaving group, and the adjacent methylene group is susceptible to nucleophilic attack. In the case of benzylic bromides, the stability of the resulting carbocation further enhances this reactivity.[1][2]
Core Reactivity Principles
The behavior of the bromomethyl group is governed by a delicate balance of electronic and steric effects, which dictate the predominant reaction mechanism (Sₙ1, Sₙ2, E1, or E2).[1]
-
Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles, this pathway involves a backside attack on the electrophilic carbon.[3]
-
Sₙ1 Reactions: Promoted by polar, non-nucleophilic solvents, this mechanism proceeds through a carbocation intermediate. Benzylic bromides are particularly prone to this pathway due to the resonance stabilization of the resulting carbocation.[1][2]
-
Elimination Reactions (E1 and E2): These can compete with substitution, especially in the presence of strong, sterically hindered bases, leading to the formation of a double bond.[4]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during reactions involving bromomethyl-containing compounds.
Problem 1: Low Yield in a Substitution Reaction
| Potential Cause | Troubleshooting & Optimization |
| Competing Elimination (E2) | If using a strong, bulky base, consider switching to a less hindered base or a more nucleophilic, less basic reagent. Lowering the reaction temperature can also favor substitution over elimination.[4] |
| Reaction with Solvent | Nucleophilic solvents like alcohols or water can react with the bromomethyl group.[4] Ensure all solvents are anhydrous and consider performing the reaction under an inert atmosphere. |
| Reactant Decomposition | Bromomethyl compounds can be unstable, especially in the presence of light or heat.[4][5] Store them in a cool, dark place and use them promptly after purification.[5][6] |
| Steric Hindrance | If the nucleophile or the substrate is sterically hindered, the Sₙ2 reaction rate will be significantly reduced.[7] Consider using a less hindered nucleophile or substrate if possible. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting & Optimization |
| Over-alkylation | If your nucleophile has multiple reactive sites, or if the initial product is still nucleophilic, di- or poly-alkylation can occur.[4] Use a controlled stoichiometry of the alkylating agent and monitor the reaction closely by TLC or GC. |
| Self-condensation/Polymerization | Molecules containing a bromomethyl group can react with each other.[4] This can be minimized by using dilute reaction conditions. |
| Friedel-Crafts Type Reactions | For bromomethylarenes, intramolecular or intermolecular alkylation of the aromatic ring can occur, particularly in the presence of Lewis acids.[4] Avoid Lewis acidic conditions if this side reaction is a concern. |
| Formation of Dibrominated Products | During benzylic bromination, over-bromination can be an issue. Carefully control the stoichiometry of the brominating agent (e.g., NBS) and monitor the reaction progress to avoid prolonged reaction times or high temperatures.[4][8] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Co-elution of Byproducts | Similar polarity of the desired product and byproducts can make separation by column chromatography challenging.[9] Experiment with different solvent systems to improve separation. Consider alternative purification methods like recrystallization or preparative HPLC.[10] |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using neutral or basic alumina for chromatography, or pass the silica through a pad of a basic material before use. |
Experimental Workflow: Troubleshooting a Failed Reaction
Caption: A decision-making workflow for troubleshooting problematic reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: My bromomethyl compound is showing signs of degradation upon storage. What are the best storage conditions?
A1: To ensure the stability of your bromomethyl compound, it should be stored under the following conditions:
-
Temperature: In a freezer at -20°C is often recommended.[5]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[5][11]
-
Light: Protected from light in a tightly sealed, opaque container.[5]
-
Moisture: Store in a desiccator or a dry box to minimize exposure to humidity, as many are hygroscopic.[5]
Q2: I need to perform a reaction on another part of my molecule, but the bromomethyl group is too reactive. How can I protect it?
A2: Directly protecting a bromomethyl group is often impractical due to its high reactivity. A more common and effective strategy is to protect a precursor functional group, such as a hydroxymethyl group (-CH₂OH), and then convert it to the bromomethyl group at a later stage in the synthesis.[4]
Q3: What are some common protecting groups for a hydroxymethyl precursor?
A3: The choice of protecting group is critical and depends on the reaction conditions you plan to use in subsequent steps.[4][12] Here are some common options:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile and stable to a wide range of conditions but can be removed with fluoride sources (like TBAF) or acid.[4]
-
Ethers (e.g., Benzyl, PMB): Benzyl ethers are stable to many reagents and can be cleaved by catalytic hydrogenation.[4]
-
Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic conditions but are readily cleaved by acid.[4]
Logic Diagram: Protecting Group Strategy
Caption: A flowchart illustrating the protecting group strategy for the bromomethyl group.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for the Protection of a Hydroxymethyl Group as a TBDMS Ether
This protocol describes a general method for protecting a primary alcohol, such as a hydroxymethyl group, using tert-butyldimethylsilyl chloride (TBDMSCl).[4]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF.
-
Add TBDMSCl (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol outlines a general procedure for the bromination of a benzylic C-H bond using NBS.[8]
Materials:
-
Alkylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alkylbenzene (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.0-1.1 eq) and the radical initiator.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Section 5: Safe Handling and Disposal
Bromomethyl compounds and their precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[11][13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid inhalation and contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[14][15]
-
Disposal: Dispose of waste in accordance with local regulations.[15]
References
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
-
Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Retrieved from [Link]
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]
-
Patsnap. (2013, May 8). Method for purifying sartan side chain compound. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Technical Support Center: Nucleophilic Substitution on 3-(bromomethyl)-2-chloropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving 3-(bromomethyl)-2-chloropyridine. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to diagnose and resolve common experimental challenges.
Understanding the Substrate: A Tale of Two Reactive Sites
This compound is a bifunctional electrophile. The primary focus of this guide is the nucleophilic substitution at the bromomethyl group . This benzylic-like position is highly activated towards substitution via SN1 or SN2 mechanisms due to the potential for resonance stabilization of the reaction intermediate. A secondary, and typically less reactive, site is the C2 position of the pyridine ring, which can undergo Nucleophilic Aromatic Substitution (SNAr). Successful synthesis hinges on directing the reaction to the desired site.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is slow or shows no conversion. What are the primary factors to investigate?
Low reactivity is a common hurdle. The root cause often lies in the interplay between the nucleophile's strength, the reaction mechanism, and the chosen conditions.
Answer:
The substitution at the bromomethyl position proceeds via either an SN2 or SN1 pathway. Understanding which is operative is key to troubleshooting.
-
SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate is dependent on the concentration of both the nucleophile and the substrate.[1]
-
SN1 Pathway: Favored by weak nucleophiles (often the solvent itself, e.g., solvolysis) and polar protic solvents that can stabilize the intermediate carbocation. The rate is primarily dependent on the substrate concentration.[1][2]
Troubleshooting Steps:
-
Assess Nucleophile Strength:
-
Weak Nucleophiles (e.g., alcohols, water, neutral amines): These reactions may require more forcing conditions (higher temperature) or a shift towards an SN1-favoring environment. If using a neutral amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to deprotonate the nucleophile, thereby increasing its potency.[3]
-
Strong Nucleophiles (e.g., alkoxides, thiolates, deprotonated amines): If the reaction is still slow, ensure the nucleophile has been generated effectively. For instance, when preparing an alkoxide from an alcohol, use a strong base like sodium hydride (NaH) in an anhydrous solvent.[4]
-
-
Solvent Choice is Critical:
-
For SN2 reactions (most common for this primary benzylic-like halide), use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile "bare" and highly reactive.
-
For SN1 reactions , a polar protic solvent like ethanol, methanol, or water is required to stabilize the carbocation intermediate. Using a protic solvent with a strong nucleophile can hinder SN2 reactions by creating a solvent cage around the nucleophile.
-
-
Temperature Adjustment:
-
Gently increase the reaction temperature in increments of 10-20 °C. Many substitutions on this substrate proceed efficiently at temperatures ranging from room temperature to 80 °C. Monitor for decomposition (darkening of the reaction mixture).
-
-
Leaving Group Assistance (Iodide Catalysis):
-
The bromide of the bromomethyl group is an excellent leaving group. However, in some sluggish SN2 reactions, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can accelerate the reaction. The iodide, a superior nucleophile, displaces the bromide to form a more reactive iodomethyl intermediate in situ (Finkelstein reaction), which is then more readily displaced by the primary nucleophile.
-
FAQ 2: I'm observing multiple products in my reaction mixture. What are the likely side reactions and how can I suppress them?
The formation of multiple products points to a lack of selectivity. The primary culprits are reaction at alternative electrophilic sites or over-reaction with the nucleophile.
Answer:
The main side products typically arise from three competing pathways:
-
N-Alkylation of the Pyridine Ring (Quaternization): The lone pair on the pyridine nitrogen is nucleophilic and can be alkylated by another molecule of the starting material, especially if the intended nucleophile is weak or sterically hindered. This forms a pyridinium salt, which is often insoluble and may precipitate from the reaction.
-
Over-alkylation of Amine Nucleophiles: Primary amines, once reacted, form secondary amines which are often more nucleophilic than the starting primary amine and can react again with the electrophile. This can lead to a mixture of mono- and di-alkylated products, and even the quaternary ammonium salt.[5]
-
Substitution at the 2-Chloro Position (SNAr): While the bromomethyl group is significantly more reactive towards SN1/SN2 reactions, very strong nucleophiles under high temperatures could potentially displace the 2-chloro group via an SNAr mechanism. This is generally less common under typical conditions for benzylic substitution.[6][7]
Troubleshooting Steps:
| Side Reaction | Mitigation Strategy | Mechanistic Rationale |
| Pyridine N-Alkylation | Use a less polar solvent; avoid high concentrations of the electrophile; ensure the primary nucleophile is sufficiently reactive. | Reducing solvent polarity can decrease the stability of the charged pyridinium salt intermediate. Using the nucleophile as the limiting reagent is not advisable, so ensuring its high reactivity is key. |
| Amine Over-alkylation | Use a large excess of the primary amine (3-5 equivalents); add the electrophile slowly to the amine solution. | A large excess of the primary amine ensures that a molecule of the electrophile is statistically more likely to encounter a primary amine rather than the secondary amine product.[5] |
| SNAr at C2-Position | Maintain moderate reaction temperatures (typically below 100 °C); avoid extremely harsh bases or nucleophiles where possible. | SNAr reactions on the pyridine ring generally require higher activation energy than SN2 reactions on the benzylic-like carbon.[8] Keeping the temperature lower favors the kinetically preferred pathway. |
Troubleshooting Flowchart for Product Impurity
Caption: Troubleshooting logic for identifying and mitigating side reactions.
FAQ 3: My product seems to be decomposing during work-up or purification. How can I improve stability and isolation?
Product loss after the reaction is complete is often due to the chemical instability of the substituted pyridine product, particularly during aqueous work-up or chromatography.
Answer:
The pyridine nitrogen, being basic (though less so due to the chloro-substituent), can be protonated in acidic conditions. Furthermore, some functional groups introduced can be sensitive to pH changes or prolonged exposure to silica gel.
Troubleshooting Steps:
-
Work-up Procedure:
-
Avoid Strong Acids: Do not use strong acidic washes (e.g., 1M HCl) during the aqueous work-up unless you intend to extract the product into the aqueous layer as its hydrochloride salt.
-
Use Mild Base: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally sufficient to neutralize any acid and remove unreacted base. Avoid strong bases like NaOH, which could potentially hydrolyze certain functional groups.
-
Minimize Contact Time: Perform extractions and washes efficiently to minimize the product's contact time with the aqueous phase.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common purification method.
-
Deactivate Silica: If you suspect your product is acid-sensitive, you can pre-treat the silica gel by flushing the column with your eluent system containing 1% triethylamine. This neutralizes the acidic sites on the silica.
-
Gradient Elution: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. This ensures good separation from non-polar impurities without excessive band broadening.
-
-
Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good differential solubility.[9]
-
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution with an Amine Nucleophile
This protocol describes the synthesis of a 3-(aminomethyl)-2-chloropyridine derivative.
Reaction Scheme:
Caption: Synthesis of a tertiary amine via SN2 reaction.
Materials:
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| This compound | 206.47 | 1.0 | 2.06 g |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.05 g (1.18 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g |
| Anhydrous Acetonitrile | - | - | 50 mL |
Procedure:
-
To a dry round-bottom flask, add the amine (12 mmol), potassium carbonate (20 mmol), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (10 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes).
Protocol 2: General Procedure for Williamson Ether Synthesis with an Alcohol
This protocol describes the synthesis of a 3-(alkoxymethyl)-2-chloropyridine derivative.
Reaction Scheme:
Caption: Williamson ether synthesis with this compound.
Materials:
| Reagent | M.W. | Equivalents | Amount (for 5 mmol scale) |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.24 g |
| Anhydrous Alcohol (e.g., Ethanol) | 46.07 | 1.2 | 0.28 g (0.35 mL) |
| This compound | 206.47 | 1.0 | 1.03 g |
| Anhydrous THF | - | - | 30 mL |
Procedure:
-
To a dry, inert-atmosphere flask, add sodium hydride (6 mmol).
-
Carefully add anhydrous THF (20 mL) and cool the suspension to 0 °C.
-
Slowly add the anhydrous alcohol (6 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).
-
In a separate flask, dissolve this compound (5 mmol) in anhydrous THF (10 mL).
-
Add the solution of the electrophile dropwise to the cold alkoxide suspension.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Benchchem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions.
- Benchchem. (2025). Technical Support Center: Purification of Commercial 3-Bromo-2-chloropyridine.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Online Chemistry Tutorials.
- Google Patents. (n.d.).
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
- LibreTexts Chemistry. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
- Benchchem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Chempanda. (n.d.).
- SciELO. (2010). A transition metal/microwave irradiation (or base) free synthesis of aminopyridines.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Prof. Milos. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Benchchem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(dibromomethyl)thiophene.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine 98 52200-48-3.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Guidechem. (n.d.). How is 3-Bromo-2-chloropyridine prepared? [1-3].
- ResearchGate. (2025).
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- NIH. (n.d.). 3-Chloropyridin-2-amine.
- Benchchem. (2025). Navigating the Reactive Landscape of 3-(bromomethyl)-2-chlorothiophene: A Guide to Regioselectivity.
- Benchchem. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
- Google Patents. (n.d.). CN111620850A - Preparation method of 1- (3-chloropyridine-2-yl) -3-bromo-1H-pyrazole-5-formic ether.
- LibreTexts Chemistry. (2022). 16.
- Chemguide. (n.d.). AMINES AS NUCLEOPHILES.
Sources
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-(bromomethyl)-2-chloropyridine Derivatives
Welcome to the technical support center for cross-coupling reactions involving challenging heteroaromatic substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with catalyst deactivation, low yields, or side reactions when using 3-(bromomethyl)-2-chloropyridine and related derivatives. The content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental problems.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 2-chloropyridine derivative is failing or giving very low yields. What is the most common culprit?
A1: The primary challenge with 2-chloropyridine substrates is their inherent lack of reactivity due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] Furthermore, the nitrogen atom in the pyridine ring can act as a poison by coordinating to the palladium catalyst, effectively taking it out of the catalytic cycle.[2][3] This dual challenge of low reactivity and potential catalyst inhibition is the most frequent cause of failure.
Q2: I am using 3-bromo-2-chloropyridine. Which halogen should react first in a palladium-catalyzed cross-coupling reaction?
A2: The C-Br bond is weaker and therefore more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] Consequently, under typical conditions, oxidative addition will occur preferentially at the C-Br bond at the 3-position.[5][6] This allows for selective functionalization at this site, leaving the C-Cl bond at the 2-position available for a subsequent, often more forcing, transformation.
Q3: What role does the ligand play in preventing catalyst deactivation with pyridine substrates?
A3: The ligand is critical. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential.[5] These ligands promote the difficult oxidative addition step and sterically shield the palladium center. This steric bulk can hinder the coordination of the pyridine nitrogen to the metal, thereby mitigating catalyst poisoning.[7] The electron-rich nature of these ligands also increases the electron density on the palladium, further facilitating the oxidative addition of the strong C-Cl bond.
Q4: Can the choice of base influence catalyst stability and reaction outcome?
A4: Absolutely. The base is not just a passive reagent for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction). An ineffective or poorly soluble base can lead to a slow reaction, giving catalyst deactivation pathways more time to occur.[1] For difficult couplings involving 2-chloropyridines, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices as they can accelerate the desired cross-coupling rate, outcompeting deactivation processes.[1][8]
Q5: What are common side reactions that I should be aware of?
A5: Besides catalyst deactivation, several side reactions can reduce your yield. These include:
-
Dehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.[2]
-
Protodeboronation (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom, often promoted by water and certain bases.[2]
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide, which can be exacerbated by the presence of oxygen or certain palladium species.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent issues related to catalyst deactivation in your cross-coupling reactions.
Issue 1: Reaction Stalls or Shows No Conversion
If your reaction shows little to no product formation, it points to a fundamental issue with catalyst activity or stability. The following workflow can help you diagnose the problem.
Workflow for Diagnosing a Stalled Reaction
Caption: A troubleshooting workflow for stalled cross-coupling reactions.
This protocol outlines a methodical approach to identify an active catalyst system for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv.)
-
Palladium sources: Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: SPhos, XPhos (2-4 mol% relative to Pd)
-
Bases: K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvents: 1,4-Dioxane, Toluene
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In a glovebox, arrange a series of reaction vials. To each vial, add this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Variable Addition: Add the selected palladium source, ligand, and base to each vial according to the screening matrix below.
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-Dioxane) to each vial to achieve a standard concentration (e.g., 0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C). Stir vigorously.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.[2][8]
-
Analysis: Compare the results to identify the most promising combination of catalyst, ligand, and base for further optimization.
Table 1: Example Screening Matrix for Suzuki-Miyaura Coupling
| Vial | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Temperature | Conversion (%) |
| 1 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 100 °C | (Analyze) |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 100 °C | (Analyze) |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 100 °C | (Analyze) |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 100 °C | (Analyze) |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | 100 °C | (Analyze) |
| 6 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | 100 °C | (Analyze) |
Note: Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction to the active Pd(0) species, which can be facilitated by the phosphine ligand.[5] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient for challenging substrates.[5]
Issue 2: Initial Reaction Progress, Followed by Stalling (Catalyst Deactivation)
If the reaction starts but does not proceed to completion, this is a classic sign of catalyst deactivation during the reaction.[5]
Primary Deactivation Pathways for Pyridine Substrates
Caption: Primary catalyst deactivation mechanisms in pyridine cross-coupling.
Table 2: Troubleshooting Matrix for Catalyst Deactivation
| Symptom | Potential Cause | Suggested Solution & Rationale |
| Reaction stops at ~50-70% conversion. | Product Inhibition: The pyridine-containing product is coordinating to the catalyst more strongly than the starting material. | 1. Increase Catalyst Loading: A simple but potentially costly solution.[5]2. Use a More Sterically Hindered Ligand: Switch from SPhos to a more bulky ligand like XPhos or RuPhos to disfavor product coordination. |
| Formation of black precipitate (Palladium Black). | Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate or degrade, leading to the aggregation of unprotected Pd(0) into inactive nanoparticles.[9] | 1. Lower Reaction Temperature: If possible, reduce the temperature and extend the reaction time.2. Use a More Stable Precatalyst: Buchwald-type precatalysts (e.g., G3 or G4) are often more thermally stable and release the active catalyst slowly.3. Increase Ligand-to-Palladium Ratio: A slight excess of ligand can help suppress dissociation. |
| Inconsistent results between batches. | Atmosphere/Reagent Contamination: Trace oxygen or moisture can damage the catalyst. Impurities in starting materials can act as poisons. | 1. Rigorous Inert Technique: Ensure solvents are thoroughly degassed and the reaction is set up under a high-purity inert atmosphere.[2]2. Purify Starting Materials: Distill solvents and recrystallize solid reagents if purity is questionable.[10] |
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Buchwald–Hartwig amination. Wikipedia.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics - ACS Publications.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki coupling help. Reddit.
- Technical Support Center: Palladium-Catalyzed Pyridine Synthesis. Benchchem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- The Mechanism of Pd-Catalyzed Amination. Denmark Group.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
- Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. PubMed.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Oxidative Cross-Coupling of sp3- and sp2-Hybridized C–H Bonds: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines. Organic Letters - ACS Publications.
- Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- 3-Bromo-2-chloropyridine 98 52200-48-3. Sigma-Aldrich.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-(Bromomethyl)-2-chloropyridine vs. 3-(Chloromethyl)-2-chloropyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the versatile scaffolds used in medicinal chemistry, substituted pyridines are of paramount importance. This guide provides an in-depth technical comparison of two closely related halogenated pyridine derivatives: 3-(bromomethyl)-2-chloropyridine and 3-(chloromethyl)-2-chloropyridine. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer detailed protocols for their application in nucleophilic substitution reactions.
Theoretical Underpinnings of Reactivity: The Leaving Group Effect
The primary locus of reactivity for both this compound and 3-(chloromethyl)-2-chloropyridine in many synthetic transformations is the halomethyl group at the 3-position. This functional group is susceptible to nucleophilic attack, typically proceeding via an S(_N)2 mechanism. The rate of an S(_N)2 reaction is significantly influenced by the nature of the leaving group. An ideal leaving group is a species that is stable once it has departed from the substrate.
In the context of our comparison, the key difference lies in the identity of the halogen atom in the methyl group: bromine versus chlorine. It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group to chloride (Cl⁻).[1][2] This can be attributed to several factors:
-
Basicity: Good leaving groups are weak bases. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker base than the chloride ion. This lower basicity indicates that bromide is more stable on its own and therefore a better leaving group.
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger area in the transition state of the reaction, which lowers the activation energy and increases the reaction rate.[1]
-
Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, leading to a faster reaction.
These fundamental principles predict that this compound will exhibit greater reactivity towards nucleophiles compared to its chloro-analogue under identical conditions.
Experimental Validation: A Comparative Study
To empirically validate the theoretical predictions, a comparative experiment can be designed to measure the relative rates of reaction for this compound and 3-(chloromethyl)-2-chloropyridine with a common nucleophile. A suitable reaction is the substitution with a secondary amine, such as pyrrolidine, to form the corresponding 2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine.
Experimental Protocol: Synthesis of 2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Materials:
-
3-(halomethyl)-2-chloropyridine (either the bromo- or chloro-derivative)
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of 3-(halomethyl)-2-chloropyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add pyrrolidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), quench the reaction with the addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation: Expected Comparative Reactivity
| Feature | This compound | 3-(chloromethyl)-2-chloropyridine | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride, leading to a lower activation energy for the S(_N)2 reaction. |
| Typical Reaction Time | 1-3 hours | 6-12 hours | The enhanced reactivity of the bromo-derivative allows for a significantly shorter reaction time to achieve high conversion. |
| Expected Yield | >90% | 70-85% | Under optimized conditions, the more reactive starting material is expected to provide a higher yield of the desired product. |
| Reaction Conditions | Room Temperature | Room Temperature to mild heating (40-50 °C) may be required to achieve a reasonable reaction rate. | The lower reactivity of the chloro-derivative might necessitate more forcing conditions to drive the reaction to completion. |
Note: The values presented in this table are illustrative and based on well-established principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Mechanistic Insights and Workflow Visualization
The nucleophilic substitution reaction at the benzylic-like position of the 3-(halomethyl) group proceeds through a bimolecular (S(_N)2) mechanism. The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: S(_N)2 mechanism for the reaction of 3-(halomethyl)-2-chloropyridine with pyrrolidine.
Sources
A Comparative Spectroscopic Guide to N-Substituted Derivatives of 3-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparative analysis of the spectroscopic properties of N-substituted derivatives of 3-(bromomethyl)-2-chloropyridine, a class of compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to provide not just data, but a foundational understanding of the principles behind the spectroscopic characterization of these versatile molecules. We will explore how different N-substituents influence the spectral characteristics, providing a predictive framework for researchers working with novel derivatives.
The quaternization of the pyridine nitrogen in this compound to form N-substituted pyridinium salts dramatically alters its electronic properties and reactivity, making spectroscopic analysis a cornerstone for structural confirmation and purity assessment. This guide will focus on a comparative analysis of two representative derivatives:
-
Derivative A: N-benzyl-3-(bromomethyl)-2-chloropyridinium bromide
-
Derivative B: N-(4-methoxybenzyl)-3-(bromomethyl)-2-chloropyridinium bromide
Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, we will elucidate the structural nuances imparted by the different N-substituents.
Workflow for Synthesis and Spectroscopic Characterization
The general pathway for the synthesis and subsequent spectroscopic analysis of N-substituted this compound derivatives is a systematic process. The following diagram illustrates this workflow, emphasizing the iterative nature of synthesis and characterization that is central to chemical research.
Caption: A schematic overview of the synthesis and spectroscopic characterization workflow.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a detailed map of the molecule. In N-substituted 2-chloro-3-(bromomethyl)pyridinium salts, the quaternization of the nitrogen atom leads to a significant downfield shift of the pyridine ring protons due to the increased positive charge and resulting deshielding.
The following table compares the predicted ¹H NMR chemical shifts for our two representative derivatives. The predictions for the pyridinium ring and the N-benzyl protons are based on data from analogous compounds, such as N-benzyl-3-methylpyridinium bromide.
| Proton Assignment | Derivative A (N-benzyl) | Derivative B (N-(4-methoxybenzyl)) | Rationale for Chemical Shift and Multiplicity |
| H-4 (Pyridine) | ~8.0-8.2 ppm (t) | ~8.0-8.2 ppm (t) | Located between two carbon atoms, experiences deshielding from the pyridinium nitrogen. Appears as a triplet due to coupling with H-5 and H-6. |
| H-5 (Pyridine) | ~8.4-8.6 ppm (d) | ~8.4-8.6 ppm (d) | Adjacent to the electron-withdrawing nitrogen, resulting in a downfield shift. Appears as a doublet due to coupling with H-4. |
| H-6 (Pyridine) | ~9.2-9.4 ppm (d) | ~9.2-9.4 ppm (d) | Most deshielded pyridine proton due to its proximity to the positively charged nitrogen. Appears as a doublet due to coupling with H-5. |
| -CH₂Br | ~4.8-5.0 ppm (s) | ~4.8-5.0 ppm (s) | Methylene protons are deshielded by the adjacent bromine atom and the pyridinium ring. Appears as a singlet as there are no adjacent protons. |
| N-CH₂-Ar | ~5.8-6.0 ppm (s) | ~5.7-5.9 ppm (s) | Methylene protons attached to the pyridinium nitrogen are significantly deshielded. Appears as a singlet. |
| Aromatic (Benzyl) | ~7.3-7.5 ppm (m) | - | Protons of the unsubstituted benzyl ring appear in the typical aromatic region. |
| Aromatic (p-anisyl) | - | ~7.3 ppm (d), ~6.9 ppm (d) | The electron-donating methoxy group shields the ortho protons (appearing upfield) and deshields the meta protons. |
| -OCH₃ | - | ~3.8 ppm (s) | Protons of the methoxy group, appearing as a singlet in the typical region for such groups. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-substituted pyridinium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as these salts are often insoluble in less polar solvents like CDCl₃.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex spin systems.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to ensure proper signal integration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The carbons of the pyridinium ring in our target molecules are expected to be significantly downfield compared to the parent pyridine due to the deshielding effect of the quaternized nitrogen.
The following table presents a comparison of the predicted ¹³C NMR chemical shifts for our representative derivatives. These predictions are based on established substituent effects on the pyridine ring and data from analogous structures.[1][2]
| Carbon Assignment | Derivative A (N-benzyl) | Derivative B (N-(4-methoxybenzyl)) | Rationale for Chemical Shift |
| C-2 (Pyridine) | ~150-152 ppm | ~150-152 ppm | Attached to both chlorine and nitrogen, resulting in a significant downfield shift. |
| C-3 (Pyridine) | ~130-132 ppm | ~130-132 ppm | Attached to the bromomethyl group. |
| C-4 (Pyridine) | ~145-147 ppm | ~145-147 ppm | Para to the nitrogen, showing a significant downfield shift. |
| C-5 (Pyridine) | ~128-130 ppm | ~128-130 ppm | Meta to the nitrogen. |
| C-6 (Pyridine) | ~148-150 ppm | ~148-150 ppm | Ortho to the nitrogen, highly deshielded. |
| -CH₂Br | ~30-33 ppm | ~30-33 ppm | Carbon attached to bromine, appearing in the expected region for alkyl halides. |
| N-CH₂-Ar | ~60-63 ppm | ~59-62 ppm | Carbon attached to the pyridinium nitrogen, significantly deshielded. |
| Aromatic (Benzyl) | ~128-135 ppm | - | Carbons of the unsubstituted benzyl ring. |
| Aromatic (p-anisyl) | - | ~114-160 ppm | The methoxy group influences the chemical shifts of the aromatic carbons. |
| -OCH₃ | - | ~55-57 ppm | Carbon of the methoxy group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.
-
-
Data Processing: Process the FID with an appropriate window function. Reference the spectrum to the solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For N-substituted 3-(bromomethyl)-2-chloropyridinium salts, key vibrational modes include those of the pyridinium ring, the C-H bonds of the substituents, and the C-Cl and C-Br bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch (Pyridinium) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyridinium ring. |
| Aliphatic C-H Stretch (-CH₂-) | 3000-2850 | Symmetric and asymmetric stretching of the methylene groups in the bromomethyl and N-alkyl/aryl substituents. |
| C=C and C=N Ring Stretching (Pyridinium) | 1640-1580 and 1550-1450 | These bands are characteristic of the pyridinium ring and are often more intense than in the parent pyridine due to the increased polarity. |
| -CH₂- Bend (Scissoring) | 1470-1440 | Bending vibration of the methylene groups. |
| C-N Stretch (exocyclic) | 1150-1050 | Stretching vibration of the bond between the nitrogen and the substituent. |
| C-Cl Stretch | 800-700 | Stretching vibration of the carbon-chlorine bond. |
| C-Br Stretch | 700-600 | Stretching vibration of the carbon-bromine bond. |
The FT-IR spectra of Derivatives A and B are expected to be very similar in the regions corresponding to the pyridinium core and the bromomethyl and chloromethyl groups. The main differences will arise from the vibrations of the N-substituent. Derivative B will show additional bands corresponding to the C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. This method is often preferred for crystalline salts.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). This technique requires minimal sample preparation.
-
-
Instrumentation: Use a modern FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background. Baseline correction may be applied if necessary.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For N-substituted pyridinium salts, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the intact cation.
General Fragmentation Pathway
The primary fragmentation pathway for N-benzylpyridinium ions under ESI-MS/MS conditions is the cleavage of the N-C bond, leading to the formation of a benzyl cation and the neutral pyridine derivative.
Caption: A diagram illustrating the primary fragmentation pathway for N-benzylpyridinium ions.
The following table summarizes the expected mass spectrometric data for our representative derivatives.
| Ion | Derivative A (N-benzyl) | Derivative B (N-(4-methoxybenzyl)) | Comments |
| Intact Cation [M]⁺ | m/z 296/298/300 | m/z 326/328/330 | The isotopic pattern will be complex due to the presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1). |
| Fragment 1 [C₇H₇]⁺ | m/z 91 | - | The stable benzyl cation. |
| Fragment 2 [C₈H₉O]⁺ | - | m/z 121 | The stable 4-methoxybenzyl cation. |
| Fragment 3 [C₆H₅BrClN] | Neutral | Neutral | The neutral pyridine derivative is not observed in the mass spectrum. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the pyridinium salt in a suitable solvent for ESI, such as methanol, acetonitrile, or a mixture with water. The concentration should be in the low µg/mL to ng/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the intact cation.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the isotopic cluster of the parent ion and subjecting it to collision-induced dissociation (CID).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridinium salts exhibit characteristic π → π* transitions in the UV region. The position of the maximum absorbance (λmax) is influenced by the nature of the N-substituent and the solvent polarity.
| Derivative | Expected λmax (nm) | Comments |
| Derivative A (N-benzyl) | ~260-270 | This absorption is attributed to the π → π* transition of the pyridinium chromophore. |
| Derivative B (N-(4-methoxybenzyl)) | ~270-280 | The electron-donating methoxy group on the benzyl ring can cause a slight red shift (bathochromic shift) of the λmax compared to the unsubstituted benzyl derivative. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridinium salt in a UV-grade solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched quartz cuvette containing the pure solvent as a reference.
-
Scan the wavelength range from approximately 200 nm to 400 nm.
-
Record the absorbance spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
Conclusion
The spectroscopic analysis of N-substituted derivatives of this compound provides a wealth of information crucial for their structural elucidation and characterization. This guide has outlined the expected spectroscopic features of two representative derivatives and provided detailed experimental protocols to aid researchers in their own investigations. By understanding the influence of N-substituents on the NMR, FT-IR, MS, and UV-Vis spectra, scientists can more effectively design and synthesize novel compounds with tailored properties for a wide range of applications in drug discovery and beyond. The principles and comparative data presented herein serve as a valuable resource for navigating the characterization of this important class of molecules.
References
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.
-
Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]
Sources
A Comparative Crystallographic Guide to 3-(Bromomethyl)-2-chloropyridine Derivatives: Structural Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its versatility, coupled with the strategic introduction of various functional groups, allows for the fine-tuning of physicochemical and pharmacological properties. Among these, halogenated pyridines have proven to be particularly valuable building blocks in drug discovery.[2][3][4] This guide provides a comparative analysis of the X-ray crystal structures of key 3-(bromomethyl)-2-chloropyridine derivatives, offering insights into their solid-state conformations and intermolecular interactions that can inform the design of next-generation pharmaceuticals.
While the parent this compound remains structurally uncharacterized in the solid state, this guide focuses on a comparative analysis of two closely related and crystallographically defined analogues: 3-bromomethyl-2-chloro-quinoline and 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline . Furthermore, to explore the impact of extensive halogenation on the pyridine core, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine is included as a pertinent, albeit distinct, comparative example. Understanding the subtle yet significant differences in the crystal packing and molecular geometry of these compounds can provide a rational basis for the design of derivatives with improved biological activity and developability.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three derivatives under review, providing a quantitative basis for the subsequent structural discussion.
| Parameter | 3-bromomethyl-2-chloro-quinoline | 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | 2,3,6-trichloro-5-(trichloromethyl)pyridine |
| Chemical Formula | C₁₀H₇BrClN | C₁₁H₇Br₃ClN | C₆HCl₆N |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | Pbcm |
| a (Å) | 6.587(2) | 8.9042(5) | 8.3100(17) |
| b (Å) | 7.278(3) | 9.3375(4) | 17.018(3) |
| c (Å) | 10.442(3) | 15.5107(7) | 7.3160(15) |
| α (°) | 83.59(3) | 90 | 90 |
| β (°) | 75.42(2) | 104.553(5) | 90 |
| γ (°) | 77.39(3) | 90 | 90 |
| Volume (ų) | 471.9(3) | 1248.23(11) | 1034.6(4) |
| Z | 2 | 4 | 4 |
| Reference | [5] | [6][7][8] | [9][10][11][12][13] |
Structural Analysis and Comparison
The fusion of a benzene ring to the pyridine core in the quinoline derivatives introduces significant planarity to the bicyclic system. In contrast, the single-ring, heavily chlorinated pyridine derivative offers a different conformational landscape.
3-bromomethyl-2-chloro-quinoline
The crystal structure of 3-bromomethyl-2-chloro-quinoline reveals a planar quinoline ring system.[5] The packing of molecules in the unit cell is stabilized by intermolecular C-H···N hydrogen bonds, forming a network that contributes to the overall stability of the crystal lattice.[5] The bromomethyl group at the 3-position and the chloro group at the 2-position are key functional handles for further synthetic transformations, making this a valuable intermediate in the synthesis of more complex bioactive molecules. The biological activities of quinoline derivatives are well-documented, with applications including anticancer, antimicrobial, and anti-inflammatory agents.[14][15][16][17]
3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline
The introduction of an additional dibromomethyl group at the 6-position in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline significantly influences its crystal packing. The quinoline ring system remains approximately planar.[6][7][8] The crystal structure is characterized by a network of C-H···Br interactions, forming chains of molecules.[6][7][8] These chains are further linked by C-H···π and π-π stacking interactions, creating sheet-like structures.[6][7][8] Notably, short Br···Cl and Br···N contacts are observed, which are shorter than the sum of their van der Waals radii, indicating significant halogen-halogen and halogen-nitrogen interactions that play a crucial role in the crystal packing.[6][7][8]
2,3,6-trichloro-5-(trichloromethyl)pyridine
As a point of comparison, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine demonstrates the impact of extensive halogenation on a single pyridine ring. The molecule lies on a mirror plane in the crystal lattice.[12] The crystal packing is influenced by weak intramolecular C-H···Cl contacts.[12] The high degree of chlorination makes this compound a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals where a polychlorinated pyridine scaffold is desired.[9][10][11][13]
Experimental Protocols
The ability to reliably synthesize and crystallize these derivatives is paramount for their application in drug discovery and materials science. The following are detailed experimental protocols for the synthesis and crystallization of the discussed compounds.
Synthesis and Crystallization of 3-bromomethyl-2-chloro-quinoline
The synthesis of 3-bromomethyl-2-chloro-quinoline is typically achieved through conventional chemical procedures, with the final product being purified by recrystallization to obtain single crystals suitable for X-ray diffraction.[5]
Synthesis Workflow
A diagram illustrating the general synthetic workflow for 3-bromomethyl-2-chloro-quinoline.
Step-by-Step Protocol:
-
Bromination: To a solution of the starting material (e.g., 2-chloro-3-methylquinoline) in a suitable solvent such as carbon tetrachloride, add a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with an appropriate aqueous solution to remove any remaining reagents.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Crystallization: Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allow the solvent to evaporate slowly at room temperature to yield single crystals.
Synthesis and Crystallization of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline[6]
Synthesis Workflow
A diagram illustrating the synthetic workflow for 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline.
Step-by-Step Protocol: [6]
-
Dissolution: Dissolve 2-chloro-3,6-dimethylquinoline (0.001 mole) in carbon tetrachloride.
-
Initiator Addition: Add benzoyl peroxide (50 mg) to the solution and stir under ice-cold conditions.
-
Brominating Agent Addition: Add N-bromosuccinimide (0.005 mole) portion-wise to the mixture while maintaining the ice-cold temperature.
-
Reaction: Stir the mixture for an additional hour under ice-cold conditions, and then reflux for approximately 10 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the insoluble succinimide and wash the solid with carbon tetrachloride.
-
Purification: Reduce the volume of the filtrate and chromatograph the residue on a silica gel column using a petroleum ether and ethyl acetate mixture (99:1) as the eluent.
-
Crystallization: Recrystallize the obtained white solid product from acetone to yield colorless, block-like crystals.[6][7]
Synthesis and Crystallization of 2,3,6-trichloro-5-(trichloromethyl)pyridine[9][12]
Synthesis Workflow
A diagram illustrating the synthetic workflow for 2,3,6-trichloro-5-(trichloromethyl)pyridine.
Step-by-Step Protocol: [9][12]
-
Initial Chlorination: Dissolve 2-chloro-5-chloromethyl pyridine in a suitable solvent and subject it to chlorination with chlorine gas under ultraviolet radiation.
-
Catalytic Chlorination: Treat the product from the first step with chlorine gas in the presence of a tungsten hexachloride (WCl₆) catalyst at an elevated temperature (e.g., 175 °C) for several hours.
-
Purification: Purify the crude product by vacuum distillation.
-
Crystallization: Obtain single crystals by slow evaporation of a solution of the purified product in 1,2-dichloroethane at room temperature over several days.[9][12]
Conclusion
This comparative guide highlights the structural diversity within a focused class of this compound derivatives. The analysis of the X-ray crystal structures of 3-bromomethyl-2-chloro-quinoline, its 6-(dibromomethyl) analogue, and the heavily chlorinated 2,3,6-trichloro-5-(trichloromethyl)pyridine reveals the profound impact of substituent changes on the solid-state architecture. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates the crystal packing, which in turn can influence key pharmaceutical properties such as solubility and stability. The detailed experimental protocols provided herein offer a practical foundation for the synthesis and crystallization of these and related compounds. For drug development professionals, a thorough understanding of these structural nuances is critical for the rational design of pyridine-based therapeutics with optimized efficacy and safety profiles.
References
- Gayathri, K., Mohan, P. S., Howard, J. A., & Sparkes, H. A. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
- Future Origin. (2025).
- ResearchGate. (2025). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine | Request PDF.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Feng, Z. Q., et al. (2012). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2723.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Wodka, D., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(15), 5235-5239.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4898.
- ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- Amanote Research. (n.d.). (PDF)
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Gayathri, K., Mohan, P. S., Howard, J. A., & Sparkes, H. A. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline.
- ResearchGate. (n.d.). Chemical structure of 3-bromomethyl-2-chloroquinoline.
- PharmaBlock. (n.d.).
- Gayathri, K., Mohan, P. S., Howard, J. A., & Sparkes, H. A. (2015). Crystal Structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline. Acta Crystallographica.
- Bentham Science. (n.d.).
- Kumar, A., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.
- ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry.
- ResearchGate. (2009).
- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances.
- Kant, R., et al. (2010). X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline.
- Kant, R., et al. (2010). X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline.
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A Senior Application Scientist's Guide to the HPLC Analysis of Reaction Mixtures Containing 3-(Bromomethyl)-2-chloropyridine
This guide provides an in-depth comparison of analytical methodologies for monitoring reaction mixtures containing the highly reactive intermediate, 3-(bromomethyl)-2-chloropyridine. As a pivotal building block in pharmaceutical and agrochemical synthesis, accurate and robust analytical methods are paramount for ensuring reaction efficiency, purity, and safety.[1][2] This document moves beyond standard protocols to explain the causality behind methodological choices, empowering researchers to select and optimize the most suitable analytical approach for their specific needs.
The inherent reactivity of the bromomethyl group presents a significant analytical challenge. This functionality makes the molecule susceptible to hydrolysis and nucleophilic attack, particularly in the protic solvents commonly used in reversed-phase HPLC.[3] Therefore, method development must balance chromatographic separation with analyte stability.
The Standard Workhorse: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to handle a wide range of compound polarities.[4] For a molecule like this compound, a well-developed RP-HPLC method serves as a reliable tool for routine reaction monitoring and preliminary purity assessments.
Causality Behind the Method
The primary goal is to separate the non-polar this compound from polar starting materials (e.g., 3-amino-2-chloropyridine) and potential polar degradants (e.g., the hydrolysis product, 3-(hydroxymethyl)-2-chloropyridine).
-
Stationary Phase: A C18 column is the standard choice. Its long alkyl chains provide the necessary hydrophobicity to retain the analyte and separate it from more polar species.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a strong organic solvent that elutes the analyte, while water provides the polarity for retention. The use of a mild acid, like formic or phosphoric acid, is crucial. It protonates the pyridine nitrogen, which prevents peak tailing by minimizing interactions with residual silanols on the silica backbone, resulting in sharper, more symmetrical peaks.[5]
-
Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength around 254 nm is generally suitable for this class of compounds.[6][7]
Experimental Protocol: Validated RP-HPLC Method
This protocol provides a robust baseline for the analysis of this compound.
-
Instrumentation: Standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 15 80 17 80 18 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it in a known volume (e.g., 10 mL) of a 1:1 mixture of Acetonitrile and Water in a volumetric flask. This minimizes further reaction and analyte degradation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring faster analysis and higher throughput, Ultra-Performance Liquid Chromatography (UPLC) presents a significant upgrade over traditional HPLC.[8] UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and systems capable of handling much higher pressures (up to 15,000 psi).[9]
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC are derived from the increased efficiency of the smaller particles.[10] This leads to sharper peaks, better resolution between analytes, and dramatically shorter run times.[9][11]
| Parameter | Conventional HPLC | UPLC | Rationale for Difference |
| Analysis Time | 15-20 minutes | 1-5 minutes | Smaller particles allow for higher optimal flow rates without sacrificing efficiency.[8] |
| Resolution | Good | Excellent | Increased peak efficiency from smaller particles leads to narrower peaks and better separation.[9] |
| Sensitivity | Good | Higher | Narrower peaks result in a greater peak height for the same mass, improving the signal-to-noise ratio.[10] |
| Solvent Consumption | High | Low (up to 80% less) | Shorter run times and lower flow rates significantly reduce solvent usage.[8][9] |
| System Pressure | 500 - 6,000 psi | Up to 15,000 psi | Higher pressure is required to pump the mobile phase through the densely packed small-particle column. |
| Cost | Lower Initial Cost | Higher Initial Cost | UPLC systems are more technologically advanced and require specialized pumps and detectors.[8] |
Expert Insight: While UPLC is technically superior, the choice often comes down to application. For routine, established processes where speed is not the primary driver, the robustness and lower cost of HPLC are advantageous. For high-throughput screening, reaction kinetics, or complex mixture analysis, the speed and resolution of UPLC provide a clear return on investment.
Advanced & Confirmatory Methods
While HPLC and UPLC are excellent for quantification and separation, they rely on retention time for identification, which is not definitive. When dealing with unknown impurities or complex reaction byproducts, more advanced techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for impurity identification. It couples the separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry.
-
Why it's Superior for This Application: For a reactive intermediate like this compound, side reactions are common. An unexpected peak in an HPLC chromatogram could be an isomer, a byproduct, or a degradant. LC-MS provides the molecular weight of the compound in that peak, allowing for confident identification.[12] This is invaluable for understanding reaction pathways and troubleshooting failed reactions. Modern single quadrupole mass spectrometers can be integrated for real-time reaction monitoring, providing kinetic data on reactant consumption and product formation.[13]
-
Protocol Considerations: The mobile phase must be MS-compatible. This means using volatile buffers like formic acid or ammonium formate instead of non-volatile salts like phosphate.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.
-
Applicability: In the context of this reaction, GC-MS is not ideal for the primary analyte, this compound, due to its thermal lability and potential for degradation in the hot injector port. However, it is an excellent method for quantifying volatile, non-polar impurities or byproducts that may be present, such as the protodeborylation product, 2-chloropyridine.[6][14]
-
Expert Insight: Use GC-MS as a complementary technique. If you suspect the presence of volatile impurities that are difficult to resolve from the solvent front in RP-HPLC, a headspace GC-MS analysis can provide clear and quantifiable data.
Comparative Analysis of Methodologies
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A Comparative Guide to the Kinetic Landscape of Alkylation Reactions with 3-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and drug development, the precise installation of molecular fragments is paramount. Alkylation reactions, fundamental transformations that forge carbon-carbon and carbon-heteroatom bonds, are workhorse tools in this endeavor. Among the diverse array of alkylating agents, 3-(bromomethyl)-2-chloropyridine stands out as a versatile building block, prized for its bifunctional nature which allows for sequential and site-selective modifications. However, a deep understanding of its reactivity profile, benchmarked against viable alternatives, is crucial for rational reaction design and optimization.
This guide provides an in-depth, objective comparison of the kinetic performance of this compound in alkylation reactions. We will delve into the mechanistic underpinnings of its reactivity, present supporting experimental data, and offer detailed protocols for kinetic analysis, empowering researchers to make informed decisions in their synthetic campaigns.
The Decisive Factors: Unpacking the Reactivity of this compound
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the principles of the SN2 (bimolecular nucleophilic substitution) mechanism. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile. The electrophilic carbon of the bromomethyl group is the site of nucleophilic attack, leading to the displacement of the bromide leaving group in a single, concerted step.
Several key factors influence the kinetics of this process:
-
The Nature of the Leaving Group: The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromide a better leaving group. This is due to the larger size and greater polarizability of the bromide ion, which allows it to better stabilize the developing negative charge in the transition state.[1][2] Consequently, this compound is anticipated to be a more reactive alkylating agent than its 3-(chloromethyl) counterpart.
-
Electronic Effects of the Pyridine Ring: The pyridine ring, being an electron-deficient aromatic system, exerts an electron-withdrawing inductive effect. This effect can influence the electrophilicity of the benzylic carbon. Furthermore, the presence of the chloro substituent at the 2-position further modulates the electronic properties of the ring.
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance around the reaction center.[3] While the bromomethyl group itself is relatively unhindered, the overall steric profile of the molecule can play a role, especially with bulky nucleophiles.
A Comparative Kinetic Analysis: Benchmarking Against Alternatives
| Alkylating Agent | Relative Rate Constant (kR/kH) vs. Benzyl Bromide* | Key Structural Feature | Expected Impact on Reactivity with Pyridine |
| Benzyl Bromide | 1.00 | Unsubstituted Phenyl Ring | Baseline reactivity for comparison. |
| 4-Methylbenzyl Bromide | 1.66[4] | Electron-donating methyl group | Increased rate due to stabilization of the partial positive charge on the benzylic carbon in the transition state.[4] |
| 4-Nitrobenzyl Bromide | ~0.2 (estimated) | Electron-withdrawing nitro group | Decreased rate due to destabilization of the developing positive charge on the benzylic carbon. |
| This compound | Hypothesized to be slightly slower than benzyl bromide | Electron-withdrawing 2-chloropyridine ring | The electron-withdrawing nature of the heterocyclic ring is expected to decrease the rate of SN2 reaction compared to the unsubstituted benzyl bromide. |
| 3-(Chloromethyl)-2-chloropyridine | Hypothesized to be significantly slower than the bromo-analogue | Poorer leaving group (chloride vs. bromide) | The stronger C-Cl bond compared to the C-Br bond will result in a higher activation energy and a slower reaction rate.[5] |
*Data for substituted benzyl bromides reacting with pyridine in acetone at 40°C.[4] The values for this compound and its chloro-analogue are hypothesized based on established principles of SN2 reactivity.
Delving into the Mechanism: The "Why" Behind the Kinetics
The alkylation of a nucleophile (Nu:) with this compound proceeds through a classic SN2 transition state. The nucleophile attacks the electrophilic methylene carbon from the backside, relative to the bromine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.
Caption: Experimental workflow for the kinetic analysis of an alkylation reaction using UV-Vis spectrophotometry.
Conclusion: Informed Choices for Synthetic Success
The kinetic study of alkylation reactions involving this compound provides invaluable insights for the modern synthetic chemist. While its reactivity is tempered by the electron-withdrawing nature of the 2-chloropyridine ring, its superior leaving group (bromide) makes it a more potent alkylating agent than its chloro-analogue. By understanding the mechanistic principles and employing robust kinetic analysis techniques, researchers can rationally select the optimal alkylating agent and reaction conditions to achieve their synthetic goals with greater efficiency and control. This guide serves as a foundational resource to navigate the kinetic landscape of these important transformations, ultimately accelerating the pace of discovery in drug development and beyond.
References
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Filo. (2025, June 15). Chemical Reaction Rate Comparison The reaction shown is between a benzyl... [4]2. ResearchGate. (2025, August 6). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [6]3. Benchchem. Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability. [1]4. Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [5]5. Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride : r/Mcat. [2]6. Chemistry LibreTexts. (2019, June 5). 6.9 Comparison of SN2 and SN1. [7]7. Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [3]8. ResearchGate. (2012, July 4). UV-spectrum of pyridine. [8]9. ResearchGate. Menschutkin reaction of the benzyl bromide 3 with pyridine. [9]10. SIELC Technologies. UV-Vis Spectrum of Pyridine. [10]11. RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
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A Comparative Guide to Alkylating Agents for Pyridine Scaffolds
This guide offers an in-depth comparative analysis of common alkylating agents for the functionalization of pyridine scaffolds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. We will explore the mechanistic underpinnings, compare key performance indicators, and provide validated experimental workflows to empower you in selecting the optimal reagent for your synthetic goals.
Introduction: The Significance of Pyridine Alkylation
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Alkylation—the addition of an alkyl group—is a fundamental and powerful strategy to modify the steric and electronic properties of the pyridine core. This modification can profoundly impact a molecule's pharmacological profile, influencing its potency, selectivity, solubility, and metabolic stability.
The most common and synthetically accessible modification is N-alkylation , which converts the neutral pyridine into a positively charged N-alkylpyridinium salt.[3][4] This transformation not only alters the physicochemical properties of the molecule but also serves as a versatile handle for further synthetic transformations.[5][6] While C-alkylation methods exist, often requiring transition-metal catalysis, this guide will focus on the comparative study of reagents for the synthetically straightforward N-alkylation pathway.[7][8][9]
The Mechanism: Nucleophilic Attack at the Nitrogen Center
The N-alkylation of pyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[10] The lone pair of electrons on the sp²-hybridized nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.[3] This concerted process involves the simultaneous formation of a new Nitrogen-Carbon bond and the cleavage of the bond between the carbon and the leaving group (e.g., a halide).
Because pyridine itself is a neutral and relatively bulky nucleophile, the reaction is most efficient with unhindered, reactive alkylating agents.[10][11] The reaction rate is dependent on the concentration of both the pyridine substrate and the alkylating agent.[12]
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Validated analytical methods for 3-(bromomethyl)-2-chloropyridine purity assessment
An Objective Comparison of Validated Analytical Methods for the Purity Assessment of 3-(Bromomethyl)-2-chloropyridine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. This compound is a key heterocyclic building block prized for its role in synthesizing more complex molecules. However, the inherent reactivity of its bromomethyl group—essential for its synthetic utility—also presents a significant challenge for its analytical characterization. Ensuring its purity requires robust, validated analytical methods that can accurately quantify the parent compound while separating it from potential impurities.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH).
The Criticality of Method Validation
Before delving into specific techniques, it is essential to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the validation characteristics required for different types of analytical procedures, including purity assessment.[2][3] Adherence to these principles ensures that the data generated is reliable, reproducible, and trustworthy.
Core Analytical Strategies: A Comparative Overview
The two most powerful and commonly employed techniques for purity assessment of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its major advantage is its applicability to a wide range of compounds, including those that are non-volatile or thermally labile. Given the reactive nature of the bromomethyl group in this compound, which could be susceptible to degradation at elevated temperatures, HPLC is often the preferred primary method.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility. The sample is vaporized and transported by an inert gas through a column containing a stationary phase. GC offers exceptional resolution for volatile compounds. While this compound is sufficiently volatile for GC analysis, its thermal stability is a major concern. On-column degradation can lead to inaccurate purity values and the appearance of artifactual impurity peaks. Therefore, GC is typically employed as a complementary technique, often for analyzing volatile impurities or residual solvents, and requires careful method development to ensure the analyte's integrity.[4][5]
The following diagram illustrates the decision-making process for selecting a primary analytical technique for this specific analyte.
Caption: Decision workflow for selecting the primary analytical method.
Data Presentation: HPLC vs. GC for Purity Analysis
The table below summarizes the key performance attributes of HPLC and GC for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[4] | Partitioning between gaseous mobile and liquid/solid stationary phases.[4] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. The preferred method due to the reactive bromomethyl group. | Requires analyte to be volatile and thermally stable. High risk of degradation for this compound. |
| Typical Stationary Phase | C18 Reverse-Phase Silica. | Capillary column with a mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[4] |
| Typical Mobile Phase | Gradient of Acetonitrile and Water.[4] | Inert carrier gas (e.g., Helium, Nitrogen).[4] |
| Operating Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High temperature ramp (e.g., 50-280 °C), which can induce degradation. |
| Primary Application | Assay and Purity: Quantifying the main component and non-volatile impurities. | Impurity Profiling: Best suited for volatile impurities and residual solvents. |
| Resolution | Very good, capable of separating closely related structural analogues. | High, especially with capillary columns, for volatile impurities. |
| Detection | UV-Vis Detector (e.g., 254 nm) is common. Mass Spectrometry (MS) for identification. | Flame Ionization Detector (FID) for general purity. Mass Spectrometry (MS) for identification. |
Experimental Protocols
The following protocols are presented as a starting point for method development and validation, grounded in common practices for analogous pyridine derivatives.[4][6]
Protocol 1: Reverse-Phase HPLC-UV Method for Purity Assessment
This method is designed to be robust and is considered the primary choice for quantifying this compound and its non-volatile impurities.
1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. System Suitability (Self-Validation Check):
-
Purpose: To ensure the chromatographic system is performing adequately before sample analysis.[7]
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Repeatability: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be ≥ 2000.
-
Protocol 2: Gas Chromatography (GC-FID) Method for Volatile Impurities
This method should be used with caution and validated carefully to ensure no on-column degradation of the main component occurs.
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 200 °C (A lower temperature is chosen to minimize degradation).
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Diluent: Methylene Chloride.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methylene Chloride to achieve a final concentration of approximately 5 mg/mL.
Workflow for Analytical Method Validation
The development and implementation of these methods must be followed by a rigorous validation process as prescribed by ICH Q2(R1) guidelines.[1][2][3]
Caption: General workflow for analytical method validation.
Conclusion
For the purity assessment of this compound, a well-validated reverse-phase HPLC method stands as the most reliable and robust primary technique. It effectively mitigates the risks associated with the compound's thermal lability, providing accurate quantification of the active component and its non-volatile impurities. Gas Chromatography serves as a valuable complementary method, particularly for identifying and quantifying volatile impurities and residual solvents, but its development must include a thorough investigation to prevent on-column degradation. The protocols and validation framework provided in this guide offer a scientifically sound basis for establishing trustworthy analytical procedures, ultimately ensuring the quality and consistency of this critical synthetic intermediate.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health. [Link]
-
Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. United Nations Development Programme. [Link]
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A Comparative In Vitro Evaluation of Novel Bioactive Compounds Derived from 2-Chloropyridine Scaffolds
A Senior Application Scientist's Guide to Emerging Anticancer and Antimicrobial Agents
For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility make it a privileged scaffold for the development of novel bioactive molecules.[1] This guide provides an in-depth comparative analysis of the in vitro performance of novel compounds synthesized from 2-chloropyridine precursors, with a particular focus on derivatives that can be conceptualized as originating from the versatile, reactive intermediate, 3-(bromomethyl)-2-chloropyridine. We will delve into their anticancer and antimicrobial potential, comparing their efficacy against established drugs and alternative pyridine-based compounds, supported by experimental data and detailed protocols.
The Strategic Advantage of the 2-Chloropyridine Scaffold
The 2-chloropyridine moiety is a strategic starting point for medicinal chemists. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. When combined with a reactive handle like a bromomethyl group at the 3-position, it becomes a powerful tool for generating chemical diversity and exploring structure-activity relationships (SAR). This dual reactivity allows for the systematic modification of the pyridine core to optimize biological activity and pharmacokinetic properties.
Anticancer Potential of Novel Pyridine Derivatives
The quest for more effective and selective anticancer agents is a driving force in drug discovery. Pyridine derivatives have emerged as a promising class of compounds, with several approved drugs, such as Sorafenib and Regorafenib, featuring this scaffold.[3] Recent research has focused on developing novel pyridine-urea and fused pyridine derivatives with potent antiproliferative activity.[3][4]
Comparative Analysis of Anticancer Activity
The in vitro anticancer efficacy of novel pyridine derivatives is typically assessed against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.[4][5] The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
Below is a comparative table of the in vitro anticancer activity of selected novel pyridine derivatives against the MCF-7 breast cancer cell line, alongside standard chemotherapeutic agents.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | IC50 (µM) on MCF-7 (72h) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 8a | H | 4.53 | 2.11 | Not Reported | [3][4] |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 | [3][4] |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported | [4] |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 | [3][4] |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported | [3] |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable | [3] |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable | [3] |
Key Structure-Activity Relationship (SAR) Insights for Pyridine-Ureas:
-
Impact of Substitution: The data clearly demonstrates that the nature and position of the substituent on the phenylurea moiety significantly influence the anticancer activity.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl (CF3) at the meta-position (compound 8e ), leads to a dramatic increase in potency, with an IC50 value of 0.22 µM after 48 hours, making it significantly more potent than the reference drug Doxorubicin (IC50 = 1.93 µM).[3]
-
Positional Isomers: A chloro group at the meta-position (compound 8n ) confers greater activity than at the para-position (compound 8b ).[3][4]
-
Unsubstituted vs. Substituted: The unsubstituted phenylurea derivative (8a ) displays the lowest activity, highlighting the importance of substitution for enhancing antiproliferative effects.[4]
Mechanism of Action: Targeting Key Signaling Pathways
Many pyridine-based anticancer agents exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[3] The inhibition of VEGFR-2 disrupts angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. As shown in the table, compounds 8b and 8e demonstrate inhibitory activity against VEGFR-2, suggesting a potential mechanism for their anticancer effects.[3]
Caption: Inhibition of VEGFR-2 signaling by novel pyridine derivatives.
Antimicrobial Potential of Novel Pyridine Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[6] Pyridine derivatives have also shown significant promise as antimicrobial agents, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][6]
Comparative Analysis of Antimicrobial Activity
The in vitro antimicrobial activity of novel compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6] The broth microdilution method is a standard technique for determining MIC values.
Below is a comparative table of the in vitro antimicrobial activity of selected novel pyridine derivatives against various bacterial strains.
| Compound ID | S. aureus (ATCC 25923) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | Reference |
| 21b | 2 | 1 | 4 | 2 | [6] |
| 21d | 1 | 1 | 2 | 1 | [6] |
| 21e | 2 | 1 | 4 | 2 | [6] |
| 21f | 1 | 1 | 2 | 1 | [6] |
| Linezolid | 2 | 1 | 2 | 1 | [6] |
| Ciprofloxacin | 0.5-2 | 1-4 | 0.5-2 | 0.12-0.5 | [2] |
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Pyridines:
-
Potency: Several of the novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f ) exhibit strong antibacterial activity against a range of Gram-positive bacteria, with MIC values comparable to the clinically used antibiotic Linezolid.[6]
-
Fluorine Substitution: The introduction of a fluorine atom into the pyridine ring has been shown to significantly enhance the antibacterial activity of these compounds.[6]
-
Spectrum of Activity: The tested compounds demonstrate potent activity against Gram-positive bacteria but are less effective against Gram-negative bacteria, a common characteristic of oxazolidinone antibiotics.[6]
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the findings, it is crucial to follow standardized and well-validated experimental protocols.
This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The in vitro evaluation of novel compounds synthesized from 2-chloropyridine scaffolds continues to yield promising candidates for both anticancer and antimicrobial applications. The structure-activity relationship data presented in this guide underscores the importance of rational design in optimizing the biological activity of these compounds. For anticancer agents, the incorporation of electron-withdrawing groups on appended phenylurea moieties appears to be a key strategy for enhancing potency. In the realm of antimicrobial agents, the inclusion of fluorine atoms and the oxazolidinone core are critical for potent activity against Gram-positive bacteria.
Future research should focus on further elucidating the mechanisms of action of these novel compounds, exploring their in vivo efficacy and safety profiles, and expanding the chemical space through the synthesis of new derivatives. The versatility of the 2-chloropyridine scaffold, particularly when functionalized with a reactive group like a bromomethyl substituent, provides a fertile ground for the discovery of the next generation of therapeutic agents.
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A Comparative Guide to the Reactivity of 3-(Bromomethyl)-2-chloropyridine and Other Halomethylpyridines in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halomethylpyridines in Drug Discovery
Halomethylpyridines are a cornerstone class of reagents in medicinal chemistry, serving as versatile electrophilic building blocks for the synthesis of complex molecular architectures. Their utility lies in the ability to introduce a pyridylmethyl moiety, a common scaffold in a vast array of pharmaceuticals, through nucleophilic substitution reactions.[1] The pyridine ring itself offers opportunities for fine-tuning physicochemical properties like basicity and solubility, which are critical for optimizing a drug candidate's pharmacokinetic profile.[2] Furthermore, the strategic placement of substituents allows for the modulation of metabolic stability, often targeting or avoiding oxidation by enzymes such as cytochrome P450s or aldehyde oxidases.[2][3]
This guide focuses on benchmarking the reactivity of a particularly useful, multi-functionalized reagent: 3-(bromomethyl)-2-chloropyridine . We will provide an in-depth comparison of its reactivity against other isomeric and substituted halomethylpyridines. Understanding these relative reactivities is paramount for rational synthetic route design, enabling chemists to control selectivity, optimize reaction conditions, and ultimately accelerate the drug discovery process.[4][5]
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of halomethylpyridines in nucleophilic substitution reactions is governed by the principles of physical organic chemistry. The reaction proceeds via the attack of an electron-rich nucleophile on the electron-deficient methylene (-CH₂-) carbon, displacing the halide as a leaving group.[6][7] The rate of this reaction, typically following an Sₙ2 mechanism, is dictated by several key factors:
-
Leaving Group Ability: The efficacy of the leaving group is inversely related to its basicity. Halide leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, a bromomethyl compound is inherently more reactive than its corresponding chloromethyl analog.[8][9]
-
Electrophilicity of the Methylene Carbon: The partial positive charge on the methylene carbon determines its susceptibility to nucleophilic attack. This is heavily influenced by the electronic effects of the pyridine ring and its substituents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect).[10] This effect is distance-dependent and most strongly felt at the ortho (2- and 6-) positions, followed by the meta (3- and 5-) and para (4-) positions. This withdrawal of electron density increases the electrophilicity of the attached methyl group's carbon.
-
Substituents: Additional electron-withdrawing groups on the ring, such as the chlorine atom in this compound, further enhance the electrophilicity of the entire system, thereby increasing the reactivity of the bromomethyl group.[2]
-
By dissecting these electronic influences, we can predict and rationalize the reactivity trends across a series of halomethylpyridines.
Caption: Key factors governing halomethylpyridine reactivity.
Experimental Design for Comparative Reactivity Analysis
To provide a robust and objective comparison, a standardized kinetic experiment is essential. The design of such an experiment must carefully control variables to ensure that observed differences in reaction rates are attributable solely to the structure of the halomethylpyridine.
-
Choice of Nucleophile: Morpholine is selected as a representative secondary amine nucleophile. It is readily available, non-volatile, and its reactions are typically clean, minimizing side products. Its use is common in the synthesis of pharmaceutical intermediates.
-
Reaction Conditions: A polar aprotic solvent such as acetonitrile (MeCN) is chosen to facilitate an Sₙ2 reaction pathway. The temperature is maintained at a constant value (e.g., 40°C) using a thermostatically controlled reaction block to ensure consistent thermal energy. Reactant concentrations are kept uniform across all experiments.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical technique. It allows for the precise and simultaneous quantification of the starting material consumption and product formation over time. By running the reaction with a known excess of the nucleophile, pseudo-first-order kinetics can be assumed, simplifying the determination of the rate constant (k).
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of this compound against other common halomethylpyridines based on the established principles of physical organic chemistry. The reactivity is presented as a qualitative ranking, as direct, side-by-side kinetic data under identical conditions is not extensively reported in the literature.
| Compound | Structure | Key Electronic Factors | Expected Relative Reactivity |
| 2-(Bromomethyl)pyridine | Strong -I effect from adjacent nitrogen. | Highest | |
| 4-(Bromomethyl)pyridine | Moderate -I and -M effects from para nitrogen. | High | |
| This compound | Weak -I effect from meta nitrogen; Strong -I effect from ortho chlorine. | Medium-High | |
| 3-(Bromomethyl)pyridine | Weak -I effect from meta nitrogen. | Medium | |
| 3-(Chloromethyl)-2-chloropyridine | Weak -I effect from meta nitrogen; Strong -I effect from ortho chlorine; Poorer leaving group (Cl). | Lowest |
Analysis and Discussion
-
Positional Isomers (2- vs. 3- vs. 4-Bromomethylpyridine): The 2-(bromomethyl) isomer is expected to be the most reactive due to the powerful inductive electron withdrawal of the adjacent ring nitrogen, which makes the methylene carbon highly electrophilic. The 4-isomer is next, followed by the 3-isomer, which experiences the weakest inductive effect from the ring nitrogen.
-
Effect of the 2-Chloro Substituent: Comparing This compound with 3-(bromomethyl)pyridine , the addition of the electron-withdrawing chlorine atom at the 2-position significantly increases the electrophilicity of the ring system. This enhances the reactivity of the bromomethyl group at the 3-position, making this compound a more potent alkylating agent than its unsubstituted counterpart.
-
Effect of the Leaving Group: The comparison between This compound and 3-(chloromethyl)-2-chloropyridine highlights the critical role of the leaving group. Despite identical electronic activation from the ring, the superior leaving group ability of bromide makes the bromomethyl compound significantly more reactive.
Experimental Protocol: Kinetic Analysis of Halomethylpyridine Reaction with Morpholine
This protocol describes a self-validating system for determining the relative reaction rates.
Caption: Experimental workflow for kinetic benchmarking.
Step-by-Step Methodology
-
Materials & Reagents:
-
Halomethylpyridine (e.g., this compound)
-
Morpholine
-
Acetonitrile (HPLC grade)
-
Naphthalene (Internal Standard)
-
Deionized Water
-
Thermostatted reaction block or water bath
-
HPLC system with UV detector
-
-
Preparation of Stock Solutions:
-
Halomethylpyridine (0.1 M): Accurately weigh the appropriate amount of the halomethylpyridine and dissolve in acetonitrile in a volumetric flask.
-
Morpholine (1.0 M): Prepare a 1.0 M solution of morpholine in acetonitrile.
-
Internal Standard (IS): Prepare a stock solution of naphthalene in acetonitrile (e.g., 1 mg/mL).
-
-
Reaction Procedure:
-
To a 4 mL HPLC vial, add 1.8 mL of acetonitrile and 50 µL of the internal standard stock solution.
-
Seal the vial and place it in the reaction block pre-heated to 40°C. Allow 5 minutes for thermal equilibration.
-
To initiate the reaction, add 100 µL of the 1.0 M morpholine stock solution, followed immediately by 50 µL of the 0.1 M halomethylpyridine stock solution. This marks time t=0.
-
Immediately cap the vial, vortex for 3 seconds, and return it to the heat block.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into a separate HPLC vial containing 950 µL of a 50:50 acetonitrile/water mixture to quench the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would use a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Integrate the peak areas for the halomethylpyridine, the product (morpholinomethyl-pyridine), and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the halomethylpyridine at each time point relative to the internal standard.
-
Plot the natural logarithm of the halomethylpyridine concentration (ln[HMP]) versus time (in seconds).
-
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).
-
Compare the k values obtained for each halomethylpyridine to establish a quantitative reactivity benchmark.
-
Conclusion
The reactivity of this compound is a product of competing and reinforcing electronic factors. While the meta-position of its bromomethyl group relative to the ring nitrogen makes it inherently less reactive than the 2- and 4-isomers, this is significantly compensated for by the additional inductive electron withdrawal from the 2-chloro substituent. This electronic "tuning" makes it a more potent electrophile than the parent 3-(bromomethyl)pyridine. Its reactivity is further defined by the excellent leaving group ability of bromide, rendering it far more useful for rapid synthesis than its chloromethyl analog. By understanding these underlying principles and employing robust kinetic analysis, researchers can strategically select the optimal halomethylpyridine building block for their specific synthetic challenge, leading to more efficient and predictable outcomes in drug development.
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Wikipedia. (n.d.). Pyridine. [Link]
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Levin, D. E., & Ames, B. N. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
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-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Bromomethyl)-2-chloropyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Among the myriad of reagents used in modern research and drug development, halogenated pyridines such as 3-(Bromomethyl)-2-chloropyridine represent a class of compounds requiring meticulous handling and disposal protocols. Their reactivity and potential for harm necessitate a disposal plan that is not merely procedural, but deeply rooted in a scientific understanding of their properties.
This guide provides an in-depth, step-by-step approach to the proper disposal of this compound, designed for the discerning researcher, scientist, and drug development professional. Our objective is to empower you with the knowledge to manage this chemical waste safely and in full compliance with regulatory standards, thereby fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not merely a chemical inconvenience to be discarded; it is a hazardous substance with the potential to cause significant harm if mishandled.
According to its Safety Data Sheet (SDS), this compound poses several key risks:
-
Corrosivity: It is known to cause severe skin burns and eye damage.[1] This is due to its reactivity, likely involving the hydrolysis of the bromomethyl group to hydrobromic acid, a strong corrosive.
-
Respiratory Irritation: Inhalation of dust or fumes can lead to respiratory irritation.[1]
-
Toxicity: Like many halogenated organic compounds, it is considered harmful if swallowed or in contact with skin.[2][3]
These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures that form the foundation of a safe disposal workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and irritant nature of this compound, the selection and proper use of PPE is non-negotiable. The following table summarizes the essential PPE for handling this compound during disposal procedures.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield is also recommended. | Protects against splashes of the chemical, which can cause severe eye damage.[1][4] |
| Hand Protection | Nitrile or Viton gloves. Double gloving is recommended. | Provides a barrier against skin contact, which can cause severe burns.[5] |
| Body Protection | A fully-buttoned lab coat. For larger quantities, a chemical-resistant apron is advised. | Protects the skin from accidental spills and contamination.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | Prevents inhalation of dust or vapors that can cause respiratory irritation.[1] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that the waste can be safely treated and disposed of by a licensed facility. This compound falls into a specific category of hazardous waste.
Core Principle: As a brominated and chlorinated organic compound, this compound must be disposed of as halogenated organic waste .[6]
Why Segregation Matters:
-
Incompatibility: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or strong acids and bases, can lead to dangerous chemical reactions.[5][7]
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[6] Mixing them with non-halogenated waste can complicate and increase the cost of this process.[7][8]
The following table outlines the appropriate containerization for this compound waste.
| Parameter | Specification | Rationale |
| Container Material | High-density polyethylene (HDPE) carboy or the original container if in good condition.[5][9] | Metal containers are not recommended as halogenated solvents can corrode them.[5][9] |
| Container Condition | Must be in good condition with a tightly sealing cap.[5][10] | Prevents leaks and the release of vapors.[5] |
| Labeling | The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7][9] All components of a mixture must be listed with their approximate percentages.[7][8] | Ensures proper identification for safe handling and disposal by waste management personnel. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound. This workflow is designed to minimize exposure and ensure compliance with safety regulations.
Workflow for Disposal of this compound
Caption: A stepwise workflow for the safe disposal of this compound.
Detailed Steps:
-
Preparation: Before beginning, ensure you have reviewed the SDS for this compound and are wearing the appropriate PPE as outlined in Section 2.
-
Work Area: All handling and transfer of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Waste Transfer:
-
Container Management:
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][9] Ensure it is stored away from incompatible materials.[5]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7][9] Do not attempt to dispose of this chemical down the drain or by evaporation.[5][9]
-
Decontamination: Thoroughly decontaminate the work area and any reusable equipment after the waste transfer is complete. Wash your hands thoroughly after removing your PPE.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (such as vermiculite or sand).[5] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[5]
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS department.[11]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
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Hazardous Waste Segregation, Bucknell University. [Link]
-
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Bromomethyl)-2-chloropyridine
For the modern researcher in drug development and organic synthesis, 3-(Bromomethyl)-2-chloropyridine is a valuable reagent, a key building block for constructing complex molecular architectures. However, its utility is matched by its hazardous nature, demanding a protocol-driven approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Foundational Safety: A Rigorous Hazard Assessment
Before a single container is opened, a thorough understanding of the inherent risks of this compound is paramount. This compound is classified with significant health hazards that necessitate stringent control measures.
According to its Safety Data Sheet (SDS), this compound poses the following primary risks:
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dusts or fumes can lead to respiratory irritation.[1][2]
These classifications are not mere labels; they are directives for the specific engineering controls and personal protective equipment (PPE) that must be employed. The bromomethyl group, in particular, is a known lachrymator and alkylating agent, which contributes to its corrosive and irritant properties.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its resistance to a broad range of chemicals, including halogenated organic compounds.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to its severe eye-damaging potential, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | This protects against accidental spills on the skin and clothing. Ensure the lab coat is made of a material suitable for handling corrosive and potentially flammable substances. |
| Respiratory Protection | An N95-rated respirator or higher. | This is crucial, especially when handling the solid form of the compound, to prevent the inhalation of airborne particles that can cause respiratory irritation.[4] All respiratory use must be in accordance with a formally established respiratory protection program. |
Visualizing the Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Blueprint: Safe Handling and Emergency Protocols
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled environment for your research.
Engineering Controls and Work Environment
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3]
-
Eyewash Station and Safety Shower: An accessible and regularly tested eyewash station and safety shower are mandatory in the immediate work area.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the handling of this reagent.
-
Weighing and Transfer: If in solid form, handle gently to avoid generating dust.[4] Use a disposable weighing boat. For transfers, use a spatula or other appropriate tool.
-
Reaction Setup: When adding to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Handling: Immediately after handling, decontaminate the spatula and any other reusable equipment. Dispose of single-use items in the appropriate waste container.
Emergency First Aid Protocols
In the event of an exposure, immediate and correct first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
The Final Step: Decontamination and Waste Disposal
Proper decontamination and disposal are crucial to prevent residual hazards and ensure environmental responsibility.
Decontamination of Work Surfaces and Equipment
-
Work Surfaces: At the end of any procedure involving this compound, the work surface within the fume hood should be wiped down with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water solution.
-
Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent to remove any residual compound before being washed with detergent and water.
Waste Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: This compound is a halogenated organic substance. As such, all waste containing it must be collected in a designated, labeled "Halogenated Organic Waste" container.[4] Never mix halogenated waste with non-halogenated waste.[4]
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a designated satellite accumulation area within the laboratory.[4]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety department.[4] Do not dispose of this chemical down the drain.[4]
Visualizing the Waste Disposal Workflow
Caption: Workflow for the proper disposal of contaminated waste.
By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available from: [Link]
-
First Aid in Case of Pesticide Exposure | US EPA. Available from: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available from: [Link]
-
The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]
-
operating procedure - EPA. Available from: [Link]
-
3.1. Equipment Decontamination | FEMA.gov. Available from: [Link]
-
Pyridine: incident management - GOV.UK. Available from: [Link]
-
Lab Cleanouts - MIT EHS. Available from: [Link]
-
Decontamination and Disposal - GovInfo. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
